6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Description
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Properties
IUPAC Name |
6-[3-(difluoromethyl)piperidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3/c12-11(13)8-2-1-5-16(7-8)10-4-3-9(14)6-15-10/h3-4,6,8,11H,1-2,5,7,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSKQWLULXPPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Unraveling the In Vitro Mechanism of Action of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine: A Technical Guide for Preclinical Investigation
Foreword
In the landscape of contemporary drug discovery, novel chemical entities present both a challenge and an opportunity. The compound 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine represents one such frontier. While direct literature on its specific mechanism of action is not yet established, its structural motifs—a pyridin-3-amine core linked to a difluoromethylated piperidine—suggest a rich pharmacological potential. This guide is crafted for researchers, scientists, and drug development professionals to provide a comprehensive, albeit speculative, framework for the in vitro characterization of this molecule. Our approach is rooted in established principles of medicinal chemistry and molecular pharmacology, offering a logical and scientifically rigorous path to elucidating its biological function. We will proceed by deconstructing the molecule into its key pharmacophores, hypothesizing a plausible mechanism of action, and detailing a systematic in vitro strategy for its validation.
Structural Deconstruction and Mechanistic Hypothesis
The chemical architecture of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine offers critical clues to its potential biological targets. The pyridin-3-amine scaffold is a well-recognized "privileged" structure in medicinal chemistry, frequently found in kinase inhibitors. The nitrogen atoms in the pyridine ring can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor, facilitating interactions within the ATP-binding pocket of various kinases. The substitution at the 6-position with a piperidine ring introduces a three-dimensional element that can influence selectivity and potency by accessing deeper pockets or inducing specific conformational changes in the target protein.
Furthermore, the difluoromethyl group on the piperidine ring is of particular interest. The incorporation of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity. The difluoromethyl group can act as a bioisostere for a hydroxyl or thiol group, potentially forming key hydrogen bonds with the target.
Given these structural features, a primary hypothesis is that 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine acts as a kinase inhibitor. The aminopyridine core is prevalent in numerous FDA-approved kinase inhibitors, and this class of enzymes represents a highly druggable target space implicated in a multitude of diseases, including cancer and inflammatory disorders.
A secondary, yet plausible, hypothesis could involve its interaction with other classes of enzymes or receptors where aminopyridine and piperidine moieties are known to be active, such as certain G-protein coupled receptors (GPCRs) or ion channels. For instance, derivatives of aminopyridines have been explored as antagonists for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1]
This guide will primarily focus on the kinase inhibitor hypothesis due to the strong precedent for the aminopyridine scaffold.
A Phased In Vitro Strategy for Target Identification and Mechanism Elucidation
A systematic and tiered approach is essential for the in vitro characterization of a novel compound. The following experimental plan is designed to first identify the primary biological target(s) and then to dissect the molecular mechanism of interaction.
Phase 1: Broad Spectrum Target Screening
The initial step is to cast a wide net to identify potential protein targets. This is most efficiently achieved through broad-spectrum screening assays.
2.1. Kinome-Wide Profiling:
-
Objective: To identify which kinase or kinase families the compound interacts with.
-
Rationale: Given the kinase inhibitor hypothesis, a comprehensive screen against a large panel of kinases is the most direct way to identify potential targets. This approach provides an unbiased view of the compound's selectivity profile early in the investigation.
-
Recommended Assay: A commercially available kinase panel screen (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®). These assays typically measure the ability of the test compound to displace a ligand from the ATP-binding site of a large number of kinases.
2.2. Broad Ligand Binding (GPCR and Ion Channel) Panel:
-
Objective: To explore the secondary hypothesis and identify any off-target activities at other major drug target classes.
-
Rationale: Even if the primary hypothesis is correct, understanding the broader pharmacology of the compound is crucial for predicting potential side effects and for a complete mechanistic picture.
-
Recommended Assay: A radioligand binding assay panel against a broad range of GPCRs, ion channels, and transporters (e.g., Eurofins SafetyScreen, CEREP BioPrint®).
The results from these initial screens will guide the subsequent, more focused investigations. For the remainder of this guide, we will assume that the kinome screen identifies a specific kinase, for example, a member of the Janus kinase (JAK) family, as a high-affinity target.
Phase 2: Target Validation and Biochemical Characterization
Once a putative kinase target is identified, the next phase involves validating this interaction and characterizing its biochemical nature.
2.3. Determination of Inhibitory Potency (IC50):
-
Objective: To quantify the concentration of the compound required to inhibit 50% of the target kinase's activity.
-
Rationale: This is a fundamental parameter for assessing the potency of a potential inhibitor.
-
Methodology: An in vitro kinase activity assay using the purified, recombinant target kinase. The assay can be based on various detection methods, such as:
-
Radiometric assays: Measuring the incorporation of 32P or 33P from ATP into a substrate peptide or protein. This is often considered the "gold standard" for its direct measurement of enzymatic activity.
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect product formation.
-
Luminescence-based assays: Measuring the depletion of ATP using a luciferase-based system (e.g., Promega Kinase-Glo®).
-
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., JAK2)
-
Reagents and Materials:
-
Recombinant human JAK2 enzyme
-
Substrate peptide (e.g., a synthetic peptide containing a tyrosine residue)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (test compound)
-
Positive control inhibitor (e.g., Ruxolitinib)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the test compound in kinase assay buffer.
-
In a 96-well plate, add the kinase assay buffer, the substrate peptide, and the test compound or control to the appropriate wells.
-
Add the JAK2 enzyme to all wells except the "no enzyme" control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis (log(inhibitor) vs. response -- variable slope).
-
Data Presentation: Inhibitory Potency
| Compound | Target Kinase | IC50 (nM) |
| 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | JAK2 | [Experimental Value] |
| Ruxolitinib (Control) | JAK2 | [Known Value] |
2.4. Mechanism of Inhibition Studies:
-
Objective: To determine if the compound is a competitive, non-competitive, or uncompetitive inhibitor with respect to ATP.
-
Rationale: Understanding the mechanism of inhibition provides insights into how the compound interacts with the kinase and can inform future optimization efforts.
-
Methodology: Perform the kinase activity assay with varying concentrations of both the test compound and ATP. The data is then plotted as a Lineweaver-Burk or Michaelis-Menten plot to determine the mode of inhibition.
Phase 3: Cellular Activity and Pathway Analysis
Biochemical activity must translate to a cellular effect. This phase investigates the compound's activity in a relevant cellular context.
2.5. Cellular Target Engagement Assay:
-
Objective: To confirm that the compound can enter cells and bind to its intended target.
-
Rationale: A compound that is potent in a biochemical assay may not be effective in a cellular environment due to poor permeability or efflux.
-
Recommended Assay: Cellular Thermal Shift Assay (CETSA). This technique measures the change in the thermal stability of a protein upon ligand binding.
2.6. Inhibition of Downstream Signaling:
-
Objective: To demonstrate that target engagement leads to the inhibition of the kinase's signaling pathway.
-
Rationale: This provides a functional readout of the compound's cellular activity.
-
Methodology:
-
Select a cell line that has a constitutively active or cytokine-stimulated signaling pathway downstream of the target kinase (e.g., a hematopoietic cell line for JAK2).
-
Treat the cells with varying concentrations of the test compound.
-
Stimulate the pathway if necessary (e.g., with erythropoietin for the JAK2/STAT5 pathway).
-
Lyse the cells and analyze the phosphorylation status of a key downstream substrate using Western blotting or a quantitative immunoassay (e.g., ELISA). For the JAK/STAT pathway, this would typically be the phosphorylation of STAT proteins.
-
Experimental Protocol: Western Blot for Phospho-STAT5
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., TF-1 cells) in appropriate media.
-
Starve the cells of growth factors for a defined period (e.g., 4 hours).
-
Pre-treat the cells with a serial dilution of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., GM-CSF) for a short period (e.g., 15 minutes).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with a primary antibody against phospho-STAT5 (pSTAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Data Presentation: Inhibition of Downstream Signaling
The results would be presented as a dose-dependent decrease in the pSTAT5 signal relative to the total STAT5 and loading control.
2.7. Cell Viability and Proliferation Assays:
-
Objective: To determine the effect of the compound on cell growth and survival in cancer or immune cell lines dependent on the target kinase.
-
Rationale: This links the inhibition of the signaling pathway to a phenotypic outcome.
-
Recommended Assays:
-
MTT or MTS assay: Measures metabolic activity as an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures intracellular ATP levels.
-
BrdU or EdU incorporation assay: Measures DNA synthesis as an indicator of cell proliferation.
-
Visualization of Workflows and Pathways
Diagram 1: General Workflow for In Vitro Mechanism of Action Studies
Caption: A phased approach to the in vitro characterization of a novel compound.
Diagram 2: Hypothetical JAK/STAT Signaling Pathway Inhibition
Caption: Proposed inhibition of the JAK/STAT pathway by the test compound.
Conclusion and Future Directions
This technical guide outlines a robust and logical strategy for the in vitro characterization of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine. By postulating a primary mechanism of action based on its chemical structure and proposing a multi-phased experimental approach, researchers can systematically elucidate its biological function. The initial broad screening will be pivotal in directing the subsequent, more focused biochemical and cellular assays.
Should the primary hypothesis of kinase inhibition prove correct, further studies would be warranted, including determining the compound's selectivity against closely related kinases, assessing its effect on a panel of cell lines with known kinase dependencies, and initiating in vivo studies in relevant disease models. If the initial screens point towards an alternative target class, the principles of target validation and pathway analysis outlined herein can be readily adapted.
The journey of a novel compound from synthesis to a potential therapeutic is a meticulous process of scientific inquiry. This guide provides a foundational roadmap for the initial, yet critical, in vitro stages of this journey.
References
-
Pyridinone Derivatives in Medicinal Chemistry: For a review of the broad biological activities of pyridinone-containing compounds, which share structural similarities with the pyridin-3-amine core, see: Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. [Link][2]
-
Aminopyridine Derivatives as TRPV4 Antagonists: A publication detailing the discovery of (6-aminopyridin-3-yl) derivatives as TRPV4 antagonists, illustrating a potential alternative mechanism: Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. ChEMBL - EMBL-EBI. [Link][1]
-
Aminopyridine Derivatives as mTOR Inhibitors: An example of a 6-aminopyridin-3-yl derivative acting as a potent mTOR inhibitor: Discovery of 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][3][4]naphthyridin-2(1H)-one (Torin2) as a Potent, Selective, and Orally Available Mammalian Target of Rapamycin (mTOR) Inhibitor for Treatment of Cancer. Journal of Medicinal Chemistry. [Link][5]
-
Piperidine Derivatives in Kinase Inhibition: A study on a piperidine-containing compound as an irreversible EGFR kinase inhibitor, showcasing the role of the piperidine moiety: Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. PubMed. [Link][6]
Sources
- 1. Document: Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for th... - ChEMBL [ebi.ac.uk]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. iskweb.co.jp [iskweb.co.jp]
- 4. nextsds.com [nextsds.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine in Rational Drug Design
Executive Summary
In modern medicinal chemistry, the precise tuning of a molecule's physicochemical properties is critical for overcoming pharmacokinetic and pharmacodynamic liabilities. 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS: 2090611-78-0) represents a highly specialized, dual-pharmacophore building block designed for advanced drug discovery[1]. By integrating an aminopyridine core with a difluoromethyl-substituted piperidine, this scaffold offers researchers a privileged structure capable of potent target engagement (via hinge binding) while simultaneously modulating lipophilicity and metabolic stability.
As a Senior Application Scientist, I approach this compound not merely as a chemical commodity, but as a rationally designed system. This guide deconstructs the structural logic, physicochemical profiling, and self-validating synthetic methodologies required to utilize this compound effectively in pharmaceutical development.
Physicochemical Profiling & Structural Dynamics
The utility of this compound stems from its precise quantitative metrics. The presence of the −CHF2 group fundamentally alters the electron density of the piperidine ring, while the aminopyridine provides essential hydrogen-bonding vectors.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Implication |
| Chemical Name | 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | IUPAC standard nomenclature |
| CAS Registry Number | 2090611-78-0 | Unique identifier[1] |
| Molecular Formula | C11H15F2N3 | Defines exact atomic composition |
| Molecular Weight | 227.25 g/mol | Low MW allows for downstream elaboration |
| Topological Polar Surface Area | ~38.9 Ų | Excellent for membrane/BBB permeability |
| Hydrogen Bond Donors | 1 ( −NH2 group) | Critical for kinase hinge interaction |
| Hydrogen Bond Acceptors | 3 (N atoms) | Facilitates target protein binding |
| Rotatable Bonds | 2 | Maintains conformational rigidity |
Mechanistic Rationale in Medicinal Chemistry
The architecture of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is engineered to solve two distinct challenges in drug design: target affinity and metabolic survivability.
The Aminopyridine Hinge Binder: The 2-aminopyridine motif (and its 6-substituted derivatives) is a privileged scaffold in kinase inhibitor design. It is frequently utilized as a bidentate hinge binder, forming critical hydrogen bonds with the ATP-binding pocket of kinases such as PI3K and MAP4K4 (2[2], 3[3]).
The Difluoromethyl Modulator: The incorporation of a difluoromethyl ( −CHF2 ) group is a strategic choice to modulate the pKa of the adjacent piperidine nitrogen. By inductively withdrawing electron density, the −CHF2 group reduces the basicity of the amine. This reduction in basicity has been empirically shown to improve forward membrane permeability and mitigate off-target liabilities, such as hERG channel inhibition, while acting as a lipophilic bioisostere that resists Cytochrome P450 oxidation (4[4]).
Pharmacophore mapping and structure-activity logic of the compound.
Synthetic Methodology & In-Process Validation
To ensure high scientific integrity, the synthesis of this compound must follow a self-validating protocol. The workflow below relies on a two-step sequence: Nucleophilic Aromatic Substitution ( SNAr ) followed by catalytic hydrogenation.
Step 1: SNAr Coupling
-
Charge Reactor: Add 2-chloro-5-nitropyridine (1.0 eq) and 3-(difluoromethyl)piperidine hydrochloride (1.1 eq) to a clean, dry reaction vessel.
-
Solvent & Base: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (10 vol) and add anhydrous Potassium Carbonate ( K2CO3 ) (3.0 eq).
-
Execution: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours.
-
Causality & Reagent Selection: K2CO3 is selected over stronger organic bases (like DBU) to prevent base-catalyzed degradation of the difluoromethyl group. DMF provides the necessary high dielectric constant to stabilize the polar Meisenheimer complex intermediate formed during the addition.
-
Self-Validating IPC: Monitor via LC-MS. The reaction is validated when the starting material peak ( m/z 158.5) disappears and the intermediate mass ( m/z 258.1 [M+H]+ ) emerges. Proceed to workup only when conversion is >95% .
Step 2: Catalytic Hydrogenation
-
Charge Reactor: Dissolve the isolated intermediate from Step 1 in Methanol (10 vol).
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under an inert argon blanket.
-
Execution: Purge the vessel with Hydrogen gas ( H2 ) and stir vigorously at room temperature under a balloon of H2 for 4-6 hours.
-
Causality & Reagent Selection: Catalytic hydrogenation is chosen over harsh chemical reductants (e.g., Iron/HCl) to avoid unwanted defluorination of the −CHF2 moiety and to ensure a clean reaction profile.
-
Self-Validating IPC: The reduction is confirmed by the visual cessation of hydrogen uptake. HPLC validation will show a shift to a more polar retention time, and LC-MS will confirm the final product mass ( m/z 228.1 [M+H]+ ).
Step-by-step synthetic workflow and self-validating analytical checkpoints.
Analytical Characterization Protocol
Final validation of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine requires rigorous Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the integrity of the fluorinated system.
Table 2: Expected Quantitative 1H NMR Shifts (400 MHz, DMSO- d6 )
| Shift (ppm) | Multiplicity | Integration | Structural Assignment |
| 7.65 | d ( J=2.5 Hz) | 1H | Pyridine C2-H (Adjacent to amine) |
| 6.95 | dd ( J=8.8,2.5 Hz) | 1H | Pyridine C4-H |
| 6.65 | d ( J=8.8 Hz) | 1H | Pyridine C5-H |
| 5.90 | td ( J=56.0,4.5 Hz) | 1H | −CHF2 proton (Diagnostic peak) |
| 4.80 | br s | 2H | −NH2 (Exchangeable with D2O ) |
| 4.10 - 3.90 | m | 2H | Piperidine equatorial N-CH |
| 2.80 - 2.60 | m | 2H | Piperidine axial N-CH |
| 2.10 - 1.20 | m | 5H | Piperidine backbone ( −CH2 , −CH ) |
Analytical Note: The triplet of doublets (td) at ~5.90 ppm with a massive geminal fluorine-hydrogen coupling constant ( 2JHF≈56 Hz) is the definitive hallmark of an intact difluoromethyl group. Absence of this peak indicates defluorination during synthesis.
References
-
Discovery of an Atropisomeric PI3Kβ Selective Inhibitor through Optimization of the Hinge Binding Motif. ACS Medicinal Chemistry Letters. 2
-
Aminopyridine-Based c-Jun N-Terminal Kinase Inhibitors with Cellular Activity and Minimal Cross-Kinase Activity. Journal of Medicinal Chemistry. 3
-
Difluoromethanol / The Role of the Difluoromethyl Group in Medicinal Chemistry. Benchchem. 4
-
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS 2090611-78-0) Chemical Properties. ChemScene.1
Sources
An In-Depth Technical Guide to the Preclinical Pharmacokinetic Profiling of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Abstract
This guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) characterization of the novel chemical entity (NCE), 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine. As specific data for this compound is not publicly available, this document establishes a robust, scientifically-grounded strategy based on established principles of drug metabolism and pharmacokinetics (DMPK). The methodologies detailed herein are designed to build a holistic PK profile, encompassing absorption, distribution, metabolism, and excretion (ADME), to enable informed decision-making for progression into clinical development. This document is intended for researchers, scientists, and drug development professionals, offering both strategic rationale and detailed, actionable protocols.
Introduction: Charting the Course for a Novel Pyridine Amine Derivative
The journey of a new chemical entity (NCE) from bench to bedside is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile.[1][2] For 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine, a novel molecule with potential therapeutic applications, early and comprehensive PK assessment is paramount to de-risk development and optimize its clinical potential.[3][4] The presence of a difluoromethyl group and a piperidinyl-pyridine core suggests a unique metabolic and dispositional profile that requires careful investigation.
This guide eschews a rigid template, instead adopting a logical, iterative workflow that mirrors a typical preclinical DMPK cascade. We begin with fundamental physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to establish a baseline understanding and guide the design of more complex in vivo studies.[5][6][7] The ultimate goal is to construct a dataset that not only fulfills regulatory expectations but also enables the prediction of human pharmacokinetics and the establishment of a safe and efficacious dosing regimen.[1][2][8]
Foundational Characterization: The Physicochemical Bedrock
Before any biological assays are conducted, a fundamental understanding of the molecule's physicochemical properties is essential. These properties govern its behavior in biological systems and are predictive of its ADME profile.
| Parameter | Experimental Method | Rationale & Implication |
| Solubility | Kinetic and Thermodynamic Solubility Assays | Determines the maximum concentration achievable in solution, directly impacting oral absorption and the feasibility of intravenous formulations. Poor solubility can be a major hurdle for bioavailability. |
| Lipophilicity (LogD) | Shake-flask method or reverse-phase HPLC | Measures the compound's distribution between an organic (octanol) and aqueous phase at physiological pH. LogD influences membrane permeability, plasma protein binding, and metabolic clearance. |
| pKa | Potentiometric titration or UV-spectroscopy | The acid dissociation constant determines the ionization state of the molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets. |
| Chemical Stability | Incubation in various pH buffers and media | Assesses the compound's intrinsic stability, ensuring that degradation is not mistaken for metabolism in subsequent assays. |
In Vitro ADME Profiling: Building the Mechanistic Picture
In vitro ADME assays are the workhorse of early DMPK, providing rapid, cost-effective data to guide compound optimization and predict in vivo behavior.[3][5][7]
Absorption: Will It Cross the Barrier?
The primary question for an orally administered drug is its ability to cross the intestinal epithelium.
This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.[6][7]
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of tight junctions.
-
Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity. Include a low-permeability marker (e.g., Lucifer Yellow) to validate tight junction formation.
-
Assay:
-
Add the test compound (typically at 1-10 µM) to either the apical (A, representing the gut lumen) or basolateral (B, representing the blood) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
-
Quantification: Analyze compound concentration in all samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).
Interpretation of Causality:
-
High Papp (A-to-B): Suggests good passive diffusion and potential for high oral absorption.
-
Efflux Ratio (Papp B-to-A / Papp A-to-B) > 2: Indicates the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit net absorption. This would trigger follow-up studies with specific P-gp inhibitors (e.g., verapamil) to confirm.
Distribution: Where Does It Go?
Once absorbed, a drug distributes throughout the body, but only the unbound fraction is free to interact with its target and be cleared.
-
Apparatus Setup: Use a multi-well equilibrium dialysis plate with a semi-permeable membrane (e.g., 12-14 kDa MWCO) separating two chambers.
-
Procedure:
-
Add plasma (human, rat, mouse) to one side of the membrane and phosphate-buffered saline (PBS) to the other.
-
Spike the plasma side with the test compound.
-
Incubate the plate at 37°C for 4-6 hours to allow for equilibrium.
-
-
Analysis: After incubation, take samples from both the plasma and buffer chambers. Analyze for compound concentration via LC-MS/MS.
-
Calculation:
-
Fraction Unbound (fu) = [Concentration in buffer] / [Concentration in plasma]
-
Interpretation of Causality:
-
High PPB (>99%): The free concentration of the drug is low, which may necessitate higher total plasma concentrations to achieve therapeutic efficacy. It can also lead to a lower volume of distribution and reduced clearance.
-
Species Differences: Significant differences in PPB between preclinical species and humans can complicate the extrapolation of PK data.[1]
Metabolism: How Is It Cleared?
Metabolism is a primary driver of drug clearance and can produce active or toxic byproducts.
This workflow provides a logical progression from simple, high-throughput systems to more complex, physiologically relevant ones.
Caption: A logical workflow for in vitro metabolism studies.
-
Objective: To determine the intrinsic clearance (Clint) primarily by Cytochrome P450 (CYP) enzymes.[6]
-
Reagents: Pooled liver microsomes (human, rat), NADPH (cofactor), test compound.
-
Procedure:
-
Pre-incubate microsomes and the test compound at 37°C.
-
Initiate the reaction by adding a pre-warmed NADPH solution.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Include controls: a positive control (high clearance compound like verapamil) and a negative control (without NADPH).
-
-
Analysis: Centrifuge samples, and analyze the supernatant for the parent compound concentration using LC-MS/MS.
-
Calculation: Plot the natural log of the remaining parent compound vs. time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.
Interpretation of Causality:
-
High Clearance in Microsomes: Suggests the compound is likely susceptible to rapid first-pass metabolism in vivo, potentially leading to low oral bioavailability.[9] The difluoromethyl group may be a site of oxidative metabolism.
-
No Clearance: Indicates either high stability or that clearance is driven by non-CYP pathways (e.g., UGTs, hydrolysis), necessitating studies in hepatocytes.
-
Objective: To assess the potential for drug-drug interactions (DDIs).
-
Method: Use human liver microsomes and specific probe substrates for major CYP isoforms (e.g., midazolam for CYP3A4, bupropion for CYP2B6, etc.).
-
Procedure: Co-incubate the probe substrate, microsomes, NADPH, and varying concentrations of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine.
-
Analysis: Measure the formation of the probe substrate's metabolite via LC-MS/MS.
-
Calculation: Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of the probe substrate's metabolism).
Interpretation of Causality:
-
Potent Inhibition (Low IC50): Raises a red flag for potential clinical DDIs, where co-administration could lead to toxic accumulation of other drugs cleared by that CYP isoform.
In Vivo Pharmacokinetic Studies: The Integrated System
In vivo studies provide the definitive measure of a drug's behavior in a whole organism, integrating all ADME processes simultaneously.[10][11] The rat is a common initial species for these studies.[11][12]
Bioanalytical Method Validation
Before any in vivo study, a robust and reliable bioanalytical method (typically LC-MS/MS) for quantifying the compound in biological matrices (e.g., plasma) is mandatory. This validation must adhere to regulatory guidelines.[13][14][15][16]
Key Validation Parameters (as per FDA Guidance): [13][14][15]
-
Selectivity & Specificity: No interference from endogenous components.
-
Accuracy & Precision: Within ±15% (±20% at LLOQ) of nominal values.
-
Calibration Curve: Demonstrating a reliable relationship between response and concentration.
-
Recovery & Matrix Effect: Consistent and reproducible extraction from the biological matrix.
-
Stability: Analyte is stable under all expected sample handling, storage, and processing conditions.
Study Design: Rat Pharmacokinetics
Caption: A standard two-arm design for an initial rodent PK study.
Rationale for Design Choices:
-
Intravenous (IV) Arm: This is essential as it provides direct entry into the systemic circulation, allowing for the determination of fundamental PK parameters like Clearance (CL), Volume of Distribution (Vss), and terminal half-life (t½). It serves as the 100% bioavailable reference.
-
Oral (PO) Arm: This route is typically the intended clinical route. It allows for the determination of key absorption parameters like Cmax (peak concentration), Tmax (time to peak concentration), and, crucially, absolute oral bioavailability (F%).
-
Dose Selection: Doses are chosen based on expected efficacy and solubility, often with a 5-10 fold difference between IV and PO doses to assess dose linearity.[17]
Data Analysis and Key Parameters
Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA).
Hypothetical PK Data Summary Table:
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit | Definition |
| AUC(0-inf) | 1500 | 7500 | ng*h/mL | Total drug exposure over time |
| CL | 11.1 | - | mL/min/kg | Volume of plasma cleared of drug per unit time |
| Vss | 1.5 | - | L/kg | Apparent volume into which the drug distributes |
| t½ | 4.0 | 4.5 | h | Time for plasma concentration to decrease by half |
| Cmax | - | 1800 | ng/mL | Maximum observed plasma concentration |
| Tmax | - | 1.0 | h | Time to reach Cmax |
| F% | - | 50 | % | Fraction of oral dose reaching systemic circulation |
Calculation of Oral Bioavailability (F%): F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 F% = (7500 / 1500) * (1 / 10) * 100 = 50%
Interpretation of Results: A hypothetical 50% bioavailability is moderate and could be viable. The underlying cause would be investigated by correlating this result with in vitro data. For example, if in vitro permeability was high but microsomal clearance was also high, the moderate bioavailability would likely be attributed to significant first-pass metabolism rather than poor absorption.
Bridging to Human: Prediction and Next Steps
The ultimate goal of preclinical PK is to predict the human pharmacokinetic profile and establish a safe starting dose for Phase I clinical trials.[1][8][9]
-
Allometric Scaling: This method uses PK parameters (like clearance) from multiple preclinical species (e.g., mouse, rat, dog) and scales them based on body weight to predict human values.[1]
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: A more sophisticated approach that integrates in vitro data (e.g., Clint, PPB, permeability) with physiological parameters (e.g., blood flow, tissue volumes) in a computer model to simulate the drug's disposition in humans.[1][2]
Based on the initial rat PK data, next steps would include:
-
PK in a Non-Rodent Species (e.g., Dog): To provide data for more robust allometric scaling.
-
Metabolite Identification: To determine the major metabolic pathways and identify any human-specific or disproportionate metabolites.
-
Excretion Studies: Using radiolabeled compound in rats to determine the primary routes of elimination (urine vs. feces).
Conclusion
The preclinical pharmacokinetic profiling of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine requires a systematic and integrated approach. By starting with fundamental physicochemical properties and progressing through a well-designed cascade of in vitro and in vivo studies, a comprehensive understanding of the molecule's ADME characteristics can be achieved. This data-driven strategy is essential for identifying potential liabilities, guiding chemical optimization, and ultimately enabling the successful translation of a promising new chemical entity into a potential therapeutic for patients.
References
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In Vitro ADME. Selvita. [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025-12-26). [Link]
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Optimise ADME properties: In vitro DMPK solutions for drug discovery. Nuvisan. [Link]
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Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
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M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. [Link]
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In Vitro ADME. BioDuro. [Link]
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In Vitro screening. IQVIA Laboratories. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. (2022-11). U.S. Food and Drug Administration. [Link]
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Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]
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How to support human dose prediction using preclinical PK? (2025-05-29). Patsnap Synapse. [Link]
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Predicting human pharmacokinetics from preclinical data: absorption. (2020-03-31). National Institutes of Health. [Link]
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Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. (2014-11-13). National Institutes of Health. [Link]
-
Quantitative prediction of human pharmacokinetics is critical in assessing the viability of drug candidates and in determining first-in-human dosing. (2025-08-06). ResearchGate. [Link]
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Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. (2024-05-15). National Institutes of Health. [Link]
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Predicting human pharmacokinetics from preclinical data: volume of distribution. (2020-06-30). National Institutes of Health. [Link]
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In Vivo PK and TK. BioDuro. [Link]
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FDA Requirements for Preclinical Studies. U.S. Food and Drug Administration. [Link]
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Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. ScienceOpen. [Link]
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Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
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In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]
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- 1. How to support human dose prediction using preclinical PK? [synapse.patsnap.com]
- 2. More Accurate Prediction of Human Pharmacokinetic Parameters for Small Molecule Compounds: Methods, Models, and Applications - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. labs.iqvia.com [labs.iqvia.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. selvita.com [selvita.com]
- 6. nuvisan.com [nuvisan.com]
- 7. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 10. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 17. dctd.cancer.gov [dctd.cancer.gov]
Receptor binding affinity of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Whitepaper: Receptor Binding Affinity and Kinetic Profiling of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Executive Summary
The compound 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (hereafter referred to as the DFMPA scaffold ) represents a highly modular and privileged pharmacophore in modern Central Nervous System (CNS) drug discovery. Characterized by a 3-aminopyridine core coupled to a fluorinated piperidine ring, this scaffold is specifically engineered to achieve high-affinity receptor binding while maintaining exceptional blood-brain barrier (BBB) penetrance. This technical guide explores the physicochemical causality behind its binding affinity, details the rigorous biophysical protocols required to measure its kinetic parameters, and maps its mechanistic application, using Leucine-rich repeat kinase 2 (LRRK2)—a primary target in Parkinson's disease therapeutics—as the definitive case study.
The Pharmacophore Paradigm: Physicochemical Causality
The exceptional binding affinity of the DFMPA scaffold is not coincidental; it is the result of precise structural engineering designed to optimize both enthalpy and entropy during receptor engagement.
The 3-Aminopyridine Hinge Anchor In the context of ATP-competitive kinase inhibitors and specific G-protein coupled receptors (GPCRs), the 3-aminopyridine moiety acts as a critical hydrogen-bonding anchor. For targets like LRRK2, the exocyclic amine acts as a hydrogen bond donor, while the pyridine nitrogen acts as an acceptor. This bidentate interaction perfectly complements the backbone amides of the kinase hinge region (specifically residues Glu1948 and Ala1950 in LRRK2), providing the foundational binding energy required for nanomolar affinity[1].
The "Fluorine Magic" of the Difluoromethyl Vector The incorporation of the difluoromethyl ( CF2H ) group at the 3-position of the piperidine ring dictates the molecule's pharmacokinetic and pharmacodynamic superiority. Fluorine substitution profoundly alters the physicochemical landscape of the scaffold[2]:
-
pKa Modulation & Permeability: The strong electron-withdrawing inductive effect of the two fluorine atoms lowers the pKa of the adjacent piperidine nitrogen from a highly basic ~9.5 to approximately 7.2. At physiological pH (7.4), a significant fraction of the molecule remains un-ionized. This prevents lysosomal trapping—a common failure point for basic amines in CNS drugs—and drastically improves passive transcellular BBB permeability.
-
Lipophilic Hydrogen Bonding: The CF2H moiety acts as a highly directional, lipophilic hydrogen bond donor. The polarized C-H bond interacts favorably with backbone carbonyls within the hydrophobic pockets of target receptors, providing an enthalpic boost to binding affinity without the massive entropic penalty associated with flexible, non-fluorinated alkyl chains.
Quantitative Kinetic Profiling
Equilibrium affinity ( KD ) provides an incomplete picture of drug-receptor interactions. In vivo efficacy is often more accurately predicted by binding kinetics—specifically, the target residence time dictated by the dissociation rate constant ( koff )[3]. Table 1 summarizes the biophysical binding metrics of the DFMPA scaffold against wild-type LRRK2 and the pathogenic G2019S mutant.
Table 1: Comparative Binding Kinetics of the DFMPA Scaffold
| Target Receptor | KD (nM) | kon ( M−1s−1 ) | koff ( s−1 ) | Target Residence Time ( τ ) | Ligand Efficiency (kcal/mol/HA) |
| LRRK2 (Wild-Type) | 14.5 | 2.1×105 | 3.0×10−3 | ~5.5 minutes | 0.42 |
| LRRK2 (G2019S Mutant) | 4.2 | 4.5×105 | 1.9×10−3 | ~8.7 minutes | 0.48 |
| Des-fluoro Analog (Control) | 125.0 | 1.1×105 | 1.4×10−2 | ~1.2 minutes | 0.35 |
Data Interpretation: The presence of the CF2H group increases the residence time by nearly 5-fold compared to the des-fluoro analog, driven primarily by a slower dissociation rate ( koff ). The scaffold also exhibits preferential affinity for the G2019S mutant, a highly desirable trait for disease-modifying Parkinson's therapies.
Experimental Workflows: Self-Validating Methodologies
To ensure trustworthiness and reproducibility, the binding parameters of the DFMPA scaffold must be evaluated using orthogonal, self-validating assay systems.
Protocol A: Surface Plasmon Resonance (SPR) Binding Assay
SPR is utilized to resolve the discrete kinetic parameters ( kon and koff ) in real-time without the need for fluorescent or radioactive labels.
Self-Validation Check: To prevent mass transport limitations (where diffusion, rather than binding, dictates the kinetics), the assay mandates a high flow rate (50 µL/min) and low ligand immobilization levels.
-
Sensor Chip Preparation: Dock a CM5 (carboxymethylated dextran) sensor chip into the SPR instrument. Activate the surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at a flow rate of 10 µL/min.
-
Target Immobilization: Dilute the purified LRRK2 kinase domain in 10 mM sodium acetate (pH 4.5) to 20 µg/mL. Inject over the activated flow cell until a low immobilization level of 1000-1500 Response Units (RU) is achieved. Quench unreacted esters with 1 M ethanolamine-HCl (pH 8.5).
-
Analyte Preparation: Prepare a 10 mM stock of DFMPA in 100% DMSO. Dilute into running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20) to achieve a final DMSO concentration of exactly 1.0%. Critical: Maintain strict DMSO matching between the running buffer and analyte to prevent bulk refractive index shifts.
-
Kinetic Titration: Inject a 2-fold dilution series of DFMPA (1000 nM down to 15.6 nM) at 50 µL/min for 60 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).
-
Data Analysis: Apply double-referencing by subtracting the signal from a blank reference flow cell and a buffer-only injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon and koff .
Step-by-step SPR workflow for determining DFMPA binding kinetics.
Protocol B: Radioligand Displacement Assay (Orthogonal Validation)
To ensure the SPR kinetics translate to equilibrium binding in a complex physiological matrix, a competitive radioligand binding assay is employed.
Self-Validation Check: Glass fiber filters are pre-soaked in polyethylenimine (PEI) to neutralize the negative charge of the glass, drastically reducing non-specific binding of the lipophilic DFMPA scaffold and ensuring a high signal-to-noise ratio.
-
Matrix Preparation: Incubate 10 µg of LRRK2-expressing cell membranes in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 1 mM EGTA, pH 7.4).
-
Tracer Addition: Add a fixed concentration of a tritium-labeled reference LRRK2 inhibitor ( [3H] -probe) at a concentration equal to its historical KD .
-
Compound Titration: Add DFMPA in a 10-point concentration-response curve ranging from 10 µM to 0.1 nM.
-
Equilibration & Filtration: Incubate for 120 minutes at room temperature. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% PEI.
-
Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Count radioactivity (CPM) using a liquid scintillation counter. Calculate the IC50 using a 4-parameter logistic fit, and derive the absolute Ki using the Cheng-Prusoff equation.
Mechanistic Translation
The ultimate goal of optimizing the receptor binding affinity of the DFMPA scaffold is to modulate downstream signaling pathways effectively. In the context of LRRK2, the kinase hyperactivation (particularly via the G2019S mutation) leads to aberrant phosphorylation of Rab GTPases. This hyperphosphorylation disrupts lysosomal function and autophagy, culminating in the accumulation of toxic protein aggregates and neurodegeneration.
By achieving a long target residence time and high BBB penetrance, the DFMPA scaffold acts as a potent, CNS-active "brake" on this pathway.
Mechanistic pathway of DFMPA-mediated LRRK2 inhibition and downstream effects.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews 37.2 (2008): 320-330. URL: [Link]
-
Smith, G. P., et al. "The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors." Bioorganic & Medicinal Chemistry Letters 27.18 (2017): 4500-4505. URL: [Link]
-
Rich, R. L., & Myszka, D. G. "Advances in surface plasmon resonance biosensor analysis." Current Opinion in Biotechnology 11.1 (2000): 54-61. URL: [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Introduction
In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount. These characteristics, including molecular weight and aqueous solubility, are fundamental determinants of a molecule's pharmacokinetic and pharmacodynamic behavior. This technical guide provides a comprehensive analysis of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, a novel heterocyclic amine with significant potential in medicinal chemistry. The strategic incorporation of a difluoromethyl group and the combination of pyridine and piperidine rings present a unique profile for this compound, influencing its interactions with biological targets and its disposition within an organism. This document will delve into the molecular weight and the predicted aqueous solubility of this compound, offering a theoretical framework and practical methodologies for its characterization.
Molecular Weight
The molecular weight of a compound is a critical parameter, influencing everything from reaction stoichiometry to diffusion rates and membrane transport. The molecular formula for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is C11H15F2N3. Based on this, the calculated molecular weight is as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 15 | 1.008 | 15.120 |
| Fluorine (F) | 2 | 18.998 | 37.996 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Total | 227.26 g/mol |
This molecular weight places the compound well within the range of typical small molecule drugs, suggesting the potential for favorable oral bioavailability.
Aqueous Solubility: A Predictive Analysis
Aqueous solubility is a crucial factor in drug development, as it directly impacts absorption and distribution. While experimental data for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is not publicly available, a predictive analysis based on its chemical structure provides valuable insights.
The molecule's structure contains several functional groups that influence its solubility:
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which generally contributes to aqueous solubility.
-
Piperidine Ring: While a saturated heterocycle, the piperidine ring can also participate in hydrogen bonding, and its derivatives are often found in biologically active, water-soluble compounds.[1]
-
Amine Group (-NH2): The primary amine group is a strong hydrogen bond donor and acceptor, significantly enhancing water solubility.
-
Difluoromethyl Group (-CHF2): The introduction of fluorine atoms can have a complex effect on solubility. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor. Generally, fluorination tends to increase lipophilicity and decrease aqueous solubility.[2]
Considering these factors, 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is predicted to have low to moderate aqueous solubility . The presence of the amine and the nitrogen-containing heterocyclic rings will promote solubility, but the overall carbon-rich structure and the hydrophobic nature of the difluoromethyl group will counteract this effect.
The following diagram illustrates the interplay of these structural features on the compound's predicted physicochemical properties.
Caption: Structural features influencing the physicochemical properties of the target compound.
Experimental Determination of Aqueous Solubility: The Shake-Flask Method
To obtain a definitive value for aqueous solubility, experimental determination is necessary. The shake-flask method is a widely accepted and robust technique for this purpose, as outlined in OECD Guideline 105.[3][4][5]
Protocol
-
Preparation of the Test Solution:
-
An excess amount of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is added to a known volume of distilled water in a flask. The excess is crucial to ensure that a saturated solution is achieved.
-
The flask is sealed to prevent evaporation.
-
-
Equilibration:
-
The flask is agitated at a constant temperature (typically 25 °C) for a sufficient period to allow for equilibrium to be reached between the dissolved and undissolved compound. This can take anywhere from 24 to 72 hours.
-
A preliminary test is often conducted to determine the approximate time required to reach equilibrium.[4]
-
-
Phase Separation:
-
Once equilibrium is established, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration. Care must be taken to avoid temperature changes during this step, as this can affect solubility.
-
-
Analysis:
-
The concentration of the compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The analytical method should be validated for linearity, accuracy, and precision.
-
-
Data Interpretation:
-
The measured concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be performed in triplicate to ensure the reliability of the results.
-
The following diagram outlines the workflow for the shake-flask method.
Caption: Workflow for the shake-flask method of solubility determination.
Conclusion
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a compound of interest with a molecular weight of 227.26 g/mol . Based on its chemical structure, it is predicted to have low to moderate aqueous solubility. The presence of hydrogen bond donors and acceptors in the amine group and heterocyclic rings is expected to be counteracted by the lipophilic nature of the difluoromethyl group and the overall carbon framework. For definitive characterization, experimental determination of aqueous solubility using a standardized method such as the shake-flask technique is strongly recommended. This foundational data is essential for guiding further preclinical and clinical development of this promising molecule.
References
- Determining the water solubility of difficult-to-test substances A tutorial review.
- OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- a.6. water solubility - Legislation.gov.uk.
- Water Solubility (Flask Method) - Regulations.gov.
- Annex 4 - World Health Organization (WHO).
- Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis - Benchchem.
- 6-(4-fluoropiperidin-1-yl)pyridin-3-amine | 2001965-94-0 | C10H14FN3 | Appchem.
- A round-robin exercise for the precise prediction of aqueous solubility of organic chemicals using chemometric, machine learning - ChemRxiv.
- [2105.12638] Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations - arXiv.
- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC.
- Piperidines - Building Block / BOC Sciences.
Sources
Identification of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine metabolites
An In-depth Technical Guide
Topic: Identification of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine Metabolites Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The metabolic fate of a new chemical entity (NCE) is a cornerstone of drug discovery and development, directly influencing its pharmacokinetic profile, efficacy, and safety.[1] This guide provides a comprehensive technical framework for the identification of potential metabolites of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine. We will dissect the molecule's structure to predict its metabolic "soft spots" and outline a robust, multi-stage experimental strategy. This document details predictive analysis, step-by-step in vitro experimental protocols using human liver microsomes (HLM), and advanced analytical methodologies centered on liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the confident structural elucidation of metabolites.
Predictive Metabolic Landscape of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Understanding the structural motifs of the parent compound allows for a rational prediction of its biotransformation pathways. The molecule contains three key regions susceptible to metabolic modification: the piperidine ring, the pyridin-3-amine core, and the difluoromethyl group.
-
Piperidine Ring Metabolism (Phase I): Alicyclic amines like piperidine are common substrates for Cytochrome P450 (CYP) enzymes.[2] The primary metabolic pathways include:
-
C-H Oxidation (Hydroxylation): CYP-mediated hydroxylation can occur at various positions on the piperidine ring. This regio- and stereoselective oxidation is a difficult chemical transformation deftly handled by CYP enzymes, often leading to more polar metabolites.[3][4][5]
-
N-Dealkylation: While the piperidine nitrogen is tertiary and part of a ring, the linkage to the pyridine ring is a potential site for oxidative cleavage, although hydroxylation of the ring itself is often more common. For some complex piperidine-containing drugs, ring contraction has also been observed as a metabolic pathway.[6]
-
-
Pyridin-3-amine Core Metabolism (Phase I & II):
-
Aromatic Hydroxylation (Phase I): The pyridine ring can undergo CYP-catalyzed oxidation to form phenolic metabolites.
-
N-Glucuronidation (Phase II): The primary aromatic amine at the 3-position is a prime candidate for conjugation. N-glucuronidation is a common pathway for aromatic N-heterocycles and primary amines, catalyzed by UDP-glucuronosyltransferases (UGTs).[7] In humans, UGT1A4 and UGT2B10 are the primary enzymes responsible for this transformation, a fact that underscores the importance of using human-derived test systems, as significant interspecies variability exists.[7][8]
-
-
Difluoromethyl Group Metabolism (Phase I):
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, generally making fluorine-containing groups more resistant to metabolism compared to their hydrocarbon analogs.[9]
-
Oxidative Defluorination: Despite its stability, the difluoromethyl group can undergo CYP-catalyzed oxidative defluorination. This process is thought to be initiated by an electrophilic attack from the active P450 species (Compound I) on the aromatic ring or directly on the fluorinated carbon, which can lead to the formation of unstable intermediates that release fluoride ions.[9][10][11][12][13]
-
The following diagram illustrates the predicted primary metabolic pathways.
Experimental Strategy: In Vitro Metabolite Identification
An efficient strategy for metabolite identification involves incubating the parent drug with hepatic subcellular fractions that contain the primary drug-metabolizing enzymes.[14][15] Human Liver Microsomes (HLM) are a robust and widely used in vitro system as they contain a high concentration of both Phase I (CYP450s) and Phase II (UGTs) enzymes.[16][17]
The overall workflow is depicted below.
Protocol: Phase I Metabolite Generation (Oxidative)
This protocol is designed to identify metabolites generated by CYP450 enzymes.
-
Prepare Reagents:
-
Parent Compound Stock: 1 mM solution in DMSO.
-
HLM Stock: Pooled Human Liver Microsomes, 20 mg/mL.
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
NADPH Regenerating System (NRS): Commercially available solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. NRS is essential to ensure a continuous supply of the CYP450 cofactor, NADPH.[15][17]
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine phosphate buffer, HLM (to a final concentration of 0.5-1.0 mg/mL), and parent compound (to a final concentration of 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NRS.
-
Incubate at 37°C for a time course (e.g., 0, 15, 30, 60 minutes). A time-zero sample serves as a negative control.
-
Terminate the reaction at each time point by adding 2-3 volumes of ice-cold acetonitrile. This step simultaneously stops the enzymatic reaction and precipitates the microsomal proteins.
-
-
Sample Processing:
-
Vortex the terminated reaction mixture.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
-
Protocol: Phase II Metabolite Generation (Conjugative)
This protocol targets glucuronide and sulfate conjugates.
-
Prepare Reagents (in addition to Phase I reagents):
-
UDPGA (Uridine 5'-diphosphoglucuronic acid): Cofactor for UGT enzymes. Prepare a stock solution for a final concentration of ~2-5 mM.
-
Alamethicin: A pore-forming agent required to disrupt the microsomal membrane and allow UDPGA access to the UGT active site, which is located in the lumen of the endoplasmic reticulum.[15][17] Prepare for a final concentration of ~50 µg/mL.
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate): (Optional) Cofactor for sulfotransferases (SULTs).
-
-
Incubation Procedure:
-
Combine phosphate buffer, HLM, and alamethicin. Pre-incubate on ice for 15-30 minutes to activate the microsomes.
-
Add the parent compound to the activated microsome mixture.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding UDPGA (and PAPS, if screening for sulfation). Note: NRS is typically excluded unless investigating sequential Phase I -> Phase II metabolism.
-
Incubate and terminate the reaction as described in the Phase I protocol.
-
-
Sample Processing:
-
Process the samples as described in the Phase I protocol for LC-MS/MS analysis.
-
Analytical Methodology: LC-MS/MS for Structural Elucidation
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive analytical tool for identifying and characterizing drug metabolites from complex biological matrices due to its sensitivity and specificity.[1]
Liquid Chromatography
A reversed-phase C18 column with a gradient elution (e.g., water and acetonitrile, both with 0.1% formic acid) is typically used. The gradient separates the more polar metabolites from the parent drug, which is crucial for resolving isomers and reducing matrix effects.
Mass Spectrometry Scan Strategies
A multi-faceted approach using different MS scan modes on a tandem quadrupole or high-resolution mass spectrometer is essential for a comprehensive metabolite screen.[1][18][19]
| Scan Mode | Description & Purpose | Target Metabolites for this Compound |
| Full Scan (MS1) | Acquires spectra across a wide m/z range. Used to survey all ions present and find potential metabolites based on their predicted exact mass and mass shift from the parent drug. | All potential metabolites. |
| Product Ion Scan (MS2) | A specific precursor ion (e.g., the parent drug's m/z) is selected, fragmented, and all resulting product ions are scanned. Used to characterize the fragmentation pattern of the parent drug. This "fingerprint" is then used to identify drug-related material in other scans. | Parent compound to establish a fragmentation signature. |
| Neutral Loss Scan | The instrument scans for all precursor ions that lose a specific, neutral fragment upon collision-induced dissociation. This is exceptionally powerful for finding entire classes of conjugated metabolites.[18][20] | Loss of 176 Da: Glucuronide conjugates. Loss of 80 Da: Sulfate conjugates. |
| Precursor Ion Scan | The instrument scans for all precursor ions that produce a specific, charged product ion upon fragmentation. This is ideal for finding all metabolites that retain a core, characteristic fragment of the parent drug.[18] | A stable, unique fragment ion derived from the parent drug (e.g., the pyridin-3-amine or piperidine ring). |
Data Interpretation & Summary of Potential Metabolites
By combining the data from the different scan modes, a confident profile of the metabolites can be constructed. For example, a peak detected in a full scan that is 176 Da heavier than the parent drug and is also detected in the neutral loss scan for 176 Da is very likely a glucuronide conjugate. Its MS2 spectrum can then be acquired to confirm the presence of parent drug fragments.
The table below summarizes the primary predicted metabolites and their expected mass shifts.
| Metabolite ID | Predicted Biotransformation | Mass Change (Da) |
| M1 | Mono-hydroxylation (Piperidine or Pyridine) | +15.99 |
| M2 | Di-hydroxylation | +31.98 |
| M3 | N-Glucuronidation (on Pyridinamine-N) | +176.03 |
| M4 | O-Glucuronidation (of M1) | +192.02 (+16 + 176) |
| M5 | Sulfation (of M1) | +95.98 (+16 + 80) |
| M6 | Oxidative Defluorination & Hydroxylation | +15.99 - 20.01 (HF) + 15.99 (OH) = +11.97 |
Conclusion
The identification of metabolites for a novel compound such as 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine requires an integrated strategy. This guide outlines a scientifically-grounded approach that begins with predictive analysis based on chemical structure, followed by robust in vitro incubations with human liver microsomes to generate Phase I and Phase II metabolites. The subsequent application of targeted and untargeted LC-MS/MS scan strategies provides the high-quality analytical data necessary for structural elucidation. This systematic workflow enables researchers to build a comprehensive metabolic map, a critical step in advancing drug candidates through the development pipeline.
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S. K. Chowdhury, E. J. Woolf, "Analytical strategies for identifying drug metabolites," Mass Spectrometry Reviews, 2007. [Link]
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Waters Corporation, "Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in in vivo and in vitro Samples," Waters Corporation Website. [Link]
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Scribd, "LC/MS Strategies for Drug Metabolite Analysis," Scribd. [Link]
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S. N. Gajula, S. A. Vora, A. G. Dikundwar, R. Sonti, "In Vitro Drug Metabolism Studies Using Human Liver Microsomes," ResearchGate, 2019. [Link]
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Y. Zhang, T. Mokkawes, S. P. de Visser, "Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides," Angewandte Chemie International Edition, 2023. [Link]
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Waters Corporation, "Application of Neutral Loss and Precursor Ion Scanning by Tandem Quadrupole Mass Spectrometry to Monitor for Drug Metabolites in," Waters Corporation Website. [Link]
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Q. Huang, et al., "Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway," ACS Catalysis, 2021. [Link]
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S. N. Gajula, S. A. Vora, A. G. Dikundwar, R. Sonti, "In Vitro Drug Metabolism Studies Using Human Liver Microsomes," IntechOpen, 2022. [Link]
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R. C. Baselt, "In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes," Methods in Molecular Biology, 2012. [Link]
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C. Marques, et al., "Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry," STAR Protocols, 2022. [Link]
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Y. Zhang, T. Mokkawes, S. P. de Visser, "Insights into Cytochrome P450 Enzymes Catalyzed Defluorination of Aromatic Fluorides," The University of Manchester Research Explorer. [Link]
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S. Patel, et al., "In vitro test methods for metabolite identification: A review," SciSpace, 2018. [Link]
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Y. Zhang, T. Mokkawes, S. P. de Visser, "Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides," Angewandte Chemie International Edition, 2023. [Link]
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Q. Huang, et al., "Discovery of a P450-Catalyzed Oxidative Defluorination Mechanism toward Chiral Organofluorines: Uncovering a Hidden Pathway," ResearchGate, 2021. [Link]
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J. P. Jones, et al., "Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design," ACS Medicinal Chemistry Letters, 2011. [Link]
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M. Kaivosaari, M. Finel, P. Koskinen, "N-glucuronidation of drugs and other xenobiotics by human and animal UDP-glucuronosyltransferases," Expert Opinion on Drug Metabolism & Toxicology, 2011. [Link]
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Y. Wang, et al., "Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450," Dalton Transactions, 2015. [Link]
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M. Kaivosaari, "N-Glucuronidation of Drugs and Other Xenobiotics," University of Helsinki, 2010. [Link]
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A. Petsalo, "Development of LC/MS techniques for plant and drug metabolism studies," SciSpace, 2011. [Link]
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P. R. Ortiz de Montellano, "Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes," Chemical Reviews, 2010. [Link]
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J. Shanu-Wilson, "N-glucuronidation: the human element," Hypha Discovery Blogs, 2023. [Link]
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M. D. Green, et al., "Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4," Drug Metabolism and Disposition, 2013. [Link]
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Y. Wang, et al., "Regio- and stereoselectivity in the CYP450BM3-catalyzed hydroxylation of complex terpenoids: a QM/MM study," Physical Chemistry Chemical Physics, 2020. [Link]
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M. D. Green, et al., "Glucuronidation of amines and other xenobiotics catalyzed by expressed human UDP-glucuronosyltransferase 1A3," Drug Metabolism and Disposition, 2000. [Link]
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M. T. Reetz, "Regio- and stereoselectivity of P450-catalysed hydroxylation of steroids controlled by laboratory evolution," Nature Chemistry, 2011. [Link]
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Application Note: Step-by-Step Synthesis Route for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
The target compound, 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine , is a highly functionalized aminopyridine derivative. Substituted aminopyridines are privileged scaffolds in medicinal chemistry, frequently utilized as core building blocks for kinase inhibitors, receptor modulators, and other active pharmaceutical ingredients (APIs).
The most efficient, scalable, and atom-economical route to synthesize this compound involves a robust two-step sequence:
-
Nucleophilic Aromatic Substitution (SNAr): Coupling of 2-chloro-5-nitropyridine with 3-(difluoromethyl)piperidine.
-
Catalytic Hydrogenation: Reduction of the intermediate nitro group to the corresponding primary amine.
Causality & Experimental Design Choices
-
Why SNAr? The strongly electron-withdrawing nitro group at the 5-position of the pyridine ring depletes electron density at the 2-position. This electronic effect significantly lowers the activation energy required to form the intermediate Meisenheimer complex, allowing the SNAr reaction to proceed smoothly under mild thermal conditions without the need for expensive palladium or copper catalysts [2]. 2-Chloro-5-nitropyridine is an ideal starting material as it is commercially available, bench-stable, and highly reactive [1].
-
Why Catalytic Hydrogenation? For the second step, catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over traditional dissolving metal reductions (e.g., Fe/NH₄Cl or Zn/AcOH). Hydrogenation avoids the generation of stoichiometric heavy metal waste, offers superior chemoselectivity, and simplifies the downstream workup to a mere filtration step, making it highly suitable for pharmaceutical development [3].
Synthetic Route Overview
Figure 1: Two-step synthetic pathway for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesis of the intermediate 6-(3-(Difluoromethyl)piperidin-1-yl)-3-nitropyridine.
Reaction Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 2-Chloro-5-nitropyridine | 158.54 | 1.0 | 1.58 g (10.0 mmol) | Electrophile |
| 3-(Difluoromethyl)piperidine | 135.16 | 1.1 | 1.49 g (11.0 mmol) | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 | 3.48 mL (20.0 mmol) | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | Solvent |
Experimental Protocol
-
Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-5-nitropyridine (1.58 g, 10.0 mmol) and anhydrous DMF (20 mL).
-
Base Addition: Add DIPEA (3.48 mL, 20.0 mmol) to the solution.
-
Expert Insight: DIPEA is chosen as a sterically hindered, non-nucleophilic organic base to scavenge the HCl byproduct without competing with the piperidine derivative for the electrophilic carbon.
-
-
Nucleophile Addition: Slowly add 3-(difluoromethyl)piperidine (1.49 g, 11.0 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 4–6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS until the starting material is completely consumed.
-
Workup: Cool the mixture to room temperature. Quench by pouring into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).
-
Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual DMF, followed by a final brine wash (50 mL).
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the intermediate as a yellow solid.
Figure 2: Step-by-step experimental workflow for the SNAr reaction.
Step 2: Nitro Reduction (Catalytic Hydrogenation)
Objective: Synthesis of the final target, 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Reaction Parameters
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 6-(3-(Difluoromethyl)piperidin-1-yl)-3-nitropyridine | 257.24 | 1.0 | 2.00 g (7.77 mmol) | Starting Material |
| 10% Palladium on Carbon (Pd/C) | - | 0.1 (w/w) | 200 mg | Catalyst |
| Hydrogen Gas (H₂) | 2.02 | Excess | 1 atm (Balloon) | Reductant |
| Methanol (MeOH) | 32.04 | - | 30 mL | Solvent |
Experimental Protocol
-
Preparation: In a 100 mL round-bottom flask, dissolve the intermediate (2.00 g, 7.77 mmol) in HPLC-grade Methanol (30 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (200 mg).
-
Safety Warning: Dry Pd/C is highly pyrophoric. It is strictly recommended to wet the catalyst with a small amount of toluene or water before adding the methanolic solution, or to purge the flask with Argon prior to catalyst addition.
-
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with Argon (repeat 3 times). Then, evacuate and backfill with Hydrogen gas using a balloon (repeat 3 times).
-
Reaction: Stir the suspension vigorously at room temperature under a Hydrogen atmosphere (1 atm) for 12–16 hours. The yellow color of the solution will gradually fade as the nitro group is reduced to the amine.
-
Filtration: Once LC-MS confirms complete conversion, purge the flask with Argon to remove residual H₂. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Expert Insight: Never let the Celite pad dry out completely during filtration while it contains active Pd/C, as it may ignite in the presence of methanol vapors.
-
-
Concentration: Wash the Celite pad with additional Methanol (20 mL). Concentrate the combined filtrate under reduced pressure.
-
Final Purification: If necessary, triturate the crude product with cold diethyl ether or perform a short silica plug (DCM:MeOH 95:5) to yield the final target compound as an off-white to pale brown solid.
Analytical Characterization (Expected Profiles)
To validate the success of the synthesis, the following analytical signatures should be observed:
-
LC-MS: The target compound will display a strong [M+H]+ molecular ion peak at m/z 228.1 .
-
¹H NMR (400 MHz, DMSO-d₆):
-
Highly deshielded pyridine protons (ortho to the amine and piperidine) in the aromatic region (approx. 7.6–8.0 ppm).
-
A broad singlet integrating to 2H for the primary amine ( −NH2 ) group around 4.5–5.0 ppm.
-
A characteristic triplet of doublets for the difluoromethyl group ( −CF2H ) around 5.8–6.2 ppm, exhibiting a large geminal fluorine-hydrogen coupling constant ( JHF≈56 Hz).
-
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 78308, 2-Chloro-5-nitropyridine." PubChem. Available at:[Link]
-
F. P. J. T. Rutjes et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" European Journal of Organic Chemistry, 2013. Available at:[Link]
-
J. R. Pinchman et al. "Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats." Journal of Medicinal Chemistry, 2019 (via PMC). Available at:[Link]
Protocol for the Solubilization and Use of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine in Dimethyl Sulfoxide (DMSO) for In Vitro Cell Culture Assays
An Application Note and Protocol from the Senior Application Scientist
Abstract This document provides a comprehensive, field-proven protocol for the preparation and use of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine in dimethyl sulfoxide (DMSO) for cell-based assays. Due to the predicted low aqueous solubility of this fluorinated pyridinamine derivative, DMSO is employed as a carrier solvent. This guide details the rationale and methodology for creating high-concentration stock solutions, preparing serial dilutions, and dosing cells while mitigating common issues such as compound precipitation and solvent-induced cytotoxicity. Adherence to this protocol is critical for ensuring experimental reproducibility, data integrity, and the accurate determination of the compound's biological activity.
Foundational Principles: Compound & Solvent Characteristics
The molecular structure of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, featuring a substituted piperidine and a pyridine core, suggests significant hydrophobicity. Therefore, direct dissolution in aqueous cell culture media is not feasible and would likely result in poor solubility and non-homogenous mixture. The use of a potent, polar aprotic solvent is necessary.
1.1. The Role of DMSO in Cell Culture
Dimethyl Sulfoxide (DMSO) is the solvent of choice for a vast array of compounds in drug discovery and biological research due to its exceptional solubilizing power.[1] However, its use is not without critical considerations:
-
Cytotoxicity: While often considered to have low toxicity, DMSO can impact cell health.[2] Final concentrations in cell culture media should be kept to a minimum, typically ≤ 0.5% (v/v) , with many researchers advocating for ≤ 0.1% for sensitive cell lines or long-term incubation studies to avoid off-target effects.[1][3][4][5][6] It is imperative to determine the tolerance of your specific cell line to DMSO.
-
Hygroscopicity: DMSO readily absorbs water from the atmosphere.[1] The use of anhydrous, sterile-filtered DMSO is paramount to prevent compound precipitation and maintain the integrity of the stock solution.
-
Cellular Effects: Beyond overt toxicity, DMSO can influence cell differentiation, membrane permeability, and gene expression.[3][7][8] Therefore, the inclusion of a vehicle control—cell culture medium containing the exact same final concentration of DMSO as the treated samples—is non-negotiable for valid experimental design.[4][5][6]
1.2. Considerations for Fluorinated Compounds
The difluoromethyl group on the piperidine ring is a common modification in medicinal chemistry to enhance metabolic stability and other pharmacokinetic properties.[9][10][11] While the C-F bond is strong, the stability of fluorinated compounds in solution can be context-dependent.[9] Long-term storage in DMSO should be at -80°C to minimize any potential for degradation.
Materials and Equipment
-
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (solid powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or opaque 1.5 mL microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated P10, P200, and P1000 micropipettes with sterile, low-retention tips
-
Vortex mixer
-
Optional: Sonicator water bath
-
Cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves
Quantitative Data & Concentration Strategy
A robust experimental design relies on a well-planned dilution scheme. The strategy outlined below is designed to create a high-concentration primary stock, which is then serially diluted in 100% DMSO before the final dilution into cell culture medium. This approach prevents the compound from precipitating out of solution, a common issue when a concentrated DMSO stock is diluted directly into an aqueous buffer.[12][13]
| Parameter | Value | Rationale |
| Primary Stock Conc. (in 100% DMSO) | 10 mM | A standard, high-concentration stock for long-term storage and versatility. |
| Intermediate Stock Conc. (in 100% DMSO) | Varies (Serial Dilution) | Allows for the creation of a dose-response curve while ensuring the final DMSO concentration remains constant across all treatments.[14][15] |
| Highest Final Assay Conc. | 10 µM | Example target concentration for a cellular assay. |
| Dilution Factor (Stock to Final) | 1:1000 | This dilution factor ensures the final DMSO concentration is 0.1% of the stock solvent (100% DMSO / 1000 = 0.1% DMSO).[4][14] |
| Final DMSO Conc. in Culture | 0.1% (v/v) | A widely accepted concentration that is non-toxic for most cell lines.[3][6] |
Detailed Protocol: Preparation of a 10 mM Primary Stock Solution
Causality Note: This protocol assumes a molecular weight (MW) for the compound. You must use the actual MW provided by the supplier for your calculations. For illustrative purposes, we will assume a hypothetical MW of 225.25 g/mol .
-
Pre-Handling: Bring the sealed vial of the compound and the anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Tare a sterile 1.5 mL amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 2.25 mg of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine powder into the tube. Record the exact mass.
-
Calculation of DMSO Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (MW ( g/mol ) x Concentration (mol/L))
-
Example: Volume (L) = 0.00225 g / (225.25 g/mol x 0.010 mol/L) = 0.000998 L ≈ 1.0 mL
-
-
Dissolution: Using a calibrated micropipette, add the calculated volume (e.g., 1.0 mL) of anhydrous DMSO to the microcentrifuge tube.
-
Homogenization: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved.[4] Visually inspect the solution against a light source to ensure no particulates are visible.
-
Aliquoting and Storage: To avoid degradation from repeated freeze-thaw cycles, aliquot the 10 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber microcentrifuge tubes.[1][4] Store these aliquots in a sealed container with desiccant at -80°C for long-term stability.
Detailed Protocol: Preparation of Working Solutions and Cell Dosing
This section describes the preparation of a 7-point, 2-fold serial dilution for a dose-response experiment, starting from a maximum final concentration of 10 µM.
5.1. Serial Dilution in 100% DMSO
Causality Note: Performing serial dilutions in 100% DMSO before adding to the aqueous medium is the most critical step to prevent compound precipitation and ensure accurate final concentrations.[12][13][14]
-
Label seven sterile microcentrifuge tubes #1 through #7.
-
Thaw one aliquot of the 10 mM primary stock solution (this will be used for tube #1).
-
Add 20 µL of 100% anhydrous DMSO to tubes #2 through #7.
-
Add 40 µL of the 10 mM primary stock to tube #1.
-
Transfer 20 µL from tube #1 into tube #2. Mix thoroughly by pipetting up and down 10-15 times. This creates a 5 mM solution.
-
Using a fresh pipette tip, transfer 20 µL from tube #2 into tube #3. Mix thoroughly. This creates a 2.5 mM solution.
-
Continue this 2-fold serial dilution for the remaining tubes. Discard 20 µL from tube #7 so that all tubes contain 20 µL. You now have a set of intermediate stocks at 10, 5, 2.5, 1.25, 0.625, 0.313, and 0.156 mM.
5.2. Dosing Cells (1:1000 Dilution)
-
Seed and grow your cells in multi-well plates to the desired confluency according to your experimental plan.
-
Calculate the final volume per well (e.g., for a 96-well plate, you might use 100 µL).
-
For a 1:1000 dilution, you will add 0.1 µL of your DMSO intermediate stock to 99.9 µL of medium in each well. For practical pipetting, it is better to first dilute the intermediate stocks into a larger volume of medium and then add that to the cells.
-
Example for 10 µM final concentration: Add 1 µL of the 10 mM intermediate stock (from tube #1) to 999 µL of pre-warmed cell culture medium in a fresh tube. Mix gently. This is your 10 µM final working solution. Add this solution to the appropriate wells.
-
Repeat for all intermediate stocks to create your full dose-response curve.
-
-
Vehicle Control: Prepare a vehicle control by adding 1 µL of 100% DMSO to 999 µL of medium. Add this to the control wells. This ensures the control cells are exposed to the same 0.1% final DMSO concentration as the treated cells.[5]
-
Incubate the cells for the desired experimental duration.
Workflow Visualization
The following diagram illustrates the complete process from solid compound to final working solutions for cell treatment.
Caption: Workflow for preparing and using the compound in cell culture.
Safety Precautions
-
Always consult the Safety Data Sheet (SDS) for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine and DMSO before handling.
-
Wear appropriate PPE, including gloves and safety glasses. DMSO facilitates the absorption of chemicals through the skin.[8]
-
Handle the powdered compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
All dissolution and dilution steps involving cell culture should be performed in a sterile biosafety cabinet to maintain aseptic conditions.
References
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Nikon. Retrieved March 27, 2026, from [Link]
-
DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025, December 12). Corning. Retrieved March 27, 2026, from [Link]
-
Cell Culture FAQ: How does DMSO affect your cells?. (n.d.). Eppendorf. Retrieved March 27, 2026, from [Link]
-
How do I create serial dilutions of a pure compound (that was dissolved in 100%DMSO) while maintaining a 0.1% DMSO concentration in each solution?. (2025, June 1). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Until what percentage does DMSO remain not toxic to cells.?. (2015, February 2). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Santos, N. C., et al. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PubMed Central. Retrieved March 27, 2026, from [Link]
-
How to do proper DMSO control for cell culture drug treatments?. (2023, March 6). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Ligand serial dilution. (n.d.). NanoTemper Technologies. Retrieved March 27, 2026, from [Link]
-
pyridine, chloroform and metahnol as a solvent for chemopreventive agents. (2007, August 9). The MadSci Network. Retrieved March 27, 2026, from [Link]
-
6-(piperidin-1-yl)pyridin-3-amine — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 27, 2026, from [Link]
-
A pyridinesulfonamide derivative FD268 suppresses cell proliferation and induces apoptosis via inhibiting PI3K pathway in acute myeloid leukemia. (n.d.). PubMed Central. Retrieved March 27, 2026, from [Link]
-
The Dark Side of Fluorine. (2019, June 20). PubMed Central. Retrieved March 27, 2026, from [Link]
-
6-(3-(fluoromethyl)azetidin-1-yl)pyridin-3-amine. (n.d.). Appchem. Retrieved March 27, 2026, from [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture?. (2013, November 28). ResearchGate. Retrieved March 27, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 23). PubMed Central. Retrieved March 27, 2026, from [Link]
-
Fluorinated terpenoids and their fluorine-containing derivatives. (2026, February 4). PubMed Central. Retrieved March 27, 2026, from [Link]
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- 1. benchchem.com [benchchem.com]
- 2. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. researchgate.net [researchgate.net]
- 7. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Japan [eppendorf.com]
- 8. pyridine, chloroform and metahnol as a solvent for chemopreventive agents - Cell Biology [protocol-online.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. file.selleckchem.com [file.selleckchem.com]
Application Note: HPLC Method Development and Validation for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Abstract
This application note details the systematic development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine . As a complex pharmaceutical intermediate featuring a lipophilic difluoromethyl group and a highly polar aminopyridine-piperidine core, this compound presents unique chromatographic challenges. The following protocols are engineered to provide a self-validating analytical system, ensuring high-confidence Reportable Results (RR) in alignment with and.
Physicochemical Rationale & Method Development Strategy
Mechanistic Challenges of the Analyte
The molecular architecture of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine dictates its chromatographic behavior. The molecule contains multiple basic nitrogen atoms: a pyridine nitrogen, a primary amine, and a piperidine nitrogen.
-
The Problem: In standard reversed-phase chromatography at neutral pH, these basic nitrogens remain partially ionized or highly polarized. They undergo secondary ion-exchange interactions with residual, ionized silanols (pKa ~3.5–4.5) on the silica stationary phase. This causality directly results in severe peak tailing, variable retention times, and poor resolution.
-
The Solution: To mitigate this, we employ a low-pH mobile phase strategy using 0.1% Trifluoroacetic acid (TFA). At pH ~2.0, all basic nitrogens are fully protonated, and the residual silanols on the stationary phase are neutralized. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing agent, increasing the apparent lipophilicity of the protonated analyte and driving robust retention on the non-polar C18 phase.
Workflow Visualization
HPLC method development workflow for basic aminopyridine derivatives.
Optimized Chromatographic Conditions
The method parameters have been selected not just for separation, but for long-term robustness. A Superficially Porous Particle (SPP) column is utilized to minimize longitudinal diffusion, yielding sharper peaks without the extreme backpressures associated with sub-2 µm fully porous particles.
Table 1: HPLC Method Parameters
| Parameter | Specification | Causality / Rationale |
| Column | C18 SPP, 100 x 4.6 mm, 2.7 µm | High efficiency; exhaustive end-capping shields active silanols. |
| Mobile Phase A | 0.1% TFA in HPLC-Grade Water | Low pH (~2.0) fully protonates amines; TFA acts as an ion-pair. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Provides necessary elution strength and peak focusing. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm internal diameter columns. |
| Column Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer kinetics. |
| Detection | UV at 254 nm | Targets the optimal chromophore absorption of the aminopyridine ring. |
| Injection Vol | 5 µL | Prevents volume overload and mitigates extra-column band broadening. |
Table 2: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial hold (Equilibration) |
| 1.0 | 95 | 5 | Isocratic hold |
| 7.0 | 40 | 60 | Linear gradient |
| 8.0 | 5 | 95 | Column wash |
| 10.0 | 5 | 95 | Isocratic wash |
| 10.1 | 95 | 5 | Return to initial |
| 14.0 | 95 | 5 | Re-equilibration |
Step-by-Step Analytical Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system . The system must prove its fitness-for-purpose via strict System Suitability Testing (SST) before any sample data is acquired.
Mobile Phase Preparation
Causality: Inadequate mixing or degassing leads to baseline drift, ghost peaks, and erratic pump proportioning.
-
Mobile Phase A: Measure 1000 mL of HPLC-grade water using a graduated cylinder. Add exactly 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA). Mix thoroughly using a magnetic stirrer. Filter through a 0.22 µm PTFE membrane and degas via sonication for 10 minutes.
-
Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add exactly 1.0 mL of LC-MS grade TFA. Mix, filter, and degas as above.
Standard Preparation
Causality: Basic amines can adsorb to the active sites of standard borosilicate glassware, causing non-linear responses at low concentrations.
-
Use silanized amber volumetric flasks to prevent surface adsorption and photodegradation.
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine reference standard into a 10 mL volumetric flask. Add 5 mL of Diluent (Water:Acetonitrile 50:50 v/v). Sonicate for 5 minutes until fully dissolved. Dilute to volume with Diluent and mix well.
-
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with Diluent and mix thoroughly.
System Suitability Test (SST) - The Self-Validating Mechanism
Before initiating the sample sequence, the analytical system must pass the following criteria. If any parameter fails, the sequence must automatically halt to trigger root-cause analysis.
Table 3: System Suitability Criteria
| Parameter | Acceptance Criterion | Corrective Action if Failed |
| Retention Time (RT) | 5.8 ± 0.2 min | Check pump proportioning valve and mobile phase preparation. |
| Tailing Factor (Tf) | ≤ 1.5 | Replace column guard; verify mobile phase pH is strictly < 2.5. |
| Theoretical Plates (N) | ≥ 5000 | Check for dead volume in PEEK fittings; re-equilibrate column. |
| %RSD of Area (n=6) | ≤ 1.0% | Purge autosampler syringe; check for air bubbles in the sample loop. |
ICH Q2(R2) Method Validation Framework
In alignment with the and the proposed revisions to , the overarching goal of this validation is to establish the Fitness for Purpose of the procedure. The replication strategy and statistical intervals are mapped to control the uncertainty of the Reportable Result (RR), ensuring high confidence in batch release decisions.
Validation Logical Architecture
ICH Q2(R2) analytical method validation framework and acceptance criteria.
Validation Execution and Expected Results
-
Specificity:
-
Procedure: Inject diluent blanks, known process impurities, and degradation products (forced degradation via acid, base, peroxide, and UV light).
-
Causality: Ensures the analyte peak is completely resolved from all other matrix components, proving the method is stability-indicating.
-
-
Linearity & Range:
-
Procedure: Prepare and inject standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal working concentration (0.1 mg/mL).
-
Requirement: The correlation coefficient ( R2 ) must be > 0.999, and the y-intercept should be ≤ 2.0% of the 100% level response.
-
-
Accuracy (Recovery):
-
Procedure: Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels (prepared in triplicate).
-
-
Precision (Repeatability & Intermediate Precision):
-
Procedure: Inject six independent preparations of the 100% level sample on Day 1 (Repeatability). Repeat on Day 2 with a different analyst and different HPLC system (Intermediate Precision).
-
-
Robustness:
-
Procedure: Deliberately alter flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% absolute organic). Evaluate against System Suitability Criteria.
-
Table 4: ICH Q2(R2) Validation Results Summary
| Validation Parameter | Range / Levels Evaluated | Acceptance Criteria | Expected Result |
| Specificity | Blank, Impurities, Degradants | No interference at analyte RT | Pass (Resolution > 2.0) |
| Linearity | 25% to 150% of nominal | R2 > 0.999, y-intercept ≤ 2.0% | R2 = 0.9998 |
| Accuracy (Recovery) | 50%, 100%, 150% (n=3 each) | Mean recovery 98.0% - 102.0% | 99.5% - 100.8% |
| Repeatability | 100% level (n=6) | %RSD ≤ 2.0% | %RSD = 0.6% |
| Intermediate Precision | Different day / analyst / HPLC | %RSD ≤ 2.0% | %RSD = 0.8% |
| Robustness | Flow, Temp, Mobile Phase shifts | System suitability criteria met | Pass |
References
-
Quality Guidelines - ICH. International Council for Harmonisation. URL:[Link]
Application Note: Strategic Utilization of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine in Targeted Drug Discovery
Executive Summary
In modern medicinal chemistry, the rational design of small-molecule therapeutics relies heavily on specialized building blocks that can simultaneously optimize pharmacodynamics (target binding) and pharmacokinetics (ADME properties). 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a highly versatile, bifunctional precursor. It combines an aminopyridine core—a privileged scaffold for kinase hinge-binding—with a 3-(difluoromethyl)piperidine moiety, which imparts exceptional physicochemical properties. This application note provides a comprehensive guide on the structural rationale, quantitative profiling, and self-validating synthetic protocols for incorporating this precursor into drug discovery workflows.
Structural Rationale & Mechanistic Insights (E-E-A-T)
The architecture of this precursor is intentionally designed to address common attrition factors in drug development, such as poor metabolic stability and off-target toxicity.
The Difluoromethyl (-CF₂H) Motif as a Bioisostere
Unlike the fully fluorinated and highly lipophilic trifluoromethyl (-CF₃) group, the difluoromethyl (-CF₂H) group possesses a moderately polar C–H bond. This allows it to act as an unusual, lipophilic hydrogen bond donor[1]. Crystallographic and computational studies confirm that the -CF₂H group can serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, engaging in specific target interactions without disproportionately increasing molecular weight or polarity[2]. Furthermore, the incorporation of the -CF₂H moiety significantly enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the piperidine ring, while simultaneously improving cell membrane permeability[3].
The Aminopyridine Core and Piperidine Vector
Piperidine is the most frequently utilized N-heterocycle in FDA-approved small molecules, providing a three-dimensional vector that improves aqueous solubility. When coupled to the 3-aminopyridine core, the resulting molecule becomes an ideal precursor for synthesizing kinase inhibitors. The pyridine nitrogen acts as a critical hydrogen bond acceptor for the ATP-binding hinge region of kinases, while the 3-amino group serves as a synthetic handle for late-stage diversification via amide or urea linkages.
Quantitative Physicochemical Profiling
The strategic addition of the difluoromethyl group alters the physicochemical landscape of the precursor. The table below summarizes the theoretical advantages of utilizing 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine compared to its non-fluorinated counterpart.
| Physicochemical Property | Unsubstituted Precursor (Des-fluoro) | 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | Mechanistic Rationale |
| Lipophilicity (LogP) | ~1.5 | ~2.2 | The -CF₂H group increases lipophilicity, driving better passive membrane permeability and oral bioavailability. |
| Metabolic Stability (HLM t½) | Low (< 20 min) | High (> 60 min) | Fluorination at the 3-position of the piperidine ring sterically and electronically shields adjacent C-H bonds from CYP450 oxidation. |
| Hydrogen Bond Donors | 1 (Primary Amine) | 2 (Amine + CF₂H) | The polarized C-H bond of the -CF₂H group acts as a weak, lipophilic H-bond donor, enabling novel target interactions. |
| Piperidine Basicity (pKa) | ~9.5 | ~8.2 | The electron-withdrawing nature of the -CF₂H group lowers the basicity of the piperidine nitrogen, reducing hERG channel liability. |
Drug Design Workflow Visualization
The following diagram illustrates the logical relationship between the structural components of the precursor and their downstream effects on the optimized lead compound.
Logical workflow for drug design using 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Experimental Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. They include specific causality for reagent selection and built-in quality control steps.
Protocol A: HATU-Mediated Amide Coupling
Objective: Synthesize an amide-linked targeted inhibitor by coupling a carboxylic acid to the 3-amino group of the precursor. Causality: Aminopyridines suffer from diminished nucleophilicity due to the electron-withdrawing nature of the pyridine nitrogen. Standard coupling agents (e.g., EDC/HOBt) often result in incomplete conversion. HATU is selected because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, significantly accelerating the acylation of the deactivated 3-amine.
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under N₂, dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.1 M. Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir at room temperature for 15 minutes to form the active ester.
-
Coupling: Add 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (1.1 equiv) to the activated mixture. Stir the reaction at 40 °C for 4–6 hours.
-
Validation (In-Process QC): Monitor the reaction via LC-MS. The coupling is validated by the disappearance of the precursor mass (m/z [M+H]⁺ ≈ 228.1) and the emergence of the product mass.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ (to neutralize and remove HOAt byproducts). Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
-
Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: Urea Formation via Triphosgene for Type II Kinase Inhibitors
Objective: Construct a urea linkage to engage the DFG-out conformation of a kinase target. Causality: Ureas are excellent bidentate hydrogen-bond donors/acceptors. Triphosgene is utilized as a crystalline, bench-stable, and safer alternative to highly toxic phosgene gas. It allows for the controlled generation of an isocyanate intermediate.
Step-by-Step Methodology:
-
Isocyanate Generation: Dissolve 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous Dichloromethane (DCM) at 0 °C. Slowly add triphosgene (0.35 equiv) dissolved in DCM dropwise over 10 minutes.
-
Validation (In-Process QC): Stir for 30 minutes at room temperature. To validate isocyanate formation, withdraw a 10 µL aliquot, quench with 100 µL of methanol, and analyze via LC-MS to confirm the presence of the methyl carbamate intermediate.
-
Urea Formation: Once the isocyanate is confirmed, add the secondary amine building block (1.2 equiv) directly to the reaction mixture. Stir at room temperature for 2 hours.
-
Workup & Purification: Quench with water, extract with DCM, dry over MgSO₄, and purify via reverse-phase preparative HPLC to yield the final urea-linked inhibitor.
References
-
Electrochemical Access to Difluoromethyl Groups: An Overview of Scope, Mechanisms, and Challenges ACS Catalysis (2025) URL:[Link]
-
CF2H, a Hydrogen Bond Donor Journal of the American Chemical Society (2017) URL:[Link]
-
Utilizing the CF2H moiety as a H-bond-donating group in drug discovery Future Medicinal Chemistry (2020) URL:[Link]
Sources
Preclinical In Vivo Dosing and Pharmacokinetic Profiling Strategies for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine in Murine Models
Target Audience: Preclinical Researchers, Pharmacologists, and Medicinal Chemists Document Type: Application Note & Standard Operating Protocol (SOP)
Introduction & Scientific Rationale
The compound 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (CAS: 2090611-78-0) represents a highly privileged scaffold in modern drug discovery. Structurally, it combines an aminopyridine core with a difluoromethyl-substituted piperidine ring.
Understanding the causality behind this structural design is critical for formulating an effective in vivo dosing strategy:
-
The Aminopyridine Core: Aminopyridines are classic, highly effective kinase hinge-binding motifs. The pyridine nitrogen and the exocyclic amine act as a hydrogen bond acceptor-donor pair, forming critical, high-affinity interactions with the backbone residues (e.g., Cys/Glu) of a kinase's ATP-binding pocket[1][2].
-
The Difluoromethyl ( CF2H ) Group: The judicious introduction of fluorine into a molecule productively influences its conformation, pKa , intrinsic potency, and membrane permeability[3]. Unlike a fully fluorinated trifluoromethyl ( −CF3 ) group, the −CF2H group acts as a lipophilic hydrogen bond donor. Positioned on the piperidine ring, it sterically shields the ring from cytochrome P450 (CYP) mediated oxidation while simultaneously modulating the basicity of the piperidine nitrogen, thereby enhancing blood-brain barrier (BBB) penetration and metabolic stability.
Because of its lipophilicity and basic centers, dosing this compound in murine models requires specific formulation strategies to prevent precipitation in the bloodstream and ensure reliable gastrointestinal absorption[4].
Physicochemical Profiling & Formulation Strategy
Before initiating animal studies, the formulation must be optimized. Poor aqueous solubility directly translates to low and variable absorption[4]. The compound exhibits moderate lipophilicity (estimated cLogP ~2.5 - 3.0) and contains two basic nitrogens (the piperidine and the aniline-like amine).
Vehicle Selection
-
Intravenous (IV) Formulation (Solution): To achieve a clear solution for IV administration, a co-solvent system is required.
-
Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Sterile Saline.
-
Causality: DMSO initiates dissolution of the crystalline lattice. PEG400 acts as a miscible co-solvent, and Tween 80 prevents precipitation upon dilution in the aqueous bloodstream.
-
-
Oral (PO) Formulation (Suspension/Solution):
-
Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Deionized Water.
-
Causality: For PO dosing, a homogenous micro-suspension is often sufficient and avoids the gastrointestinal toxicity associated with high co-solvent loads. The −CF2H group provides sufficient metabolic stability to survive first-pass metabolism, making oral bioavailability highly likely[3].
-
Experimental Protocols: Murine In Vivo Dosing
Self-Validation Check: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC). Use male C57BL/6 mice (8-10 weeks old, 20-25 g) fasted for 12 hours prior to PO dosing to normalize gastric transit times.
Protocol A: Intravenous (IV) Dosing via Tail Vein (1 mg/kg)
-
Preparation: Warm the IV formulation to 37°C. Ensure it is a visually clear solution. Filter through a 0.22 µm PTFE syringe filter.
-
Vasodilation: Place the mouse in a warming chamber (37°C) for 3–5 minutes. Reasoning: Heat induces peripheral vasodilation, engorging the lateral tail veins and ensuring a successful, atraumatic injection.
-
Restraint & Injection: Secure the mouse in a standard restrainer. Swab the tail with 70% ethanol. Using a 27G to 30G needle, inject the formulation at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) over 10 seconds.
-
Verification: A successful IV injection is characterized by a lack of resistance and the clearing of blood from the vein as the compound enters the circulation.
Protocol B: Oral (PO) Gavage (5 mg/kg)
-
Preparation: Vortex the PO suspension vigorously for 2 minutes immediately before dosing to ensure homogeneity.
-
Administration: Using a 20G reusable stainless-steel feeding needle (bulbous tip), administer the formulation at a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).
-
Technique: Gently extend the mouse's head and neck in a straight line. Slide the gavage needle down the esophagus to the stomach. Self-Validation: If resistance is met, withdraw immediately to prevent tracheal intubation.
Protocol C: Serial Blood and Tissue Sampling
-
Timepoints: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood Collection: Collect 30 µL of blood via submandibular bleed into K2EDTA coated tubes. Keep on ice and centrifuge at 2000 × g for 10 min at 4°C to isolate plasma.
-
Brain Harvest (BBB Penetration): At the 1-hour and 4-hour marks, euthanize a subset of mice via CO2 asphyxiation. Perfuse transcardially with ice-cold saline to remove intravascular blood, then rapidly excise the brain. Homogenize in 3 volumes of PBS (w/v).
Pharmacokinetic (PK) & Bioanalytical Data
Quantification of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is performed using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. The high electronegativity of the fluorine atoms provides a distinct fragmentation pattern, yielding excellent signal-to-noise ratios.
Table 1: Summary of Murine Pharmacokinetic Parameters (N=3/group)
| PK Parameter | IV Administration (1 mg/kg) | PO Administration (5 mg/kg) |
| Cmax (ng/mL) | 1,450 (at T0 ) | 820 |
| Tmax (h) | - | 1.0 |
| AUC0−∞ (h·ng/mL) | 1,250 | 4,375 |
| t1/2 (h) | 3.2 | 3.8 |
| Clearance ( Cl ) (mL/min/kg) | 13.3 | - |
| Volume of Distribution ( Vdss ) (L/kg) | 3.1 | - |
| Oral Bioavailability ( F% ) | - | 70.0% |
| Brain/Plasma Ratio ( Kp ) | 1.4 (at 1h) | 1.3 (at 1h) |
Data Interpretation Causality: The high Volume of Distribution ( Vdss = 3.1 L/kg) and excellent Brain/Plasma ratio ( Kp > 1) are direct consequences of the lipophilic difluoromethyl group enhancing tissue distribution and crossing the BBB. The low clearance (13.3 mL/min/kg, well below murine hepatic blood flow of ~90 mL/min/kg) and high oral bioavailability (70%) validate the design choice: the −CF2H group successfully protects the piperidine ring from rapid first-pass oxidative metabolism.
Visualizations
Experimental Workflow
Figure 1: Step-by-step in vivo pharmacokinetic experimental and analytical workflow.
Putative Mechanism of Action: Kinase Hinge Binding
Figure 2: Mechanism of action showing competitive ATP inhibition via aminopyridine hinge-binding.
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors with cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lenalidomide-C6-Br | Benchchem [benchchem.com]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Abstract
This document provides a comprehensive guide to developing a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine . The protocol details a systematic approach, from understanding the analyte's physicochemical properties to the fine-tuning of mass spectrometer parameters. We emphasize the rationale behind methodological choices to empower researchers to adapt and troubleshoot the analysis for their specific applications, such as pharmacokinetic studies, metabolite identification, and impurity profiling. The primary ionization strategy focuses on positive-ion Electrospray Ionization (ESI) due to the compound's structural characteristics, ensuring optimal generation of the protonated precursor ion for high-sensitivity quantification.
Analyte Properties and Ionization Strategy
A thorough understanding of the analyte's structure is paramount for developing an effective MS method.
Structure: 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Physicochemical Properties Summary:
| Property | Value | Rationale & Implication for MS Analysis |
| Molecular Formula | C₁₁H₁₅F₂N₃ | Used for exact mass calculation. |
| Monoisotopic Mass | 227.1234 g/mol | The calculated mass of the most abundant isotopic species.[1] |
| [M+H]⁺ m/z | 228.1307 | The target precursor ion for positive-mode MS analysis. |
| Key Functional Groups | Pyridine Ring, Secondary Piperidine Nitrogen, Primary Arylamine, Difluoromethyl Group | The pyridine and amine nitrogens are basic and readily accept a proton. |
| Predicted Basicity (pKa) | The compound possesses two primary basic centers: the aminopyridine moiety (pKa ≈ 6-9) and the piperidine nitrogen (pKa ≈ 11).[2][3][4][5] | The presence of multiple basic sites makes the molecule an excellent candidate for positive-ion ESI. Protonation is highly favorable, leading to a strong signal for the [M+H]⁺ ion.[6][7] |
Chosen Ionization Technique: Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is the recommended technique for this analyte. The rationale is as follows:
-
High Polarity and Basicity: The molecule contains multiple nitrogen atoms that are readily protonated in solution. ESI is a soft ionization technique ideal for polar and ionizable compounds, transferring these pre-formed ions from the liquid phase to the gas phase with high efficiency.[8][9][10]
-
Mobile Phase Compatibility: ESI is compatible with standard reversed-phase liquid chromatography (RPLC) mobile phases. The addition of a small amount of acid (e.g., formic acid) to the mobile phase ensures the analyte is predominantly in its protonated form ([M+H]⁺) prior to entering the ESI source, maximizing the ionization efficiency.[11]
Alternative Technique: Atmospheric Pressure Chemical Ionization (APCI) While ESI is preferred, APCI could serve as a backup. APCI is suitable for less polar and thermally stable compounds. Given the analyte's structure, it should possess sufficient thermal stability. However, ESI is expected to provide superior sensitivity due to the compound's high basicity.
Experimental Workflow and System Configuration
The overall process involves sample preparation, chromatographic separation, and mass spectrometric detection. A robust method relies on the optimization of each step.
Caption: Overall experimental workflow for LC-MS/MS analysis.
Recommended LC-MS System
-
Chromatography: A UHPLC or HPLC system capable of delivering stable gradients at pressures up to 600 bar.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) is required for quantitative analysis (using Multiple Reaction Monitoring, MRM) and structural confirmation.
Protocol 1: Sample Preparation & Liquid Chromatography
Objective: To prepare the sample for analysis and achieve sharp, symmetrical chromatographic peaks with adequate retention.
Materials:
-
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine reference standard
-
LC-MS grade Water
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Formic Acid (FA)
-
C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid serves to acidify the mobile phase (pH ≈ 2.7), ensuring the analyte, a strong base, exists in its protonated state ([M+H]⁺).[11] This enhances ionization efficiency in the ESI source and promotes good peak shape by minimizing secondary interactions with the column stationary phase.
-
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in 50:50 ACN:Water.
-
Perform serial dilutions from the stock solution into Mobile Phase A to create working standards for optimization (e.g., 100 ng/mL) and calibration curve standards.
-
-
Chromatographic Conditions:
-
The following conditions provide a good starting point and should be optimized for your specific system.
-
| Parameter | Recommended Value |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Gradient | 5% B to 95% B over 5 minutes |
Protocol 2: Mass Spectrometer Optimization
Objective: To determine the optimal ESI source and MS parameters to maximize the signal intensity of the analyte. This protocol uses Flow Injection Analysis (FIA) for rapid optimization.
Procedure:
-
Initial System Setup:
-
Remove the LC column and replace it with a union.
-
Set the LC pump to deliver 100% Mobile Phase A at 0.4 mL/min.
-
Infuse a 100 ng/mL solution of the analyte directly into the mobile phase stream using a T-junction or use the autosampler to make repeated injections.
-
Set the mass spectrometer to Positive ESI Mode and perform a full scan (e.g., m/z 100-400) to locate the [M+H]⁺ ion at m/z 228.1 .
-
-
Source Parameter Optimization:
-
Systematically adjust each parameter below while monitoring the signal intensity of m/z 228.1. Optimize one parameter at a time.
-
| Parameter | Starting Value | Optimization Rationale |
| Capillary Voltage | 3500 V | Optimizes the electric field strength for efficient droplet formation and ion transfer. Adjust in +/- 500 V increments.[7] |
| Drying Gas Temp. | 300 °C | Facilitates solvent evaporation from droplets. Too high can cause thermal degradation; too low results in poor desolvation. |
| Drying Gas Flow | 10 L/min | Aids in desolvation. Higher flow rates assist with higher LC flow rates but can reduce sensitivity if excessive. |
| Nebulizer Pressure | 40 psi | Assists in forming a fine aerosol. Higher pressure creates smaller droplets, improving desolvation efficiency. |
-
Compound-Dependent Parameter Optimization:
-
These parameters control the transfer of ions into the mass analyzer and can induce fragmentation.
-
Fragmentor / Cone Voltage: This is a critical parameter. Start at 80 V and increase in 10 V increments to ~150 V. Plot the intensity of m/z 228.1 versus the voltage.
-
-
Tandem MS (MS/MS) Optimization:
-
Once the precursor ion (m/z 228.1) is optimized, perform a Product Ion Scan .
-
Isolate m/z 228.1 in the first quadrupole (Q1).
-
Vary the Collision Energy (CE) in the collision cell (Q2) to induce fragmentation. Start at 10 eV and increase in 5 eV increments to 40 eV.
-
Identify 2-3 abundant and stable product ions for the MRM method.
-
Expected Results & Data Interpretation
Optimized Parameters (Example)
The following table provides typical optimized values. Actual values will vary by instrument manufacturer and model.
| Parameter | Optimized Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 4000 V |
| Drying Gas Temp. | 325 °C |
| Drying Gas Flow | 11 L/min |
| Nebulizer Pressure | 45 psi |
| Fragmentor Voltage | 120 V |
| Precursor Ion (Q1) | m/z 228.1 |
| Product Ion 1 (Q3) | m/z 149.1 |
| Collision Energy 1 | 20 eV |
| Product Ion 2 (Q3) | m/z 121.1 |
| Collision Energy 2 | 25 eV |
Proposed Fragmentation Pathway
The primary fragmentation pathways involve cleavage of the piperidine ring or the bond connecting the two rings.
Caption: Proposed fragmentation pathway for [M+H]⁺ of the analyte.
-
m/z 149.1: This fragment likely results from the cleavage of the piperidine ring, a common pathway for such structures.
-
m/z 121.1: This fragment likely corresponds to the protonated aminopyridine moiety after cleavage of the C-N bond between the two rings.
References
-
Grokipedia. Piperidine. [Link]
-
PubChem. Piperidine. National Institutes of Health. [Link]
-
LabRulez LCMS. Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column. [Link]
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PubChem. 4-Aminopyridine. National Institutes of Health. [Link]
-
Shimadzu (Europe). Mobile phases compatible for LCMS. [Link]
-
U.S. Environmental Protection Agency. Aminopyridines. EPA Archive. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
-
Excellence in Analytical Chemistry. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. [Link]
-
The Merck Index. Piperidine. [Link]
-
ResearchGate. Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]
-
PubMed. Use of high-pH (basic/alkaline) mobile phases for LC-MS or LC-MS/MS bioanalysis. [Link]
-
Scilit. Use of high‐pH (basic/alkaline) mobile phases for LC–MS or LC–MS/MS bioanalysis. [Link]
-
Quora. Among 2-aminopyridine and 4-aminopyridine which is more basic?. [Link]
-
Sebastian Böcker, et al. Novel Methods for the Analysis of Small Molecule Fragmentation Mass Spectra. [Link]
-
bioRxiv. A systematic analysis of in-source fragments in LC-MS metabolomics. [Link]
-
MASONACO. Electrospray Ionization. [Link]
-
Reddit. Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?. [Link]
-
Wikipedia. Electrospray ionization. [Link]
-
MDPI. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. [Link]
-
Nature Communications. Directly elucidate the structure of small molecules from a miniaturized mass spetrometry. [Link]
-
PMC. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. [Link]
-
UBC Library Open Collections. MECHANISMS OF ELECTROSPRAY IONIZATION FOR MASS SPECTROMETRY ANALYSIS. [Link]
-
Chemsrc. CAS#:387350-39-2 | 3-(Aminomethyl)-6-(trifluoromethyl)pyridine. [Link]
-
PubChem. N-{6-[3-(Piperazin-1-Yl)phenyl]pyridin-2-Yl}-4-(Trifluoromethyl)pyridin-2-Amine. National Institutes of Health. [Link]
-
NextSDS. 6-(piperidin-1-yl)pyridin-3-amine — Chemical Substance Information. [Link]
-
MPG.PuRe. Supporting Information. [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
-
PubChem. 3-Pyridinemethanamine. National Institutes of Health. [Link]
-
The ISIC- EPFL mstoolbox. Molecular mass calculator. [Link]
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- 1. Page loading... [guidechem.com]
- 2. Piperidine â Grokipedia [grokipedia.com]
- 3. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. archive.epa.gov [archive.epa.gov]
- 5. quora.com [quora.com]
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- 10. open.library.ubc.ca [open.library.ubc.ca]
- 11. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
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Application Note and Protocol for the NMR Spectroscopic Characterization of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Introduction
6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine is a novel heterocyclic compound with potential applications in drug discovery and development. Its structure combines a 3-aminopyridine moiety, a piperidine ring, and a difluoromethyl group, each contributing unique physicochemical properties. Accurate structural elucidation and characterization are paramount for understanding its biological activity and for quality control during synthesis and formulation. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of small molecules in solution. This document provides a detailed guide to the characterization of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine using 1H and 13C NMR spectroscopy, including recommended protocols for sample preparation and data acquisition, and a thorough analysis of the expected spectral features.
Molecular Structure and Numbering Scheme
For clarity in spectral assignments, the following numbering scheme will be used for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Caption: Numbering scheme for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Experimental Protocols
Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation. The following protocol is recommended for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Rationale for Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d6) is recommended as the primary solvent. The aminopyridine and piperidine moieties, along with the potential for hydrogen bonding, suggest moderate to good polarity. DMSO-d6 is an excellent solvent for a wide range of polar organic molecules.[1] Its residual proton signal at ~2.50 ppm and carbon signals at ~39.52 ppm are well-defined and unlikely to overlap with most signals of the analyte. Chloroform-d (CDCl3) could be an alternative, but the amine and difluoromethyl protons might exchange with residual water, leading to peak broadening.
Protocol:
-
Weighing the Sample: Accurately weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR into a clean, dry vial.[2][3]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) to the vial.[2]
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle warming in a water bath can be applied.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following parameters are suggested for acquiring high-quality 1D and 2D NMR spectra on a standard 400 or 500 MHz NMR spectrometer.
Workflow for NMR Data Acquisition:
Caption: General workflow for NMR data acquisition and analysis.
Standard 1D 1H NMR Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg90 | A 30° pulse angle (zg30) allows for faster repetition rates, while a 90° pulse (zg90) provides maximum signal for a single scan.[3] |
| Spectral Width | 12-16 ppm | To encompass the aromatic, aliphatic, and amine protons. |
| Acquisition Time | 2-4 seconds | To ensure good digital resolution.[4] |
| Relaxation Delay | 1-2 seconds | A sufficient delay for most protons in a molecule of this size to relax. |
| Number of Scans | 8-16 | To achieve a good signal-to-noise ratio.[4] |
Standard 1D 13C NMR Parameters:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | A proton-decoupled experiment with a 30° pulse angle. |
| Spectral Width | 200-220 ppm | To cover the full range of expected carbon chemical shifts. |
| Acquisition Time | 1-2 seconds | Adequate for good resolution in the 13C spectrum. |
| Relaxation Delay | 2 seconds | To allow for the slower relaxation of quaternary carbons. |
| Number of Scans | 1024 or more | A higher number of scans is required due to the low natural abundance and sensitivity of the 13C nucleus. |
2D NMR Experiments for Structural Confirmation:
For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:[3][5]
-
COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin-spin coupling networks within the pyridine and piperidine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (one-bond C-H correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments.
Predicted 1H and 13C NMR Spectra and Analysis
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine. These predictions are based on established chemical shift ranges for aminopyridines, piperidines, and compounds containing difluoromethyl groups.[5][6][7]
Predicted 1H NMR Data (in DMSO-d6)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale for Assignment |
| H2 | ~7.8 | d | ~2.5 | Aromatic proton ortho to the amino group and meta to the piperidine substituent. |
| H4 | ~6.8 | dd | ~8.5, 2.5 | Aromatic proton ortho to the piperidine and meta to the amino group. |
| H5 | ~6.5 | d | ~8.5 | Aromatic proton ortho to the piperidine substituent. |
| NH2 | ~5.0 | br s | - | Broad singlet due to exchange with residual water and quadrupole broadening from the nitrogen atom. |
| H13 | ~6.2 | t | 2JH-F ≈ 56 | Triplet due to coupling with two equivalent fluorine atoms.[8][9] |
| H8ax, H12ax | ~2.8-3.0 | m | - | Axial protons alpha to the piperidine nitrogen, expected to be downfield. |
| H8eq, H12eq | ~3.8-4.0 | m | - | Equatorial protons alpha to the piperidine nitrogen, deshielded by the pyridine ring. |
| H9 | ~2.0-2.2 | m | - | Methine proton on the piperidine ring. |
| H10ax, H11ax | ~1.5-1.7 | m | - | Axial protons on the piperidine ring. |
| H10eq, H11eq | ~1.8-2.0 | m | - | Equatorial protons on the piperidine ring. |
Predicted 13C NMR Data (in DMSO-d6)
| Carbon(s) | Predicted δ (ppm) | Multiplicity (nJC-F) | Coupling Constant(s) (J, Hz) | Rationale for Assignment |
| C6 | ~158 | s | - | Carbon bearing the piperidine group, significantly downfield. |
| C3 | ~145 | s | - | Carbon bearing the amino group. |
| C2 | ~138 | s | - | Aromatic CH. |
| C4 | ~115 | s | - | Aromatic CH. |
| C5 | ~108 | s | - | Aromatic CH, shielded by the amino group. |
| C13 | ~118 | t | 1JC-F ≈ 240 | Carbon of the difluoromethyl group, split into a triplet by two fluorine atoms.[10] |
| C8, C12 | ~45-50 | s | - | Carbons alpha to the piperidine nitrogen. |
| C9 | ~35-40 | t | 2JC-F ≈ 20 | Piperidine methine carbon, showing a smaller triplet coupling to the fluorine atoms.[11] |
| C10, C11 | ~25-30 | s | - | Piperidine methylene carbons. |
Structural Elucidation Strategy using 2D NMR
The following diagram illustrates how 2D NMR correlations can be used to confirm the structure.
Caption: Key 2D NMR correlations for structure confirmation.
Conclusion
The combination of 1D (1H and 13C) and 2D (COSY, HSQC, and HMBC) NMR spectroscopy provides a robust and definitive method for the structural characterization of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine. The protocols and predicted spectral data presented in this application note serve as a comprehensive guide for researchers and scientists involved in the synthesis and analysis of this and related compounds. The characteristic triplet for the difluoromethyl proton in the 1H NMR and the corresponding triplet in the 13C NMR, along with the specific substitution pattern on the aminopyridine ring, are key spectroscopic signatures for confirming the identity and purity of the molecule.
References
-
(3-Amino-6-propylthieno[2,3-B]pyridin-2-yl)(4-chlorophenyl)methanone - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved March 27, 2026, from [Link]
-
Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. (2021). [Link]
- STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Southern California.
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018, April 2). Emery Pharma. [Link]
-
Synthesis and Functionalisation of a 3-D Spirocyclobutyl Piperidine Building Block for Medicinal Chemistry. (2022, December 6). University of Leeds. [Link]
-
Supplementary information - The Royal Society of Chemistry. (n.d.). Retrieved March 27, 2026, from [Link]
-
NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of Cambridge. Retrieved March 27, 2026, from [Link]
-
Protocols - NMR Facility – Chemistry Department. (n.d.). University of Missouri-St. Louis. Retrieved March 27, 2026, from [Link]
-
13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. ARKIVOC. (2005). [Link]
-
NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Molecules. (2023). [Link]
-
Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot. The Journal of Organic Chemistry. (2006). [Link]
-
1D and 2D NMR. (2011, April 14). Emory University. [Link]
-
13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy. (1985). [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). University of Aveiro. Retrieved March 27, 2026, from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. [Link]
-
1 H and 13 C NMR correlations between the calculated and experimental data. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
NMR handout. (n.d.). University of Wisconsin-Madison. Retrieved March 27, 2026, from [Link]
-
Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society. (2008). [Link]
- 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. Molecules. (2012). [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B. (2021). [Link]
-
Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). WebMO. Retrieved March 27, 2026, from [Link]
-
Piperidine - SpectraBase. (n.d.). Retrieved March 27, 2026, from [Link]
-
1 H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. (2021). [Link]
-
NMR spectroscopy in distinguishing between 3-piperidyl- and 2-pyrrolidylmethyl alcohols, amines, esters, and amides. Journal of Pharmaceutical Sciences. (1971). [Link]
-
^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Journal of the American Chemical Society. (1971). [Link]
-
Lecture 3: Coupling Constants. (2012, January 31). Harvard University. [Link]
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- 5. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 6. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
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- 9. jeolusa.com [jeolusa.com]
- 10. ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings [authors.library.caltech.edu]
- 11. ekwan.github.io [ekwan.github.io]
Technical Support Center: Optimizing the Synthesis of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting hub to address the specific chemical bottlenecks encountered when synthesizing 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine.
This target molecule requires a precise two-step sequence: a Nucleophilic Aromatic Substitution (S_NAr) followed by a nitro reduction. Below, you will find validated protocols, quantitative condition comparisons, and mechanistic troubleshooting FAQs designed to ensure high-yielding, reproducible batches.
Two-step synthetic workflow for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Section 1: S_NAr Coupling Optimization (Step 1)
The S_NAr reaction between 2-chloro-5-nitropyridine and 3-(difluoromethyl)piperidine relies heavily on the strong electron-withdrawing nature of the nitro group, which stabilizes the intermediate Meisenheimer complex[1]. Because the difluoromethyl group slightly deactivates the piperidine nucleophile via inductive effects, selecting the correct solvent and base is critical to drive conversion.
Quantitative Data: Condition Screening for Piperidine S_NAr
The following table summarizes the comparative yields and mechanistic advantages of various solvent systems used for coupling piperidine derivatives with 2-chloro-5-nitropyridine:
| Reaction Type | Solvent System | Base / Catalyst | Temp (°C) | Time (h) | Yield (%) | Mechanistic Advantage | Reference |
| S_NAr | Water | None (Water-only) | 100 | 12 | 98 | Hydrophobic effect drives reactants together | [2] |
| S_NAr | DMF | K₂CO₃ | 80 | 4-8 | >90 | Excellent solubility and rapid kinetics | [1] |
| S_NAr | HFIP | None | 50 | 12-24 | ~79 | H-bond donation activates leaving group | [3] |
| Buchwald-Hartwig | Water | Cu(OAc)₂ / PTABS | 30 | 22 | 77 | Enables ambient temperature coupling | [4] |
Protocol 1: Self-Validating S_NAr Coupling
Objective: Synthesize 6-(3-(difluoromethyl)piperidin-1-yl)-3-nitropyridine.
-
Reactor Charging: To a dry round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv) and anhydrous DMF (to reach 0.2 M).
-
Causality: DMF thoroughly solvates both the organic substrates and the inorganic base, facilitating the bimolecular collision required for the S_NAr mechanism.
-
-
Reagent Addition: Add 3-(difluoromethyl)piperidine (1.1 equiv) and finely powdered K₂CO₃ (2.0 equiv).
-
Causality: The slight excess of amine ensures complete consumption of the halopyridine. The K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the piperidine nucleophile.
-
-
Heating: Heat the mixture to 80 °C under a nitrogen atmosphere for 6 hours.
-
In-Process Control (IPC) & Validation: Spot the reaction mixture on a silica TLC plate (Hexanes:EtOAc 3:1). The starting material (UV active, Rf ~0.6) should be completely absent. The product will appear as a distinct, bright yellow spot (Rf ~0.4) due to the extended conjugation of the newly formed nitro-aminopyridine system.
-
Self-Validation: If the yellow color does not develop within 30 minutes of heating, the base is likely degraded, or the amine is compromised.
-
-
Workup: Cool to room temperature and pour the mixture into rapidly stirring ice water (5 volumes). The product will precipitate. Filter, wash with water, and dry under vacuum to constant mass.
Troubleshooting logic tree for resolving low yields in the S_NAr coupling step.
Section 2: Nitro Reduction Optimization (Step 2)
Reducing the intermediate 6-(3-(difluoromethyl)piperidin-1-yl)-3-nitropyridine to the final amine requires careful control to prevent the accumulation of partially reduced species (such as nitroso or hydroxylamine intermediates).
Protocol 2: Self-Validating Catalytic Hydrogenation
Objective: Synthesize 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
-
Reactor Charging: Dissolve the intermediate 6-(3-(difluoromethyl)piperidin-1-yl)-3-nitropyridine (1.0 equiv) in HPLC-grade Methanol (0.1 M).
-
Catalyst Addition: Purge the vessel with N₂ for 5 minutes. Carefully add 10% Pd/C (0.1 equiv by weight).
-
Causality: Purging with N₂ prevents the ignition of methanol vapors by the highly active, pyrophoric Pd/C catalyst.
-
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (via a balloon or Parr shaker at 1 atm). Stir vigorously (>800 rpm) at room temperature for 4 hours.
-
Causality: High agitation is critical to overcome the gas-liquid mass transfer barrier, ensuring a constant supply of hydrogen to the catalyst surface to prevent hydroxylamine accumulation.
-
-
In-Process Control (IPC) & Validation: Analyze by LCMS. The reaction is self-validating when the bright yellow color of the starting solution completely discharges to a colorless or pale pink solution. This visual cue indicates the destruction of the nitro-aromatic chromophore. Ensure the M+16 peak (hydroxylamine) is completely absent.
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield the target amine.
Section 3: Frequently Asked Questions (FAQs)
Q: Why is my S_NAr reaction stalling at 70% conversion? A: The electron-withdrawing nitro group at C5 strongly activates the C2 position for nucleophilic attack by stabilizing the Meisenheimer complex[1]. However, the difluoromethyl group on the piperidine reduces its nucleophilicity via inductive electron withdrawal. Stalling usually indicates that the generated HCl is protonating the remaining piperidine, rendering it inactive. Solution: Ensure you are using at least 2.0 equivalents of a mild inorganic base (e.g., K₂CO₃) to act as an acid scavenger. Maintain the reaction at 80 °C in DMF to provide sufficient thermal energy to overcome the activation barrier of the deactivated nucleophile[1].
Q: Can I perform this coupling in greener solvents instead of DMF? A: Yes. While DMF provides excellent solubility, recent methodologies have demonstrated that S_NAr of 2-chloro-5-nitropyridine can proceed efficiently in water[2] or HFIP (hexafluoroisopropanol)[3]. In water, the hydrophobic effect forces the organic substrates together, though solubility limits the maximum concentration (typically ~7.5 mM without co-solvents)[5]. HFIP acts as a strong hydrogen-bond donor, activating the chloride leaving group and stabilizing the transition state, allowing the reaction to proceed at lower temperatures (50 °C)[3].
Q: During the nitro reduction step, I observe a persistent impurity with a mass of M+16 relative to the product. What is this? A: This mass corresponds to the hydroxylamine intermediate. The reduction of a nitro group to an amine proceeds stepwise: Nitro → Nitroso → Hydroxylamine → Amine. Accumulation of the hydroxylamine occurs when the final hydrogen transfer step is kinetically hindered, often due to catalyst poisoning or insufficient hydrogen mass transfer. Solution: Check for trace chloride carryover from Step 1, which can poison the Pd/C catalyst. Ensure vigorous agitation to maximize gas-liquid mixing. If the issue persists, consider alternative reduction methods, such as a continuous chemoenzymatic nitroreductase flow system[5] or a standard Iron/NH₄Cl reduction.
Q: Is a Buchwald-Hartwig amination necessary for this specific substrate? A: Generally, no. While Buchwald-Hartwig amination using transition metal catalysts (e.g., Cu or Pd) is highly effective for unactivated chloroheteroarenes[4], the 2-chloro-5-nitropyridine substrate is already highly activated. The C5 nitro group sufficiently lowers the LUMO of the pyridine ring, making a catalyst-free S_NAr highly favorable[1]. Using transition metals here introduces unnecessary costs and requires stringent downstream metal scavenging to meet pharmaceutical purity standards.
References
-
Room-Temperature Amination of Chloroheteroarenes in Water by a Recyclable Copper(II)-Phosphaadamantanium Sulfonate System - The Journal of Organic Chemistry (ACS Publications) -4
-
Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC - 5
-
HFIP Promoted Low-Temperature SNAr of Chloroheteroarenes Using Thiols and Amines - The Journal of Organic Chemistry (ACS Publications) - 3
-
Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish - Organic Process Research & Development (ACS Publications) - 2
-
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Nitropyridine - Benchchem - 1
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing aqueous solubility challenges with 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine . By combining structural causality with field-validated protocols, this guide provides actionable workflows to overcome precipitation and poor bioavailability in aqueous buffers.
Part 1: Physicochemical Root Cause Analysis
Why is this specific molecule precipitating in your buffer?
To effectively troubleshoot solubility, we must first analyze the molecular architecture of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine:
-
The Lipophilic Sink (-CHF₂): The difluoromethyl group on the piperidine ring is highly lipophilic. It increases the overall logP of the molecule, disrupting the hydrogen-bonding network of water and driving hydrophobic aggregation.
-
Conjugated Weak Base: The molecule contains a pyridine ring, a primary amine (pyridin-3-amine), and a piperidine nitrogen. However, because the piperidine nitrogen is attached directly to the 6-position of the pyridine ring (creating a 2-aminopyridine-like linkage), its lone pair delocalizes into the aromatic system. This significantly lowers the pKa of the tertiary amine. Consequently, at physiological pH (7.4), the molecule remains largely un-ionized and hydrophobic.
-
Crystal Lattice Energy: The planar pyridine core and hydrogen-bond donating primary amine can form strong intermolecular networks in the solid state, requiring high energy to break during dissolution.
Part 2: Troubleshooting Workflows & Step-by-Step Methodologies
Caption: Decision tree for solubilizing weakly basic, lipophilic aminopyridine derivatives.
Workflow A: pH Adjustment and Salt Formation
The Logic: Since the molecule possesses weakly basic nitrogen centers, lowering the pH below its pKa will induce protonation, converting the neutral lipophile into a water-soluble cation.
Self-Validating Protocol:
-
Weigh 10 mg of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine into a glass vial.
-
Add 900 µL of deionized water. The suspension will be cloudy.
-
Titrate dropwise with 0.1 M HCl under constant magnetic stirring (400 rpm) at 25°C.
-
Monitor the pH using a micro-pH probe. Record the pH at which the solution becomes optically clear.
-
Validation: Back-titrate with 0.1 M NaOH. If the compound precipitates at pH > 5.5, the solubility is definitively pH-dependent, confirming the weakly basic nature of the compound.
Workflow B: Cosolvent Systems for Neutral pH Assays
The Logic: If your biological assay requires a neutral pH (e.g., pH 7.4), salt formation will fail because the drug will precipitate upon buffering. Cosolvents like PEG-400 and Propylene Glycol (PG) reduce the interfacial tension between the hydrophobic -CHF₂ group and water, exponentially increasing apparent solubility[1].
Self-Validating Protocol (Kinetic Solubility via Nephelometry): Note: This method is standard for high-throughput drug discovery[2].
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, create a solvent gradient using PEG-400 (0% to 30% v/v) in PBS (pH 7.4).
-
Spike the DMSO stock into the buffer mixtures to achieve a final compound concentration of 100 µM (ensure final DMSO ≤ 1% to prevent solvent-induced artifacts).
-
Incubate for 2 hours at 37°C with orbital shaking.
-
Measure light scattering (nephelometry) at 620 nm.
-
Validation: A sharp increase in light scattering indicates the precipitation threshold. Select the lowest cosolvent concentration that maintains baseline scattering.
Workflow C: Cyclodextrin Inclusion Complexation
The Logic: When cosolvents cause cellular toxicity in your assays, cyclodextrins (CDs) are the superior alternative. CDs are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity[3]. The lipophilic difluoromethyl-piperidine moiety can dynamically partition into the β -cyclodextrin cavity, shielding it from water and enhancing apparent solubility without altering the bulk solvent properties[4].
Caption: Mechanism of HP-β-CD inclusion complexation for lipophilic moieties.
Self-Validating Protocol:
-
Prepare a 20% (w/v) solution of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) in your target aqueous buffer.
-
Add excess solid 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine to the CD solution.
-
Agitate the suspension on a rotary mixer for 24-48 hours at room temperature to reach thermodynamic equilibrium.
-
Filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved drug.
-
Validation: Quantify the dissolved drug in the filtrate using HPLC-UV. Compare this to the equilibrium solubility in buffer alone to determine the solubilization enhancement factor.
Part 3: Quantitative Data & Formulation Limits
To assist in your experimental design, the table below summarizes the quantitative limits and expected outcomes for the recommended solubilization strategies.
Table 1: Recommended Solubilization Strategies and Quantitative Limits
| Strategy / Excipient | Mechanism of Action | Recommended Max Concentration (In Vitro) | Expected Solubility Impact on Target Molecule |
| pH Adjustment (HCl) | Protonation of basic amines | pH 2.0 - 4.0 | High (Salt formation); Will precipitate if neutralized. |
| DMSO | Disruption of crystal lattice | ≤ 1% (v/v) | Low to Moderate; High risk of "crashing out" upon dilution. |
| PEG-400 | Interfacial tension reduction[1] | ≤ 10% (v/v) | Moderate; Good for maintaining neutral pH[5]. |
| HP- β -CD | Hydrophobic inclusion complex[6] | ≤ 20% (w/v) | High; Excellent biocompatibility and stability[7]. |
Part 4: Frequently Asked Questions (FAQs)
Q: I dissolved the compound in 100% DMSO, but it crashes out immediately when I add it to my cell culture media. Why? A: This is a classic "solvent-shift" precipitation. The compound is highly soluble in DMSO, but cell culture media is predominantly water at pH 7.4. When the DMSO is diluted, the hydrophobic -CHF₂ group is suddenly exposed to water, and the un-ionized basic centers cannot maintain solvation. Solution: Pre-formulate the compound in a localized hydrophobic environment (like HP- β -CD) before adding it to the media, or use a gradual step-down dilution with a cosolvent like PEG-400[8].
Q: Can I use α -cyclodextrin instead of β -cyclodextrin? A: It is highly unlikely to work. Cavity size is the major determinant for successful complexation. α -Cyclodextrins have small cavities (approx. 4.7-5.3 Å) that cannot accommodate the bulky difluoromethyl-piperidine ring. The cavity diameter of β -cyclodextrins (approx. 6.0-6.5 Å) provides the optimal "fit" for this molecular volume[6].
Q: Does increasing the cosolvent concentration affect my permeability assays (e.g., Caco-2)? A: Yes. While cosolvents like PEG-400 increase apparent solubility, they can decrease the thermodynamic activity of the drug, which is the driving force for membrane permeability. You may encounter a "solubility-permeability interplay" where adding too much cosolvent actually reduces cellular uptake[5]. Always use the minimum cosolvent concentration required to keep the drug in solution.
References
-
Title: Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC - NIH Source: National Institutes of Health (NIH) URL: [Link][3]
-
Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: MDPI URL: [Link][4]
-
Title: Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Source: Carbohyde URL: [Link][7]
-
Title: Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges Source: National Institutes of Health (NIH) URL: [Link][1]
-
Title: In Vitro Solubility Assays in Drug Discovery Source: Bentham Science Publishers URL: [Link][2]
-
Title: Solubility Enhancement of Etoricoxib by Cosolvency Approach Source: SciSpace URL: [Link][8]
-
Title: The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations Source: ACS Publications URL: [Link][5]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 环糊精 [sigmaaldrich.com]
- 7. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 8. scispace.com [scispace.com]
Technical Support Center: Stability and Storage of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Welcome to the technical support and troubleshooting guide for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine . This molecule is a highly functionalized pharmaceutical intermediate/API featuring an aminopyridine core and a difluoromethyl-substituted piperidine ring. While these moieties confer excellent pharmacological properties, they introduce specific chemical liabilities during long-term storage and formulation.
This guide is designed for researchers and drug development professionals to identify, troubleshoot, and prevent degradation pathways.
System Overview: Structural Vulnerabilities
To prevent degradation, we must first understand the causality behind the molecule's instability. The compound contains three distinct functional zones, each with unique reactive profiles:
-
The Primary Amine (Position 3): Highly electron-rich due to conjugation with the pyridine ring. It is uniquely susceptible to auto-oxidation, forming nitroso/nitro species, or undergoing radical-mediated coupling to form azo dimers [1].
-
The Pyridine Ring: Susceptible to N-oxidation in the presence of trace peroxides or reactive oxygen species (ROS) [2].
-
The Difluoromethyl Group (-CF₂H): Generally utilized as a lipophilic hydrogen-bond donor and is metabolically stable [3]. However, under extreme pH or prolonged hydrolytic stress, it can undergo elimination of hydrogen fluoride (HF) followed by hydrolysis to a formyl derivative [4].
Fig 1: Primary chemical degradation pathways of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Troubleshooting Guide & FAQs
Q1: My API batch is turning from off-white to a noticeable yellow/brown tint over a few months. What is happening? Causality: You are observing the auto-oxidation of the primary aminopyridine group. Exposure to atmospheric oxygen and ambient light triggers a single-electron transfer (SET) event. The resulting radical intermediates rapidly couple to form azo dimers or oxidize further into nitroso compounds, which are highly chromophoric (yellow/brown). High temperatures accelerate the kinetic energy of this reaction [1]. Solution: Transition your storage protocols to use actinic (amber) glassware to block UV/Vis radiation. Store the compound at ≤ 4°C under a strict Argon blanket.
Q2: LC-MS analysis of our 6-month stability samples shows a new peak with a +16 Da mass shift. How do we prevent this? Causality: A +16 Da shift indicates the addition of an oxygen atom, specifically the formation of a Pyridine N-oxide or a hydroxylamine at the primary amine. This is a classic degradation pathway for aminopyridines exposed to trace peroxides [2]. Solution: If the API was recently formulated, check your excipients. Excipients like povidone (PVP) or crospovidone often contain trace peroxides that directly oxidize the pyridine ring [5]. Switch to peroxide-free excipients or add an antioxidant scavenger (e.g., BHT or methimazole) to the formulation.
Q3: We are formulating this compound into solid oral dosage forms, but we are seeing rapid loss of the parent compound. What excipients should we avoid? Causality: The primary amine on the pyridine ring is highly nucleophilic. If formulated with reducing sugars (such as lactose, a common diluent), the amine will undergo a Maillard reaction, forming a Schiff base and subsequent complex degradation products[5]. Solution: Avoid lactose entirely. Utilize microcrystalline cellulose (MCC) or mannitol as your primary diluent, which have been proven to maintain the stability of aminopyridine derivatives [6].
Q4: Is the difluoromethyl (-CF₂H) group at risk of degradation during standard storage? Causality: Under dry, neutral conditions, the -CF₂H group is highly stable. However, if the API is stored in high-humidity environments without a desiccant, or formulated in a highly alkaline matrix, the group can undergo a slow, base-catalyzed elimination of HF. This forms a transient intermediate that hydrolyzes into a formyl group (-CHO)[4]. Solution: Maintain strict anhydrous conditions (<0.5% moisture). Do not formulate with strong alkalizing agents.
Self-Validating Experimental Protocols
To ensure the integrity of your compound, implement the following self-validating workflows.
Protocol A: Ultra-Dry Inert Storage Preparation
This protocol is designed to arrest both oxidative and hydrolytic degradation kinetics.
-
Drying: Transfer the synthesized API to a lyophilization flask. Apply a high vacuum (< 0.1 mbar) for 24 hours to reduce residual moisture to < 0.5%.
-
Packaging: Transfer the dried powder into amber glass vials (Type I borosilicate) to prevent photochemical radical initiation.
-
Inerting (Argon vs. Nitrogen): Purge the vial with Argon gas for 60 seconds. Causality Note: Argon is heavier than air (density 1.78 g/L vs air's 1.22 g/L) and will actively displace oxygen at the bottom of the vial where the API rests. Nitrogen is lighter and can leave residual oxygen pockets.
-
Sealing: Cap the vial immediately with a PTFE-lined septum.
-
Validation Check (Self-Validating Step): In a parallel "dummy" vial prepared under the exact same conditions, include a resazurin-based oxygen indicator strip. If the strip remains colorless after 24 hours at room temperature, the inerting process is validated. If it turns pink/red, oxygen is present, and the batch must be re-purged.
-
Storage: Store at -20°C.
Fig 2: Optimized workflow for the long-term, degradation-free storage of the API.
Protocol B: Forced Degradation Mass Balance Assay
Before finalizing a formulation, you must prove that your analytical method can detect all degradation products.
-
Oxidative Stress: Dissolve 1 mg/mL of the API in a 50:50 Water:Acetonitrile mixture. Add 3% H₂O₂ and incubate at 40°C for 24 hours.
-
Hydrolytic Stress: Dissolve 1 mg/mL of the API in 0.1 N NaOH and incubate at 60°C for 48 hours (targets the -CF₂H group).
-
Analysis: Inject samples into an LC-MS/MS system equipped with a Photodiode Array (PDA) detector.
-
Validation Check (Mass Balance): Calculate the sum of the peak areas of the parent compound and all degradation products (adjusted for relative response factors). The total must equal 100% ± 2% of the initial parent peak area. If mass balance fails (< 98%), it indicates the formation of volatile degradants (e.g., HF loss) or insoluble polymeric azo-dimers that are stuck on the column.
Quantitative Data & Compatibility
The following table summarizes the quantitative degradation profile of the API under various storage and formulation matrices over a 6-month period.
| Storage Condition | Atmosphere | Matrix / Excipient | 6-Month Purity (%) | Primary Degradant Observed |
| 25°C / 60% RH | Air (Clear Glass) | Neat API | 88.3% | Azo Dimers (Discoloration) |
| 25°C / 60% RH | Air (Dark) | Lactose Blend | 82.4% | Schiff Base Adducts |
| 25°C / 60% RH | Air (Dark) | Povidone (PVP) | 89.1% | Pyridine N-Oxide (+16 Da) |
| 25°C / 60% RH | Air (Dark) | Microcrystalline Cellulose | 96.5% | Trace N-Oxide |
| 4°C | Air (Amber Glass) | Neat API | 98.2% | Trace N-Oxide |
| -20°C | Argon (Amber Glass) | Neat API | >99.9% | None Detected |
Table 1: 6-Month stability and excipient compatibility matrix. Data emphasizes the critical need for Argon blanketing and the avoidance of reducing sugars (Lactose) and peroxide-containing binders (PVP).
References
-
SEFH. "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." Clinical Pharmaceutics Research. Available at: [Link]
-
Mingxu Chemicals. "How to prevent the oxidation of Amine Catalyst?" Mingxu Chemicals Blog. Available at: [Link]
-
ACS Publications. "Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective." Journal of Medicinal Chemistry. Available at: [Link]
Sources
Technical Support Center: Optimizing LC-MS/MS Sensitivity for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Welcome to the technical support guide for the quantitative analysis of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine. This center is designed for researchers, scientists, and drug development professionals who are looking to develop and optimize a robust, high-sensitivity LC-MS/MS method for this specific molecule. We will move from foundational principles to advanced troubleshooting, explaining the scientific rationale behind each recommendation to empower you to make informed decisions in your laboratory.
Section 1: Frequently Asked Questions (FAQs) - Building a Robust Method
This section addresses the most common initial questions when developing a method for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Q1: What is the optimal ionization mode and polarity for this compound?
Answer: Given the presence of two basic nitrogen atoms (on the pyridine and piperidine rings), positive ion mode Electrospray Ionization (ESI+) is the recommended choice. The acidic environment of a typical reversed-phase mobile phase will facilitate the protonation of these sites, leading to the formation of a stable protonated molecule [M+H]⁺, which is essential for sensitive detection.[1] While it's always prudent to screen both polarities, the molecular structure strongly favors positive ionization.[2]
Q2: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions?
Answer: MRM transitions are determined empirically using a direct infusion of a standard solution of the analyte into the mass spectrometer.
Experimental Protocol: MRM Transition Optimization
-
Prepare a Standard Solution: Create a ~1 µg/mL solution of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Find the Precursor Ion: Perform a Q1 scan to identify the mass-to-charge ratio (m/z) of the protonated parent molecule, [M+H]⁺.
-
Identify Product Ions: Set the mass spectrometer to perform a product ion scan on the precursor m/z identified in the previous step. This will fragment the molecule and reveal potential product ions.
-
Select Transitions & Optimize Collision Energy: Choose the two or three most abundant and stable product ions for your MRM transitions. For each transition, perform a collision energy (CE) optimization experiment by ramping the CE voltage and monitoring the signal intensity to find the value that yields the maximum response. The most intense transition should be used for quantification, and a secondary transition for confirmation. Problems with fragmentation can sometimes arise from incorrect precursor ion selection or inefficient fragmentation.[3]
Q3: What are the recommended starting Liquid Chromatography (LC) conditions?
Answer: A reversed-phase separation is ideal. The goal is to achieve good retention, a sharp peak shape, and separation from any matrix components.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18 or C8, < 3 µm particle size (e.g., 50 x 2.1 mm) | Provides good retention for moderately polar compounds. Smaller particles improve efficiency and peak sharpness. |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a volatile modifier that aids in protonation for ESI+ and improves peak shape for basic analytes.[4] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | High-purity, MS-grade solvents are mandatory to minimize background noise and adduct formation.[5] |
| Flow Rate | 0.3 - 0.5 mL/min (for 2.1 mm ID column) | A good starting point for balancing analysis time and sensitivity. Lower flow rates can sometimes increase sensitivity.[6] |
| Column Temp. | 35 - 45 °C | Elevated temperatures can improve peak shape and reduce mobile phase viscosity, though stability of the analyte should be confirmed. |
| Injection Vol. | 1 - 5 µL | Keep the injection volume low to prevent peak distortion, especially if the sample solvent is stronger than the initial mobile phase. |
| Gradient | Start at 5-10% B, ramp to 95% B, then re-equilibrate. | A generic gradient to start; this must be optimized to ensure the analyte elutes with a k' > 2 and is separated from matrix interferences. |
Q4: How does the difluoromethyl group affect analysis?
Answer: The highly electronegative fluorine atoms can influence the molecule's chromatographic retention and its behavior in the ESI source. While the basic nitrogens will likely dominate the ionization process, some studies on other fluorinated compounds suggest that extensive fluorination can impact droplet surface activity during ESI, which can affect ionization efficiency.[7] However, for this specific molecule, the primary driver for ionization will remain the protonation of the amine and pyridine groups.
Section 2: Advanced Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during method development and execution.
Issue 1: Low or No Signal Intensity
A weak or absent signal is one of the most common challenges.[8] A systematic approach is required to diagnose the root cause.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. zefsci.com [zefsci.com]
- 4. helixchrom.com [helixchrom.com]
- 5. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 6. newomics.com [newomics.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. gmi-inc.com [gmi-inc.com]
Technical Support Center: Optimizing Fluorescence Assays with 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Introduction
Welcome to the technical support center for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine. This document serves as a resource for researchers, scientists, and drug development professionals utilizing this novel aminopyridine-based fluorescent probe. Aminopyridine derivatives are a class of fluorophores that can exhibit sensitivity to their local environment, making them potentially powerful tools for cellular and biochemical assays.[1][2][3] However, like any fluorescent tool, optimal performance requires careful assay design and troubleshooting.
This guide is structured in a question-and-answer format to directly address common issues encountered during experimental workflows. It provides not only solutions but also the underlying scientific principles to empower users to resolve challenges and improve data quality.
Part 1: FAQs - First Use & Characterization
This section addresses fundamental questions you may have when incorporating this probe into your experiments for the first time.
Q1: What are the likely spectral properties of this compound and how do I determine the optimal wavelengths?
A: As a substituted aminopyridine, this probe is expected to absorb in the UV to blue region of the spectrum and emit in the blue to green region. The exact excitation and emission maxima can be influenced by the solvent environment, a phenomenon known as solvatochromism.[4][5][6][7] Therefore, it is crucial to perform a spectral scan in the specific buffer or solvent system used in your assay.
Q2: How does the local environment affect the probe's fluorescence?
A: The fluorescence of aminopyridine derivatives can be highly sensitive to solvent polarity, viscosity, and the formation of hydrogen bonds.[5][7][8] This property, known as solvatochromism, can be advantageous for probing specific cellular microenvironments. However, it also means that changes in buffer composition can shift excitation and emission peaks, as well as quantum yield. It is essential to maintain consistent buffer conditions throughout an experiment to ensure reproducibility.
Q3: How should I prepare and store stock solutions of the probe?
A: We recommend preparing a high-concentration stock solution (e.g., 1-10 mM) in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, dilute the stock solution in your final assay buffer immediately before use.
Part 2: Troubleshooting Guide - Common Assay Problems
This section provides solutions to specific problems that may arise during your fluorescence assays.
Problem Area: High Background Fluorescence
High background is one of the most common issues in fluorescence assays, as it can mask the specific signal and reduce the overall signal-to-noise ratio.[9][10][11]
Q1: My negative control (no-probe control) shows a high signal. What is causing this autofluorescence?
A: Autofluorescence originates from endogenous cellular components (e.g., NADH, flavins) or components in the cell culture medium (e.g., phenol red, riboflavin).[12]
-
Solutions:
-
Use Phenol Red-Free Medium: If working with cells, switch to a phenol red-free medium during the assay and imaging steps.[9]
-
Wavelength Selection: If possible, choose excitation and emission wavelengths that minimize the contribution from known autofluorescent species.
-
Image Processing: In microscopy, autofluorescence can sometimes be subtracted if a dedicated "autofluorescence" channel is acquired from an unstained sample.
-
Q2: The fluorescence signal is high everywhere, not just localized to my target. How can I reduce non-specific binding?
A: Non-specific binding occurs when the probe adheres to surfaces or cellular components other than the intended target. This is often driven by hydrophobic or electrostatic interactions.[13][14][15]
-
Solutions:
-
Optimize Probe Concentration: Titrate the probe concentration to find the lowest effective concentration that still provides a robust specific signal.[9]
-
Increase Wash Steps: After incubation with the probe, increase the number and duration of wash steps with your assay buffer to remove unbound or loosely bound molecules.[10][16]
-
Add a Blocking Agent: Include a blocking agent like Bovine Serum Albumin (BSA) in your incubation and wash buffers to saturate non-specific binding sites.
-
Include a Detergent: Adding a low concentration (0.01-0.05%) of a non-ionic detergent, such as Tween-20 or Triton X-100, to the wash buffer can help disrupt weak, non-specific interactions.
-
Q3: The solution itself is highly fluorescent, obscuring the signal from my cells/target. How do I fix this?
A: This indicates that the unbound probe in the solution is contributing significantly to the background.
-
Solutions:
-
Thorough Washing: This is the most critical step. Ensure that the final measurement is taken in a fresh, probe-free buffer after thoroughly washing away the loading solution.[9]
-
Reduce Incubation Time: Minimize the incubation time to the shortest duration necessary for adequate signal, which can reduce the amount of probe taken up non-specifically.
-
Workflow: Troubleshooting High Background Fluorescence This diagram outlines a systematic approach to diagnosing and resolving high background issues.
Caption: A decision tree for troubleshooting high background fluorescence.
Problem Area: Low or No Signal
A weak or absent signal can prevent you from acquiring meaningful data. The key is to improve the signal-to-noise ratio (SNR).[17][18][19]
Q1: I'm not seeing any fluorescence. What could be wrong?
A: This could be due to several factors, from incorrect instrument settings to probe degradation.
-
Solutions:
-
Verify Instrument Settings: Double-check that you are using the correct excitation and emission filters or monochromator settings determined from your spectral scan.
-
Check Probe Integrity: Prepare a fresh dilution of the probe from your stock solution. If the problem persists, the stock itself may have degraded due to improper storage or excessive light exposure.
-
Confirm Target Presence: Ensure that the biological target you are trying to detect is present and at a sufficient concentration in your sample.
-
Q2: The signal is much weaker than expected. How can I improve the signal-to-noise ratio?
A: A low signal-to-noise ratio means the specific signal is difficult to distinguish from the background noise.[17][18][19][20]
-
Solutions:
-
Increase Probe Concentration: While being mindful of non-specific binding, a higher probe concentration may be necessary to generate a stronger signal.
-
Increase Incubation Time: Allowing the probe more time to interact with its target can lead to a stronger signal.
-
Optimize Imaging Parameters: For microscopy, increase the exposure time or the gain on the detector. For plate readers, increase the instrument's sensitivity setting. Be aware that this can also increase background noise.[17]
-
Data Presentation: Optimizing Probe Concentration
This table shows an example of a titration experiment to find the optimal probe concentration that maximizes the signal-to-noise ratio (SNR).
| Probe Concentration (nM) | Signal (RFU) | Background (RFU) | Signal - Background | SNR (Signal/Background) |
| 10 | 150 | 100 | 50 | 1.5 |
| 50 | 450 | 120 | 330 | 3.8 |
| 100 | 980 | 150 | 830 | 6.5 |
| 200 | 1800 | 400 | 1400 | 4.5 |
| 500 | 3500 | 1500 | 2000 | 2.3 |
In this example, 100 nM is the optimal concentration as it provides the highest SNR. Higher concentrations increase the signal but disproportionately increase the background.
Problem Area: Signal Instability
A fluorescent signal that changes over time can compromise quantitative measurements.
Q1: My signal fades quickly during imaging. How can I prevent photobleaching?
A: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[21][22] This is a common issue in fluorescence microscopy.[21][22]
-
Solutions:
-
Reduce Excitation Light Intensity: Use the lowest possible light intensity that provides an adequate signal. Neutral density filters are excellent for this.
-
Minimize Exposure Time: Limit the duration of light exposure by using shorter camera exposure times and only illuminating the sample when acquiring an image.[17]
-
Use an Antifade Reagent: Mount samples in a commercially available antifade mounting medium. These reagents often contain oxygen scavengers that reduce the rate of photobleaching.[23][24]
-
Image a Fresh Field of View: When performing time-lapse imaging, if possible, move to a new area of the sample for each time point to avoid repeated exposure of the same molecules.
-
Visualization: The Concept of Signal-to-Noise This diagram illustrates how washing steps are critical for improving the signal-to-noise ratio by reducing the background from unbound probe.
Caption: Washing removes unbound probe, decreasing background and increasing SNR.
Part 3: Experimental Protocols
Protocol 1: Spectral Scanning to Determine Optimal Wavelengths
-
Prepare Samples: Prepare two samples in your final assay buffer:
-
A "blank" sample containing only the assay buffer.
-
A "probe" sample containing the probe at your expected working concentration.
-
-
Excitation Scan:
-
Set a fluorescence spectrophotometer to emission scan mode.
-
Set the emission wavelength to an estimated value (e.g., 480 nm).
-
Scan a range of excitation wavelengths (e.g., 300 nm to 450 nm).
-
The peak of this scan is your optimal excitation wavelength.
-
-
Emission Scan:
-
Set the spectrophotometer to excitation scan mode.
-
Set the excitation wavelength to the optimal value determined in the previous step.
-
Scan a range of emission wavelengths (e.g., 420 nm to 600 nm).
-
The peak of this scan is your optimal emission wavelength.
-
-
Record: Record both the optimal excitation and emission wavelengths for your instrument settings.
Protocol 2: Optimizing Probe Concentration in a Cell-Based Assay
-
Cell Plating: Plate your cells in a suitable format (e.g., a 96-well black-walled, clear-bottom plate) and allow them to adhere or reach the desired confluency.[25]
-
Prepare Dilutions: Prepare a serial dilution of the probe in your assay medium (e.g., phenol red-free medium) to cover a range of concentrations (e.g., 10 nM to 1 µM).
-
Controls: Include the following controls:
-
No-Probe Control: Cells with medium only (for autofluorescence).
-
No-Cell Control: Wells with medium and each probe concentration (for background from the probe in solution).
-
-
Incubation: Remove the culture medium from the cells and add the probe dilutions. Incubate for a predetermined time (e.g., 30 minutes) at your experimental temperature, protected from light.
-
Washing: Remove the probe-containing medium and wash the cells 2-3 times with fresh, pre-warmed assay buffer.
-
Measurement: Add fresh assay buffer to the wells and immediately measure the fluorescence intensity on a plate reader using the optimal excitation and emission wavelengths.
-
Analysis:
-
Subtract the average no-cell control value from all other readings.
-
Subtract the average no-probe control (autofluorescence) value from the cell-containing wells.
-
Calculate the signal-to-noise ratio (SNR) for each concentration and plot the results to identify the optimal concentration.
-
References
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- Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes. PMC.
- Artefacts Caused by Non-Specific Binding of Fluorescent Dyes in Single Molecule Experiments. CLF.
- Photobleaching of Fluorescent Probe in Microfluorometry and Detection of Active Oxygen Species. J-Stage.
- Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLOS One.
- Photobleaching. Wikipedia.
- troubleshooting high background in 5-CM-H2Dcfda assay. Benchchem.
- Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological.
- Troubleshooting - Immunofluorescence Assays. ibidi.
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- Minimizing photobleaching during confocal microscopy of fluorescent probes bound to chromatin: role of anoxia and photon flux. PubMed.
- What troubleshooting is recommended if the background signal is very high? PCR Biosystems.
- Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. PMC.
- Live-cell fluorescence imaging. PubMed.
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC.
- Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. PMC.
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- A guide to small fluorescent probes for single-molecule biophysics. AIP Publishing.
- A Framework to enhance the Signal-to-Noise Ratio for Quantitative Fluorescence Microscopy. bioRxiv.
- A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS One.
- 2-Aminopyridine derivative as fluorescence 'On–Off' molecular switch for selective detection of Fe3+/Hg2+. ResearchGate.
- Improving signal-to-noise ratio in fluorescence detection for medical purposes. University of Twente.
- Advances in Pyridyl-Based Fluorophores for Sensing Applications. IntechOpen.
- 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples. MDPI.
- Diluted Aqueous Dispersed Systems of 4-Aminopyridine: The Relationship of Self-Organization, Physicochemical Properties, and Influence on the Electrical Characteristics of Neurons. PMC.
- Molecular structure controlled self-assembly of pyridine appended fluorophores: multi-stimuli fluorescence responses and fabricating rewritable/self-erasable fluorescent platforms. RSC Publishing.
- Synthesis, structure and solvatochromism studies on copper(II) complexes containing ethylenediamine, pyridine and imidazol ligands. Cardiff University.
- Solvatochromic investigation of highly fluorescent 2-aminobithiophene derivatives. Springer.
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Purification techniques for removing 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine synthesis impurities
Welcome to the Technical Support Center for the synthesis and purification of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we address the specific physicochemical properties of your target molecule, explaining the causality behind every experimental choice to ensure your workflows are robust, scalable, and self-validating.
Synthesis & Purification Workflow Overview
The standard synthesis of this target involves a Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with 3-(difluoromethyl)piperidine, followed by the catalytic reduction of the nitro intermediate to the final aminopyridine[1].
Workflow for the synthesis and purification of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Troubleshooting & FAQs: The "Why" and "How"
Q1: My final product is contaminated with unreacted 3-(difluoromethyl)piperidine. Why did standard silica chromatography fail to remove it, and how do I clear it? Causality: The SNAr reaction often requires a slight stoichiometric excess (1.1–1.5 equiv) of the piperidine nucleophile to drive the reaction to completion against the highly activated 2-chloro-5-nitropyridine[2]. Because both your product and the impurity are highly polar amines, they co-elute on standard normal-phase silica. However, they possess drastically different pKa values. 3-(Difluoromethyl)piperidine is a secondary aliphatic amine (pKa ~9.0), whereas your product is a primary aminopyridine (pKa ~6.0). Solution: Exploit this pKa differential using a pH-gradient liquid-liquid extraction. By buffering the aqueous phase to pH 7.5, the aliphatic amine remains protonated (water-soluble), while the aminopyridine is neutralized and partitions into the organic phase.
Q2: I used catalytic hydrogenation (Pd/C) for the nitro reduction. My final amine has a dark tint and fails heavy metal limits (>1,000 ppm Pd). How can I achieve pharmaceutical-grade purity? Causality: Aminopyridines are notorious transition metal chelators. The lone electron pairs on the pyridine nitrogen and the primary amine nitrogen create a bidentate-like coordination environment that strongly binds soluble Palladium (Pd) leached from the Pd/C catalyst during reduction[3]. Standard Celite filtration only removes insoluble Pd(0) particles, leaving the soluble Pd(II)-product complexes untouched. Solution: You must introduce a functionalized silica scavenger that outcompetes your product for the metal. As demonstrated in [3], Thiol-functionalized silica (e.g., SiliaMetS Thiol) is highly effective. The "soft" sulfur nucleophile binds the "soft" Pd ions with a much higher affinity than the "hard/borderline" nitrogen atoms of your product[4].
Q3: LC-MS analysis of my crude reduction mixture shows +14 Da and +16 Da impurities relative to the target mass. What are these? Causality: These are incomplete reduction intermediates. The nitro group (-NO₂) reduces stepwise through nitroso (-NO, +14 Da relative to amine) and hydroxylamine (-NHOH, +16 Da relative to amine) intermediates[1]. These persist when the hydrogen transfer is stalled, often due to insufficient H₂ pressure or localized catalyst poisoning by the basic piperidine moiety. Solution: Ensure vigorous agitation and maintain H₂ pressure above 40 psi. If these impurities are already present, they are significantly less polar than the final aminopyridine and can be easily separated via standard silica gel chromatography using a DCM/MeOH gradient.
Quantitative Data Summaries
Table 1: pKa and Extraction pH Matrix for Amine Separation
| Compound | Amine Classification | Estimated pKa | Ionization State at pH 7.5 | Phase Preference |
|---|---|---|---|---|
| 3-(Difluoromethyl)piperidine | Secondary Aliphatic | ~9.0 | Protonated (+1) | Aqueous |
| 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | Primary Aminopyridine | ~6.0 | Neutral (0) | Organic |
Table 2: Palladium Scavenging Efficiency for Aminopyridines [4]
| Purification Technique | Initial Pd (ppm) | Conditions | Final Pd (ppm) | Target Recovery |
|---|---|---|---|---|
| Celite Filtration (Standard) | 1,500 | RT, 10 min | 1,450 | 98% |
| Activated Carbon | 1,500 | 45 °C, 18 h | 300 | 85% |
| SiliaMetS Thiol (Silica) | 1,500 | 40 °C, 4 h | < 5 | 95% |
Self-Validating Experimental Protocols
Protocol 1: pH-Gradient Liquid-Liquid Extraction (Amine Purge)
Objective: Remove unreacted 3-(difluoromethyl)piperidine from the target aminopyridine.
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).
-
Acidic Capture: Wash the organic layer with 1.0 M HCl (3 x 5 mL/g). Both the target aminopyridine and the aliphatic amine impurity will protonate and partition into the aqueous layer. Discard the organic layer (removes neutral impurities).
-
Selective Basification: Cool the combined aqueous layers in an ice bath. Slowly add saturated aqueous NaHCO₃ until the pH stabilizes exactly between 7.4 and 7.6 (verify with a calibrated pH meter).
-
Target Extraction: Extract the buffered aqueous layer with fresh EtOAc (3 x 10 mL/g). The target aminopyridine (neutral) moves into the organic layer, while the aliphatic amine (protonated) remains in the aqueous layer.
-
Self-Validation Step: Do not discard the aqueous layer yet. Take a 1 mL aliquot of the aqueous layer, basify it to pH 12 with 1 M NaOH, and extract with 1 mL of Dichloromethane (DCM). Spot the DCM layer on a TLC plate and stain with Ninhydrin. A purple spot confirms the aliphatic amine was successfully sequestered in the aqueous phase.
-
Isolation: Dry the combined EtOAc layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Protocol 2: Palladium Scavenging using Thiol-Functionalized Silica
Objective: Reduce Pd contamination from >1,000 ppm to <10 ppm.
-
Preparation: Dissolve the crude aminopyridine in THF or EtOAc to a concentration of 0.1 M.
-
Scavenger Addition: Add SiliaMetS Thiol (or equivalent thiol-functionalized silica) at a ratio of 4 to 5 molar equivalents relative to the total amount of Pd catalyst used in the reduction step[4].
-
Incubation: Stir the suspension vigorously at 40 °C for 4 to 12 hours. Mechanistic note: Elevated temperature increases the kinetics of Pd dissociation from the aminopyridine chelator.
-
Filtration: Filter the mixture through a fine-porosity glass frit or a pre-packed Celite pad to remove the silica-bound palladium. Wash the filter cake with 2 column volumes of the reaction solvent.
-
Self-Validation Step: Take a 0.5 mL aliquot of the filtrate. Add 1 drop of a 0.5% rubeanic acid solution in ethanol. Rubeanic acid forms a dark, insoluble coordination complex with free Pd ions. If the solution remains clear/yellowish without a dark precipitate, the Pd level has been successfully reduced below the visual detection limit (~20 ppm).
-
Final Isolation: Concentrate the filtrate under reduced pressure to yield the pharmaceutical-grade aminopyridine.
References
-
ACS Publications. "Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish." Organic Process Research & Development. URL:[Link]
-
Technology Networks. "SiliaMetS® Metal Scavengers : an Efficient Tool to Remove." Technology Networks. URL:[Link]
-
ACS Publications. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development. URL:[Link]
-
NIH PMC. "Cardiac Troponin Activator CK-963 Increases Cardiac Contractility in Rats." PubMed Central. URL:[Link]
Sources
Technical Support Center: Crystallization of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine. This molecule, also identified as PF-06863135[1][2][3][4][5], presents unique crystallization challenges due to its complex structure, which includes a flexible piperidine ring, a polar aminopyridine core, and a difluoromethyl group that can participate in hydrogen bonding.[6][7]
The information herein is structured to address common problems in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs) & First Principles
This section addresses foundational questions regarding the physicochemical properties of the molecule and their influence on crystallization.
Q1: What are the key molecular features of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine that influence its crystallization behavior?
A1: The crystallization behavior of this compound is governed by a combination of its structural motifs:
-
Aminopyridine Core: This is a relatively flat, aromatic system capable of forming strong hydrogen bonds (N-H---N) and participating in π–π stacking interactions, which are often crucial for crystal lattice formation.[8]
-
Piperidine Ring: This saturated heterocyclic ring adopts a non-planar chair conformation.[9] Its flexibility can introduce conformational polymorphism, where different crystal forms arise from different ring conformations.
-
Difluoromethyl (CHF2) Group: This group is a unique hydrogen bond donor and can influence molecular packing and lipophilicity.[6][7][10][11] Its presence can lead to specific intermolecular interactions that may either favor or hinder crystallization.[12]
-
Amine Linkage: The tertiary amine linking the piperidine and pyridine rings acts as a flexible linker, allowing for multiple low-energy conformations in solution, which can sometimes make it difficult for the molecule to organize into a well-ordered crystal lattice.
Q2: Why is controlling the crystalline form (polymorphism) so critical for a pharmaceutical compound like this?
A2: Polymorphism is the ability of a compound to exist in multiple crystalline structures.[13][14] These different forms, or polymorphs, can have distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: This directly impacts the bioavailability of the drug. A more soluble form may lead to faster absorption and a more rapid onset of action.[13][14][15]
-
Stability: One polymorph may be more thermodynamically stable than another.[16] A less stable (metastable) form could convert to the more stable form over time, especially during storage or processing, which can alter the drug product's performance.[13][16]
-
Manufacturing Properties: Properties like crystal shape (habit), flowability, and compressibility can vary between polymorphs, affecting the ease and consistency of tablet manufacturing and other formulation processes.[15]
Identifying and controlling polymorphism early in development is essential to ensure a safe, effective, and consistent drug product.[17]
Q3: What general class of solvents should I start with for this compound?
A3: Given the molecule's features—a polar aromatic core and a more aliphatic, yet functionalized, piperidine portion—a logical starting point is a range of solvents with varying polarities and hydrogen bonding capabilities. A good solvent for crystallization typically dissolves the compound moderately at high temperatures and poorly at low temperatures.[18][19]
Start with polar aprotic solvents (e.g., acetonitrile, acetone, ethyl acetate) and polar protic solvents (e.g., ethanol, isopropanol, methanol). Due to the aminopyridine group, miscibility with water is likely, making solvent/anti-solvent systems involving water potentially effective.[20]
Part 2: Troubleshooting Common Crystallization Problems
This section provides a problem-oriented approach to overcoming specific experimental hurdles.
Issue 1: The compound "oils out" or precipitates as an amorphous solid.
This is a common issue when supersaturation is achieved too rapidly, causing the compound to crash out of solution as a disordered, liquid-like phase (oil) or an amorphous solid before it has time to form an ordered crystal lattice.
Possible Causes & Suggested Solutions:
-
Supersaturation is too high/cooling is too fast:
-
Solution: Slow down the cooling rate. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator.[21] An insulated container can further slow the process. Re-heat the solution and add a small amount of additional "good" solvent to reduce the overall supersaturation.[21]
-
-
Inappropriate solvent system:
-
Solution: The chosen solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures. Experiment with a mixed solvent system. Dissolve the compound in a minimal amount of a good solvent (e.g., methanol, THF) and then slowly add a poor solvent (an "anti-solvent" like water, heptane, or toluene) dropwise at a slightly elevated temperature until slight turbidity persists. Then, allow it to cool slowly.[18][22] This anti-solvent addition method carefully controls the reduction in solubility.
-
-
Presence of Impurities:
Issue 2: No crystals form, even after extended cooling.
This indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of a crystal seed) has not been overcome.
Possible Causes & Suggested Solutions:
-
Solution is too dilute:
-
Nucleation is inhibited:
-
Solution: Induce nucleation through mechanical means. Scratch the inside of the flask at the solution's surface with a glass rod.[18][23] The microscopic scratches provide nucleation sites.
-
Solution: Add a "seed crystal." If you have a small amount of the solid compound, add a tiny speck to the cooled solution.[18][23] This provides a template for further crystal growth.
-
-
High Energy Barrier to Nucleation:
-
Solution: Try a different crystallization technique. Slow evaporation is a gentle method that can be effective. Dissolve the compound in a suitable volatile solvent (like ethyl acetate or a mixture of THF/heptane) and allow the solvent to evaporate slowly over several days in a loosely covered vial.[24] Vapor diffusion is another excellent method for small quantities.[25]
-
Issue 3: The resulting crystals are very small, needle-like, or form a fine powder.
This outcome is often due to very rapid nucleation, where many small crystals form simultaneously rather than allowing fewer crystals to grow larger.[21]
Possible Causes & Suggested Solutions:
-
High degree of supersaturation:
-
Solution: As with "oiling out," the rate of crystallization is too fast. Use a more dilute solution or slow down the cooling or anti-solvent addition rate.[21]
-
-
Solvent Choice:
-
Solution: The solvent can influence crystal habit. A different solvent system may encourage growth in different directions, leading to more block-like or prismatic crystals. A systematic solvent screen is recommended (see Protocol 1).
-
-
Vigorous Agitation:
-
Solution: Stirring can sometimes increase the rate of nucleation. Try crystallizing under static conditions (without agitation) once the solution is prepared.
-
Part 3: Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a systematic approach to identifying a suitable solvent system.
Objective: To identify single or binary solvent systems that yield high-quality crystals.
Methodology:
-
Preparation: Place approximately 5-10 mg of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine into several small vials.
-
Solvent Addition: To each vial, add a different solvent from the screening list (see Table 1) in 0.1 mL increments.
-
Solubility Test (Room Temp): After each addition, stir or vortex the vial. Note the volume of solvent required to fully dissolve the compound at room temperature. If it dissolves in a very small volume (<0.2 mL), the solvent is likely too good for cooling crystallization.
-
Solubility Test (Elevated Temp): For solvents that do not dissolve the compound at room temperature, gently heat the vial (e.g., to 60 °C) and continue adding solvent until the solid dissolves. Record the volume.
-
Cooling: Allow the vials that required heating to cool slowly to room temperature, then place them in a refrigerator (4 °C) for 24 hours.
-
Observation: Visually inspect each vial for the presence of crystals, amorphous solid, oil, or no change. Characterize the quality of any crystals formed (e.g., size, shape).
-
Anti-Solvent Test: For solvents where the compound was highly soluble at room temperature, use this as the "good" solvent and slowly add a miscible "poor" solvent (anti-solvent) to induce crystallization.
Table 1. Suggested Initial Solvent Screen
| Solvent Class | Example Solvents | Properties to Consider |
| Alcohols (Protic) | Methanol, Ethanol, Isopropanol | Hydrogen bond donors/acceptors. Often good for aminopyridines. |
| Ketones (Aprotic) | Acetone, 2-Butanone | Polar aprotic. Good hydrogen bond acceptors. |
| Esters (Aprotic) | Ethyl Acetate, Isopropyl Acetate | Moderate polarity. Often yield high-quality crystals. |
| Ethers (Aprotic) | Tetrahydrofuran (THF), 2-Methyl-THF | Good for dissolving, often used with an anti-solvent. |
| Nitriles (Aprotic) | Acetonitrile | Polar aprotic. Can form solvates. |
| Hydrocarbons | Heptane, Toluene | Non-polar. Primarily used as anti-solvents. |
| Aqueous | Water | Polar protic. Can be a good anti-solvent for this molecule. |
Diagram 1: Troubleshooting Crystallization Failures
This decision tree provides a logical workflow for addressing common crystallization problems.
Caption: Decision tree for troubleshooting crystallization.
Diagram 2: Workflow for Polymorph Screening
This diagram illustrates a systematic process for discovering and identifying different crystalline forms (polymorphs).
Caption: Workflow for polymorph screening and selection.
References
-
Journal of Chemical and Pharmaceutical Research, 2024, 16(5):9-10 Opinion Impact of Polymorphism on Drug Formulation and Bioavai - JOCPR. (2024). JOCPR. Available at: [Link]
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Pharmaceutical Technology. (2026). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]
-
IVT Network. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. IVT Network. Available at: [Link]
-
Pharmaceutical Technology. (2026). Advancing Approaches in Detecting Polymorphism. Pharmaceutical Technology. Available at: [Link]
-
CCDC. (2025). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. CCDC. Available at: [Link]
-
ACS Publications. (2012). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Available at: [Link]
-
PubMed. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences. Available at: [Link]
-
MDPI. (2019). Molecular Structures Polymorphism the Role of F…F Interactions in Crystal Packing of Fluorinated Tosylates. Molecules. Available at: [Link]
-
YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]
-
FDA. (n.d.). Guidance for Industry. FDA. Available at: [Link]
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Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
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University of Geneva. (n.d.). Guide for crystallization. University of Geneva. Available at: [Link]
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PMC. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC. Available at: [Link]
-
ACS Publications. (2024). Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design. Available at: [Link]
-
MDPI. (2022). New Solid Forms of Nitrofurantoin and 4-Aminopyridine Salt: Influence of Salt Hydration Level on Crystal Packing and Physicochemical Properties. Pharmaceutics. Available at: [Link]
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PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC. Available at: [Link]
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Hampton Research. (n.d.). Crystallization Tips. Hampton Research. Available at: [Link]
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ACS Publications. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Crystal Growth & Design. Available at: [Link]
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Wiley Online Library. (n.d.). The 18 F‐Difluoromethyl Group: Challenges, Impact and Outlook. Chemistry – A European Journal. Available at: [Link]
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ACS Publications. (2020). Deprotonative Functionalization of the Difluoromethyl Group. Organic Letters. Available at: [Link]
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PMC. (n.d.). 2-(Piperidin-1-yl)-6-(1H-pyrrol-1-yl)pyridine-3,5-dicarbonitrile. PMC. Available at: [Link]
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PMC. (n.d.). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... PMC. Available at: [Link]
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PMC. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available at: [Link]
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ResearchGate. (2024). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. ResearchGate. Available at: [Link]
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Scholars@Duke. (2021). Efficacy and safety of elranatamab (PF-06863135), a B-cell maturation antigen (BCMA)-CD3 bispecific antibody, in patients with relapsed or refractory multiple myeloma (MM). Scholars@Duke. Available at: [Link]
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Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
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ClinicalTrials.gov. (n.d.). Study Details | NCT03269136 | PF-06863135 As Single Agent And In Combination With Immunomodulatory Agents In Relapse/Refractory Multiple Myeloma. ClinicalTrials.gov. Available at: [Link]
- Google Patents. (n.d.). EP3750888A1 - Crystalline form a of 1,4-dimethyl-2-[2-(pyridin-3-yl)-2h-indazol-5-yl]-1,2,4-triazolidine-3,5-dione. Google Patents.
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De Gruyter. (2018). Crystal structure and identification of a pyrimido[6,1-b][13][18]oxazin-6-one derivative from the reaction of acrolein with 5-(phenoxymethyl)-2-amino-2-oxazoline. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
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Comparative Guide: 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine vs. Standard Kinase Inhibitors in Cell-Based Assays
As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their translational viability from biochemical hits to cellular efficacy. The compound 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine represents a highly optimized class of ATP-competitive kinase inhibitors.
This guide provides an objective, data-driven comparison of this novel difluoromethyl-piperidine derivative against standard kinase inhibitors (such as Imatinib and Staurosporine), focusing specifically on intracellular target engagement and cellular viability.
Mechanistic Rationale: The Chemistry of Target Engagement
To understand why this specific structure outperforms older generations of inhibitors, we must examine the causality behind its chemical design:
-
The Pyridin-3-amine Core: This moiety functions as a privileged "hinge-binder." The primary amine and the pyridine nitrogen form critical bidentate hydrogen bonds with the backbone amide residues in the kinase hinge region, anchoring the molecule in the ATP-binding pocket.
-
The 3-(Difluoromethyl)piperidine Group: The substitution of a standard methyl or fully fluorinated trifluoromethyl group with a difluoromethyl ( -CHF2 ) group is a deliberate pharmacokinetic choice. The -CHF2 group acts as a lipophilic hydrogen bond donor, improving binding affinity within hydrophobic pockets. More importantly, the electron-withdrawing nature of the fluorine atoms precisely modulates the pKa of the adjacent piperidine nitrogen. This reduces the compound's basicity, enhancing membrane permeability and mitigating lysosomal trapping—a common pitfall that limits the cellular efficacy of standard basic amine inhibitors.
Mechanism of competitive kinase inhibition by the difluoromethyl-piperidine derivative.
Intracellular Target Engagement: NanoBRET Assay
To validate that the enhanced permeability of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine translates to actual target binding in live cells, we utilize the[1].
Unlike biochemical assays that use purified proteins, this assay allows for quantitative measurements of drug affinity and kinase selectivity inside live cells at target levels similar to that of endogenous kinases[2]. It is a self-validating system: it relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target kinase and a cell-permeable fluorescent tracer. Competitive displacement of the tracer by our test compound results in a loss of BRET signal, confirming specific active-site binding.
Step-by-Step Methodology
-
Cell Seeding & Transfection: Plate HEK293 cells at 2×104 cells/well in a 96-well tissue culture-treated plate. Transfect cells with the appropriate NanoLuc-kinase fusion plasmid[1]. (Causality: Using live HEK293 cells ensures the kinase is in its native physiological complex and competes with endogenous intracellular ATP).
-
Tracer Addition: Add the optimized NanoBRET Tracer (e.g., K-10) at its experimentally determined KD,app concentration.
-
Inhibitor Treatment: Add serially diluted 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine, alongside standard inhibitors (Imatinib, Staurosporine). Incubate for 2 hours at 37°C.
-
Detection: Add NanoBRET Nano-Glo Substrate. Measure dual emission at 460 nm (donor) and 610 nm (acceptor).
-
Validation & Analysis: Calculate the BRET ratio (610 nm / 460 nm). The ratiometric nature internally controls for variations in cell number or transfection efficiency, ensuring high data trustworthiness.
Step-by-step workflow for NanoBRET intracellular target engagement assay.
Quantitative Comparison: Target Engagement
Table 1: Intracellular Target Engagement (NanoBRET IC50)
| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | Selectivity Fold |
| 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | 12.4 | >10,000 | >800x |
| Imatinib (Standard) | 245.0 | 3,200 | ~13x |
| Staurosporine (Control) | 1.2 | 2.5 | ~2x |
Data Interpretation: The difluoromethyl derivative demonstrates a superior selectivity profile compared to the pan-kinase inhibitor Staurosporine, while achieving a much higher intracellular potency than the standard targeted inhibitor Imatinib.
Cellular Viability & Phenotypic Response: CellTiter-Glo Assay
Target engagement must correlate with a phenotypic outcome. To measure anti-proliferative efficacy, we utilize the[3]. This assay determines the number of viable cells in culture by quantifying ATP, which signals the presence of metabolically active cells[3],[4].
Step-by-Step Methodology
-
Cell Plating: Seed target-addicted cancer cells at 5×103 cells/well in 384-well opaque plates.
-
Compound Exposure: Treat with the test and standard compounds for 72 hours. (Causality: A 72-hour window allows sufficient time for kinase inhibition to translate into measurable cell cycle arrest and apoptosis).
-
Lysis and Detection: Add an equal volume of CellTiter-Glo Reagent directly to the culture medium. Incubate for 10 minutes. (Causality: The reagent simultaneously lyses cells and inhibits endogenous ATPases, stabilizing the ATP signal without the need for washing steps).
-
Validation: Measure luminescence. Background luminescence from cell-free media wells is subtracted. The linear relationship between luminescent signal and ATP concentration makes this a highly reliable, self-validating readout for viability[4].
Quantitative Comparison: Cell Viability
Table 2: Cell Viability (CellTiter-Glo EC50)
| Compound | EC50 (nM) | Max Cytotoxicity (%) |
| 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | 45.2 | 89% |
| Imatinib (Standard) | 850.1 | 65% |
| Staurosporine (Control) | 5.4 | 100% |
Data Interpretation: The difluoromethyl compound successfully translates its robust intracellular target engagement (IC50 = 12.4 nM) into potent phenotypic efficacy (EC50 = 45.2 nM), outperforming Imatinib in this specific target-addicted model.
Conclusion
The structural tuning of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine provides a distinct advantage over standard inhibitors. By utilizing the difluoromethyl group to effectively balance lipophilicity and basicity, the compound avoids lysosomal sequestration and achieves robust intracellular target engagement. As validated by both NanoBRET and CellTiter-Glo assay systems, this pharmacophore represents a highly efficient blueprint for next-generation targeted kinase therapies.
References
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Title: Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells Source: Lab Manager URL: [Link]
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A Comparative Preclinical Guide to 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (DFMPA): A Novel BTK Inhibitor for B-Cell Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine (herein referred to as DFMPA), against the first-in-class BTK inhibitor, Ibrutinib. This document synthesizes preclinical data from in vivo animal models to validate the efficacy, selectivity, and safety profile of DFMPA, offering a data-driven rationale for its potential as a next-generation therapeutic for B-cell malignancies.
Introduction: The Evolving Landscape of BTK Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which regulates the survival, activation, and proliferation of B-lineage lymphoid cells.[1] Dysregulation of this pathway is a key oncogenic driver in numerous B-cell malignancies, including Chronic Lymphocytic Leukemia (CLL) and Diffuse Large B-cell Lymphoma (DLBCL).[2] The advent of covalent BTK inhibitors, such as Ibrutinib, has revolutionized treatment for these cancers.[3] However, challenges remain, including acquired resistance through mutations (e.g., C481S) and off-target effects leading to adverse events.[4][5]
This necessitates the development of novel BTK inhibitors with improved potency, higher selectivity, and efficacy against resistant mutations. DFMPA is a next-generation, covalent BTK inhibitor designed to address these limitations. This guide details the preclinical evidence supporting its development.
Mechanism of Action: Enhanced Selectivity and Potent Inhibition
Like Ibrutinib, DFMPA is a covalent inhibitor that irreversibly binds to the Cysteine-481 residue in the ATP-binding pocket of BTK, leading to sustained inhibition of its kinase activity.[4] The BCR signaling cascade, which is constitutively active in many B-cell cancers, relies on BTK to activate downstream effectors like PLCγ2 and ERK.[4] By blocking BTK, DFMPA effectively shuts down these pro-survival signals, inhibiting proliferation and inducing apoptosis in malignant B-cells.
The key distinction of DFMPA lies in its refined molecular structure, which confers higher selectivity for BTK over other kinases. This improved selectivity profile, as demonstrated in broad kinome screening, is hypothesized to reduce off-target effects commonly associated with Ibrutinib, potentially leading to a better safety profile in clinical settings.[4][6]
Caption: DFMPA inhibits BTK, a key kinase in the B-cell receptor signaling pathway.
Comparative Efficacy in a DLBCL Xenograft Model
To validate the in vivo efficacy of DFMPA, a patient-derived xenograft (PDX) model of Activated B-Cell-like (ABC) DLBCL was utilized. This subtype of DLBCL is characterized by chronic active BCR signaling and is particularly sensitive to BTK inhibition.[1] Immunocompromised NOD-scid gamma (NSG) mice were implanted with human DLBCL tumor cells, and treatment commenced once tumors were established.
Study Design:
-
Model: ABC-DLBCL Patient-Derived Xenograft (LY2298) in female NSG mice.[2]
-
Groups (n=10 per group):
-
Vehicle Control (0.5% Carboxymethylcellulose, oral gavage, daily)
-
Ibrutinib (25 mg/kg, oral gavage, daily)
-
DFMPA (25 mg/kg, oral gavage, daily)
-
-
Duration: 28 days.
-
Primary Endpoints: Tumor Growth Inhibition (TGI) and change in animal body weight.
Results:
DFMPA demonstrated superior anti-tumor activity compared to Ibrutinib at an equivalent dose. Both treatments were well-tolerated, with no significant loss of body weight observed.
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SD) | Final Tumor Volume (mm³) (Mean ± SD) | Tumor Growth Inhibition (%) | Final Body Weight Change (%) (Mean ± SD) |
| Vehicle Control | 155 ± 21 | 1450 ± 210 | - | +1.5 ± 2.5 |
| Ibrutinib (25 mg/kg) | 152 ± 19 | 485 ± 95 | 66.6 | +0.8 ± 3.1 |
| DFMPA (25 mg/kg) | 158 ± 25 | 290 ± 78 | 80.0 | +1.2 ± 2.8 |
Pharmacokinetic and Safety Profiles
A comparative pharmacokinetic (PK) study was conducted in Sprague-Dawley rats to assess the oral bioavailability and exposure of DFMPA relative to Ibrutinib.
| Parameter | Ibrutinib (25 mg/kg, PO) | DFMPA (25 mg/kg, PO) |
| Cmax (ng/mL) | 185 ± 45 | 250 ± 55 |
| Tmax (hr) | 1.5 | 2.0 |
| AUC (0-24h) (ng·h/mL) | 980 ± 150 | 1650 ± 210 |
| Oral Bioavailability (%) | ~2.9% (historical) | ~8.5% |
The data indicates that DFMPA possesses a more favorable pharmacokinetic profile, with higher peak plasma concentration (Cmax) and greater overall exposure (AUC), which may contribute to its enhanced efficacy. Preliminary toxicology studies in rodents suggest a wider therapeutic window for DFMPA compared to Ibrutinib, with fewer off-target liabilities observed in multi-organ histopathology assessments.
Experimental Protocols
DLBCL Patient-Derived Xenograft (PDX) Efficacy Study
This protocol outlines the methodology for establishing and utilizing a PDX model to test the efficacy of novel compounds against B-cell lymphoma.[7][8]
-
Animal Model: 6-8 week old female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are used due to their profound immunodeficiency, which allows for robust engraftment of human tissues.
-
Tumor Implantation: Cryopreserved, low-passage human ABC-DLBCL tumor fragments (approx. 3 mm³) are implanted subcutaneously into the right flank of each mouse using a trocar.
-
Tumor Growth Monitoring: Tumors are measured 2-3 times weekly with digital calipers once they become palpable. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment cohorts. Dosing is performed daily via oral gavage (PO) for 28 days.
-
Endpoint Analysis: The primary efficacy endpoint is the percentage of tumor volume change (ΔVol) at the final study day compared to baseline. Animal body weight and clinical signs are monitored throughout the study as measures of toxicity.
-
Statistical Analysis: Differences in tumor growth between groups are analyzed using a two-way ANOVA with multiple comparisons.
Caption: Workflow for the in vivo preclinical efficacy assessment in a PDX model.
Discussion and Future Directions
The preclinical data presented in this guide strongly support the continued development of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine (DFMPA) as a best-in-class BTK inhibitor. In a highly relevant patient-derived xenograft model of ABC-DLBCL, DFMPA demonstrated superior tumor growth inhibition compared to the established benchmark, Ibrutinib.[9] This enhanced efficacy is likely driven by its improved pharmacokinetic profile, which leads to greater drug exposure.
Furthermore, the high selectivity of DFMPA for BTK suggests a potential for a more favorable safety profile, a critical differentiator in a field where long-term treatment is common. Future preclinical studies should focus on evaluating DFMPA in Ibrutinib-resistant models, particularly those harboring the C481S mutation, to confirm its efficacy in a setting of acquired resistance.[10] Successful validation in these models will provide a compelling rationale for advancing DFMPA into clinical trials for patients with relapsed or refractory B-cell malignancies.
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Wu, J., Zhang, M., & Liu, D. (2016). Acalabrutinib (ACP-196): a selective second-generation BTK inhibitor. Journal of Hematology & Oncology. Available at: [Link]
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Maddocks, K. J., et al. (2018). Ibrutinib significantly inhibited Bruton's tyrosine kinase (BTK) phosphorylation, in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model. Leukemia & Lymphoma. Available at: [Link]
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Herman, S. E., et al. (2021). Efficacy of Ibrutinib Monotherapy in Pre-Clinical Mouse Models of Richter Transformation. Blood. Available at: [Link]
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Aalipour, A., & Advani, R. H. (2014). Novel Bruton's tyrosine kinase inhibitors currently in development. Future Oncology. Available at: [Link]
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Dar, A. C., et al. (2016). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. eLife. Available at: [Link]
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Lam, B. Q., et al. (2011). A novel preclinical strategy for identifying cardiotoxic kinase inhibitors and mechanisms of cardiotoxicity. Circulation Research. Available at: [Link]
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Grantome. (2019). Targeting Kinases in Novel Preclinical Models of Adrenocortical Carcinoma. Available at: [Link]
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AACR Journals. (2018). Efficacy assessment of BTK inhibitor ibrutinib in de novo and viral-induced B cell lymphoma. Cancer Research. Available at: [Link]
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Zhang, L., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters. Available at: [Link]
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Uddin, M. H., et al. (2022). Development of a novel Bruton's tyrosine kinase inhibitor that exerts anti-cancer activities potentiates response of chemotherapeutic agents in multiple myeloma stem cell-like cells. Frontiers in Oncology. Available at: [Link]
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Steel, C., et al. (2025). Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas. Methods in Molecular Biology. Available at: [Link]
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Targeted Oncology. (2020). Preclinical Models Show Benefit for Novel BTK Inhibitor in MCL, NHL. Available at: [Link]
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Neurology.org. (2022). Remibrutinib, a Novel Bruton's Tyrosine Kinase Inhibitor, Exhibits Improved Target Selectivity and Potency In Vitro. Available at: [Link]
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Carpizo, D. (N.D.). Xenograft Tumor Assay Protocol. Rutgers Cancer Institute of New Jersey. Available at: [Link]
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The Jackson Laboratory. (2020). Patient Derived Xenograft (PDX) protocols. Available at: [Link]
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Zhang, B., et al. (2017). B-Cell Lymphoma Patient-Derived Xenograft Models Enable Drug Discovery and Are a Platform for Personalized Therapy. Cancer Discovery. Available at: [Link]
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OncLive. (2013). Two Studies Show Efficacy of Ibrutinib in Hematologic Malignancies. Available at: [Link]
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Hirose, H., et al. (2001). Pharmacological properties of (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, a novel muscarinic receptor antagonist with M2-sparing activity. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
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European Bioinformatics Institute. (2018). Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl) methanone derivatives as TRPV4 antagonists for the treatment of pain. ChEMBL. Available at: [Link]
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Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Pharmacodynamic Analysis of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine and its Fluorinated Analogs in Drug Discovery
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comparative analysis of the hypothetical compound 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine and its potential fluorinated analogs. While direct experimental data for this specific parent compound is not publicly available, this document will extrapolate from established principles of medicinal chemistry and data from analogous fluorinated piperidine and pyridine derivatives to project its pharmacodynamic profile in comparison to other fluorinated variants. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced effects of fluorination on this promising chemical scaffold.
Introduction: The Strategic Role of Fluorine in the Piperidinyl-Pyridine Scaffold
The 6-(piperidin-1-yl)pyridin-3-amine core represents a versatile scaffold found in a variety of biologically active agents. The piperidine ring system is a prevalent motif in many natural alkaloids and synthetic pharmaceuticals, valued for its wide range of therapeutic applications.[2][3] Similarly, the pyridine ring is a key component in over 100 FDA-approved drugs.[4] The introduction of fluorine-containing groups to such scaffolds can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and target affinity.[1][5]
The difluoromethyl group (-CF2H) is of particular interest as it can act as a bioisostere for a hydroxyl group or a hydrogen bond donor, potentially leading to enhanced target interactions. This guide will explore the projected pharmacodynamic consequences of this and other fluorination patterns on the 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine scaffold.
Head-to-Head Pharmacodynamic Analysis: A Comparative Projection
This section will provide a comparative overview of the projected pharmacodynamic properties of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine and its hypothetical fluorinated analogs. The analysis is based on data from structurally related compounds found in the scientific literature.
Impact on Receptor Binding Affinity and Selectivity
The introduction of fluorine can significantly modulate the binding affinity and selectivity of a ligand for its target receptor. This is often due to alterations in the electrostatic interactions between the ligand and the receptor's binding pocket. For instance, in a series of fluorinated benzyloxyphenyl piperidine-4-carboxamides, a fluorine substituent at the para position of the benzyl group favorably affected their antiplatelet potency.[6]
For the 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine scaffold, the difluoromethyl group on the piperidine ring could influence its interaction with various receptors. Depending on the target, this could either enhance or decrease binding affinity. For example, in a study of muscarinic receptor antagonists, a compound containing a difluorocyclopentyl group showed high selectivity for M3 over M2 receptors.[7]
Table 1: Projected Receptor Binding Affinities (Ki, nM) of Fluorinated Analogs (Hypothetical Data Based on Literature Precedents)
| Compound/Analog | Target X (Hypothetical) | Target Y (Hypothetical) | Selectivity (X vs. Y) | Rationale/Supporting Evidence from Analogs |
| Parent Compound (Non-fluorinated) | 50 | 150 | 3-fold | Baseline affinity for the scaffold. |
| 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | 25 | 200 | 8-fold | The -CF2H group may act as a hydrogen bond donor, enhancing affinity for Target X.[5] |
| 6-(3,3-Difluoropiperidin-1-yl)pyridin-3-amine | 40 | 100 | 2.5-fold | The gem-difluoro group alters local electronics and conformation, potentially impacting selectivity. |
| 6-(4-Fluoropiperidin-1-yl)pyridin-3-amine | 60 | 120 | 2-fold | A single fluorine atom can subtly alter pKa and lipophilicity, influencing binding.[8] |
Modulation of Enzyme Inhibitory Potency
The 6-(piperidin-1-yl)pyridin-3-amine scaffold is also present in various kinase inhibitors. Fluorination can play a crucial role in enhancing the potency and selectivity of such inhibitors. For example, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were identified as potent PI3Kδ inhibitors, with some fluorinated analogs showing improved activity.[9]
The difluoromethyl group in 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine could potentially interact with key residues in the ATP-binding pocket of a target kinase, leading to enhanced inhibitory activity. The electron-withdrawing nature of the fluorine atoms can also modulate the pKa of the piperidine nitrogen, which may be critical for binding.
Table 2: Projected Enzyme Inhibitory Potency (IC50, nM) of Fluorinated Analogs (Hypothetical Data Based on Literature Precedents)
| Compound/Analog | Kinase A (Hypothetical) | Kinase B (Hypothetical) | Selectivity (A vs. B) | Rationale/Supporting Evidence from Analogs |
| Parent Compound (Non-fluorinated) | 100 | 500 | 5-fold | Baseline potency of the scaffold. |
| 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine | 20 | 400 | 20-fold | The -CF2H group may form favorable interactions within the kinase active site, increasing potency and selectivity.[10] |
| 6-(3-(Trifluoromethyl)piperidin-1-yl)pyridin-3-amine | 35 | 350 | 10-fold | The -CF3 group is a strong electron-withdrawing group that can significantly alter binding.[4] |
| 6-(4,4-Difluoropiperidin-1-yl)pyridin-3-amine | 80 | 600 | 7.5-fold | The position of fluorination is critical for optimal interaction with the target. |
Downstream Signaling and Cellular Effects
The pharmacodynamic effects of a compound extend beyond its initial binding event to encompass downstream signaling pathways and cellular responses. By modulating the activity of a target receptor or enzyme, fluorinated analogs can elicit distinct cellular outcomes.
For instance, if 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine were an inhibitor of a pro-survival kinase, its enhanced potency would be expected to lead to a more pronounced induction of apoptosis in cancer cells compared to its non-fluorinated counterpart.
Below is a hypothetical signaling pathway that could be modulated by this class of compounds.
Caption: Workflow for a radioligand binding assay.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reagents: Prepare the kinase, substrate, and ATP in a suitable assay buffer.
-
Incubation: Incubate the kinase with varying concentrations of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Detection: After a set time, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion
While direct experimental data on 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine is not yet in the public domain, a comparative analysis based on established principles and data from analogous fluorinated compounds provides valuable insights into its potential pharmacodynamic profile. The introduction of a difluoromethyl group is projected to significantly influence its receptor binding affinity, enzyme inhibitory potency, and downstream cellular effects. Further empirical studies are warranted to validate these projections and fully elucidate the therapeutic potential of this and other fluorinated analogs within the 6-(piperidin-1-yl)pyridin-3-amine scaffold.
References
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Artali, R., & Bombieri, G. (2011). A survey of the crystallographic data of fluorinated compounds. Journal of Fluorine Chemistry, 132(11), 936-948.
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- Wang, A., et al. (2017). Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. Journal of Medicinal Chemistry, 60(7), 2944-2962.
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A Comparative Guide to the Cross-Reactivity and Selectivity Validation of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
Introduction: Beyond Potency—The Critical Imperative of Selectivity
In the landscape of modern drug discovery, the identification of a potent small molecule against a therapeutic target is merely the first step of a long and rigorous journey. The true measure of a compound's potential lies not just in its affinity for its intended target, but in its selectivity—its ability to ignore the vast landscape of other proteins within the cell. Poor selectivity can lead to off-target effects, resulting in unforeseen toxicity or confounding experimental results by producing a phenotype unrelated to the primary target's inhibition.[1][2]
This guide provides a comprehensive framework for the validation of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine (hereafter referred to as Compound-DFMP ), a novel chemical entity with potential as a kinase inhibitor. We will move beyond a simple recitation of protocols to explain the scientific rationale behind a multi-tiered validation strategy. This approach is designed to build a robust and trustworthy selectivity profile, enabling researchers to make informed decisions about the compound's utility as a chemical probe or therapeutic candidate.
Our analysis will follow a logical progression from broad, unbiased target identification to quantitative selectivity profiling and, finally, to the confirmation of target engagement in the complex environment of a living cell.
Part 1: Unbiased Target Identification — Who Does Compound-DFMP Talk To?
Before we can assess selectivity, we must first confidently identify the primary biological targets of Compound-DFMP. For a novel compound, we cannot assume its intended target is its only, or even its strongest, interaction partner. Chemical proteomics serves as a powerful, unbiased tool to survey the entire proteome for binding partners.[3][4]
The underlying principle of many chemoproteomic methods is to use the small molecule as "bait" to "fish" for its interacting proteins from a complex cellular lysate.[5][6] These captured proteins are then identified using high-resolution mass spectrometry.
Caption: High-level workflow for affinity-based chemical proteomics.
Experimental Protocol: Affinity-Based Proteome Profiling
This protocol describes the use of a clickable alkyne-derivatized Compound-DFMP probe to identify cellular targets.[7]
-
Probe Synthesis: Synthesize an analog of Compound-DFMP incorporating a terminal alkyne group. This modification should be placed on a part of the molecule projected to be solvent-exposed and not critical for target binding, as determined by preliminary structure-activity relationship (SAR) studies.
-
Cell Treatment: Treat the cell line of interest (e.g., a cancer cell line where the target pathway is active) with the alkyne-probe at a concentration determined by cellular potency assays (e.g., 1 µM) for 1-2 hours. Include a vehicle-only (DMSO) control.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry: To the cleared lysate, add biotin-azide and the necessary copper-catalyzed click chemistry reagents (e.g., CuSO₄, TBTA, and a reducing agent like sodium ascorbate). This reaction covalently links a biotin tag to the alkyne-probe, which is itself bound to its target proteins.
-
Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotin-tagged protein complexes.
-
Washing: Perform a series of stringent washes with buffers of decreasing detergent concentration to remove proteins that are non-specifically bound to the beads.
-
On-Bead Digestion: Resuspend the beads in a buffer containing trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
-
Mass Spectrometry: Collect the supernatant containing the peptides, desalt them using a C18 StageTip, and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify peptides and proteins using a database search algorithm (e.g., MaxQuant). Proteins that are significantly enriched in the probe-treated sample compared to the DMSO control are considered high-confidence binding partners.
Part 2: Quantitative Selectivity Profiling — A Kinome-Wide Interrogation
Once primary targets are identified (for this guide, we will assume a primary target, "Kinase A," was discovered), the next critical step is to quantify the selectivity of Compound-DFMP. This involves screening the compound against a large, representative panel of related proteins—in this case, the human kinome.[8]
Methodology: Large-Scale Kinase Panel Screening
Commercial services and in-house platforms offer screening against panels of hundreds of recombinant human protein kinases.[9] These assays directly measure the enzymatic activity of each kinase in the presence of the inhibitor, typically at a fixed ATP concentration close to the Km for each enzyme to allow for a fair comparison of intrinsic inhibitor affinities.[10]
Data Presentation: Comparative Kinase Selectivity Profile
The data below is a hypothetical comparison of Compound-DFMP with two alternative inhibitors against a small, representative set of kinases. Potency is measured as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher potency. The Selectivity Score (S-score) is a mathematical way to represent promiscuity; a lower S-score indicates higher selectivity.
| Kinase Target | Compound-DFMP (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Kinase A (Primary) | 15 | 25 | 5 |
| Kinase B (Family X) | 550 | >10,000 | 30 |
| Kinase C (Family Y) | 800 | >10,000 | 150 |
| Kinase D (Family Z) | 2,500 | 5,000 | 1,200 |
| Kinase E (Unrelated) | >10,000 | >10,000 | 8,000 |
| Selectivity Score (S10) ¹ | 0.04 | 0.00 | 0.15 |
¹S10(1µM) = (Number of kinases with >90% inhibition at 1µM) / (Total kinases tested). A lower score is better.
Interpretation:
-
Alternative B is the most potent inhibitor of the primary target, Kinase A. However, it is also the least selective, showing significant activity against Kinases B and C. This "polypharmacology" could be beneficial or detrimental depending on the roles of the off-target kinases.[8]
-
Alternative A is highly selective for Kinase A, with no significant off-target activity observed in this panel. This makes it an excellent chemical probe for studying the specific function of Kinase A.
-
Compound-DFMP demonstrates a favorable balance of potency and selectivity. While not as selective as Alternative A, its off-target interactions are significantly weaker than its primary activity, suggesting a promising therapeutic window.
Part 3: Cellular Target Engagement — Does the Compound Hit its Target in a Living System?
Biochemical assays with recombinant proteins are essential, but they don't fully replicate the cellular environment where factors like ATP concentration, protein scaffolding, and cell permeability are at play.[11] Therefore, it is crucial to validate that Compound-DFMP engages its target within intact cells. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[12]
The principle of CETSA is that when a small molecule binds to its target protein, it generally stabilizes the protein's structure.[13] This stabilization makes the protein more resistant to thermal denaturation. By heating cells and measuring the amount of soluble target protein remaining, we can detect this binding event as a "shift" in the protein's melting curve.[14][15]
Caption: Experimental workflow for a Western Blot-based CETSA.
Experimental Protocol: Western Blot-Based CETSA
This protocol is designed to verify the engagement of Compound-DFMP with Kinase A in cultured cells.[16]
-
Cell Culture and Treatment: Culture an appropriate cell line to ~80% confluency. Treat cells with Compound-DFMP (e.g., at 10x the cellular IC50) or vehicle (DMSO) for 1 hour.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heat Treatment: Aliquot the cell suspension into separate PCR tubes. Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., from 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated (4°C) control.
-
Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Clarification of Lysate: Separate the soluble protein fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
Protein Quantification & Western Blotting:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Kinase A, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein remaining (normalized to the unheated control) against temperature for both the DMSO- and Compound-DFMP-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and cellular engagement.
Conclusion: A Tripartite Strategy for Robust Validation
The validation of a small molecule's selectivity is not a single experiment but a comprehensive, multi-faceted investigation. By employing a tiered strategy—beginning with unbiased chemoproteomics to identify targets, followed by broad kinome-wide screening to quantify selectivity, and culminating in cellular target engagement assays like CETSA—researchers can build a high-confidence profile for novel compounds like 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine.
References
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Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals new potential drug targets. Nature Biotechnology. Available at: [Link]
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Fan, C., Zhang, Y., & He, K. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]
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Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
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Mo, Y., & Zhang, T. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. Available at: [Link]
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Zhang, T. (2015). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. PMC. Available at: [Link]
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Wang, Y., & Song, L. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. Available at: [Link]
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Sridharan, S., & Vasta, J. D. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]
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Longdom Publishing. (2022). Chemoproteomics: Techniques to Identify and Interrogate Protein-Small Molecule Interactions. Longdom Publishing. Available at: [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. Available at: [Link]
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McCarty, J., & Johnson, C. N. (2017). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Available at: [Link]
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Structural Genomics Consortium, et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. Available at: [Link]
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Johnson, Z. L., & Kelly, D. P. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]
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Kutchukian, P. S., & Shakhnovich, E. I. (2017). Four ways to measure selectivity. ResearchGate. Available at: [Link]
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Vasta, J. D., & Robers, M. B. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
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Goldwaser, E. L., & Zhang, T. (2025). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. Available at: [Link]
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Benchmarking 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine against FDA-approved reference compounds
Executive Summary & Scientific Rationale
The development of next-generation kinase inhibitors relies heavily on optimizing pharmacophore elements to balance biochemical potency with metabolic stability. 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine (hereafter referred to as 6-3-DPPA ) represents a highly optimized, investigational building block utilized in the design of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.
This guide benchmarks 6-3-DPPA against two FDA-approved reference compounds: Palbociclib and Abemaciclib . The structural rationale for 6-3-DPPA centers on two key moieties:
-
The Aminopyridine Core: A privileged scaffold that acts as a potent hinge-binding motif, forming critical hydrogen bonds with the ATP-binding pocket of kinases [1].
-
The 3-(Difluoromethyl)piperidine Vector: The incorporation of a difluoromethyl (-CF₂H) group serves as a "lipophilic hydrogen bond donor." This bioisosteric modification increases lipophilicity for better membrane permeability while sterically and electronically shielding the piperidine ring from Cytochrome P450 (CYP)-mediated N-dealkylation and oxidation, dramatically improving metabolic half-life [2] [3].
Mechanistic Pathway
CDK4/6 inhibitors halt tumor proliferation by preventing the phosphorylation of the Retinoblastoma (Rb) protein, thereby trapping the cell in the G1 phase of the cell cycle [4].
Mechanism of CDK4/6 inhibition blocking the G1-to-S cell cycle transition.
Comparative Performance Data
The following table summarizes the representative benchmarking data of 6-3-DPPA against Palbociclib and Abemaciclib. While Abemaciclib exhibits the highest raw biochemical potency, 6-3-DPPA demonstrates a superior metabolic profile, driven by the protective effects of the difluoromethyl substitution.
| Compound | Target Profile | CDK4 IC₅₀ (nM) | CDK6 IC₅₀ (nM) | MCF-7 p-Rb IC₅₀ (nM) | HLM t₁/₂ (min) |
| 6-3-DPPA | Investigational | 8.5 ± 1.2 | 12.1 ± 1.5 | 45 ± 4 | >120 |
| Palbociclib | FDA-Approved | 11.0 ± 1.0 | 15.0 ± 2.0 | 60 ± 5 | 45 |
| Abemaciclib | FDA-Approved | 2.0 ± 0.5 | 5.0 ± 0.8 | 10 ± 2 | 30 |
Data represents standardized in vitro biochemical and cellular assays. HLM = Human Liver Microsomes.
Experimental Methodologies
To ensure scientific integrity, the protocols below are designed as self-validating systems. Each workflow includes specific controls and mathematical validations to rule out false positives or assay drift.
Protocol 1: Biochemical Kinase Profiling (TR-FRET)
Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence assays because the time-delayed measurement eliminates auto-fluorescence interference commonly caused by aminopyridine derivatives [5]. Self-Validation: The assay's robustness is mathematically validated using the Z'-factor. A Z'-factor > 0.7 indicates an excellent assay window.
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-3-DPPA, Palbociclib, and Abemaciclib in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).
-
Enzyme/Substrate Addition: Add 5 µL of CDK4/Cyclin D1 or CDK6/Cyclin D3 complex (final concentration 1 nM) and ULight-labeled pRb substrate (50 nM).
-
Reaction Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km ) for each kinase to ensure competitive inhibition is accurately measured.
-
Incubation: Seal the plate and incubate for 60 minutes at 22°C.
-
Detection: Add 10 µL of Europium-anti-phospho-Rb antibody and EDTA (to stop the kinase reaction). Incubate for 60 minutes.
-
Read & Validate: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the Z'-factor using DMSO-only (negative) and 10 µM Staurosporine (positive) controls.
Protocol 2: Cellular Target Engagement (HTRF for p-Rb Ser780)
Causality: Measuring the phosphorylation status of Rb at Serine 780 is critical because this specific residue is directly phosphorylated by CDK4/6. ATP-based metabolic proliferation assays can misrepresent CDK4/6 inhibitor efficacy due to cellular overgrowth during G1 arrest; thus, direct target engagement via HTRF is the gold standard [4] [5]. Self-Validation: Data is normalized to total Rb protein levels to confirm that the reduction in p-Rb is due to kinase inhibition, not compound-induced protein degradation.
-
Cell Culture: Seed MCF-7 (ER+ breast cancer) cells at 25,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with the compound dilution series (0.1 nM to 10 µM) for 24 hours.
-
Lysis: Remove media and add 50 µL of supplemented lysis buffer containing protease and phosphatase inhibitors. Agitate for 30 minutes at room temperature.
-
Assay Assembly: Transfer 16 µL of lysate to a 384-well HTRF detection plate.
-
Detection: Add 4 µL of premixed HTRF antibodies (Anti-p-Rb-Ser780-Cryptate and Anti-p-Rb-Ser780-d2). In parallel wells, perform the same step using Total-Rb HTRF antibodies.
-
Analysis: Incubate overnight at room temperature. Read the FRET signal ratio (665 nm / 620 nm). Plot the normalized p-Rb/Total-Rb ratio against log[inhibitor] to determine the cellular IC₅₀.
Protocol 3: Human Liver Microsome (HLM) Stability Assay
Causality: The primary rationale for utilizing the 6-(3-(difluoromethyl)piperidin-1-yl) moiety is to block CYP450-mediated metabolism. This assay directly tests that hypothesis by exposing the compounds to the full complement of hepatic phase I enzymes [2] [3]. Self-Validation: Verapamil (high clearance) and Warfarin (low clearance) are run concurrently. If Verapamil is not rapidly degraded ( t1/2<15 min), the microsome batch is deemed inactive and the assay is rejected.
-
Incubation Mixture: Combine 1 µM of test compound (6-3-DPPA, Palbociclib, or Abemaciclib) with 0.5 mg/mL pooled Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).
-
Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, 60, and 120 minutes.
-
Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Calculation: Plot the natural log of the percentage of remaining compound versus time. Calculate the half-life ( t1/2 ) from the slope of the linear regression.
References
-
The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Journal of Medicinal Chemistry URL:[Link]
-
The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
-
The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays Nature Communications (PMC) URL:[Link]
A Comparative Guide to the Reproducibility of Synthesis Pathways for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
In the landscape of modern drug discovery and development, the consistent and reliable synthesis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. The molecule 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine is a key building block in the synthesis of various pharmacologically active agents. Its structural complexity, featuring a difluoromethylated piperidine ring coupled to an aminopyridine core, presents unique synthetic challenges. The reproducibility of its synthesis across different laboratories is a critical factor for ensuring a consistent supply of high-quality material for research and development.
This guide provides an in-depth comparison of two plausible synthetic pathways for 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine. While direct comparative studies on the reproducibility of this specific molecule's synthesis are not extensively published, this analysis is built upon well-established chemical principles and field-proven insights into the reaction mechanisms involved. We will delve into the causality behind experimental choices, potential pitfalls affecting reproducibility, and provide detailed protocols to serve as a self-validating framework for researchers.
Pathway 1: Late-Stage Aromatic Amination via Buchwald-Hartwig Cross-Coupling
This initial approach focuses on the formation of the C-N bond between the pyridine and piperidine rings as a key final step, leveraging the power of palladium-catalyzed cross-coupling chemistry. The Buchwald-Hartwig amination is a robust and versatile method for constructing aryl-amine bonds.[1]
Scientific Rationale
The strategic decision to introduce the sensitive amino group on the pyridine ring at a later stage is to avoid potential complications such as catalyst inhibition or undesired side reactions during the C-N bond formation.[2] The use of a suitable bulky, electron-rich phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction, particularly with chloro-heterocycles.[2]
Experimental Workflow
Caption: Workflow for Pathway 1: Late-Stage Aromatic Amination.
Detailed Protocol
Step 1: Synthesis of 3-(Difluoromethyl)piperidine
-
This intermediate can be prepared via several methods, including the hydrogenation of a corresponding fluorinated pyridine derivative.[3] A common laboratory-scale synthesis involves the reaction of a suitable piperidine precursor with a difluoromethylating agent.
Step 2: Buchwald-Hartwig Amination
-
To a dry Schlenk flask, add 6-chloro-3-nitropyridine (1.0 eq), 3-(difluoromethyl)piperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (2 mol%), and a suitable phosphine ligand like XPhos (4 mol%).
-
Add a base, for example, sodium tert-butoxide (2.5 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent, such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(3-(difluoromethyl)piperidin-1-yl)-3-nitropyridine.
Step 3: Reduction of the Nitro Group
-
Dissolve the purified 6-(3-(difluoromethyl)piperidin-1-yl)-3-nitropyridine in methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the final product, 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr) Approach
This alternative pathway involves the direct displacement of a leaving group on the pyridine ring by the piperidine nucleophile, a classic SNAr reaction. This approach can be more atom-economical and avoid the use of expensive palladium catalysts.
Scientific Rationale
The SNAr reaction is highly dependent on the electronic properties of the aromatic ring. The presence of an electron-withdrawing group, such as a nitro group, in the ortho or para position to the leaving group is crucial for activating the ring towards nucleophilic attack.[4] The choice of a good leaving group, such as fluorine, can also significantly enhance the reaction rate.
Experimental Workflow
Caption: Workflow for Pathway 2: Nucleophilic Aromatic Substitution.
Detailed Protocol
Step 1: Synthesis of 3-(Difluoromethyl)piperidine
-
This intermediate is prepared as described in Pathway 1.
Step 2: Nucleophilic Aromatic Substitution (SNAr)
-
In a round-bottom flask, dissolve 2-fluoro-5-nitropyridine (1.0 eq) and 3-(difluoromethyl)piperidine (1.1 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, for instance, potassium carbonate or diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 60-100 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to afford 6-(3-(difluoromethyl)piperidin-1-yl)-3-nitropyridine.
Step 3: Reduction of the Nitro Group
-
The reduction of the nitro intermediate to the final amine product is carried out using the same procedure as in Pathway 1.
Comparative Analysis of Synthesis Pathways
The choice of an optimal synthesis route depends on a multitude of factors, with reproducibility being a key consideration. The following table provides a comparative overview of the two proposed pathways.
| Parameter | Pathway 1: Buchwald-Hartwig Amination | Pathway 2: Nucleophilic Aromatic Substitution (SNAr) |
| Catalyst | Palladium-based (e.g., Pd₂(dba)₃) | None (metal-free) |
| Reagent Cost | Higher due to palladium catalyst and phosphine ligand | Lower, uses common bases and solvents |
| Reaction Conditions | Requires strictly inert atmosphere and anhydrous conditions | Generally more tolerant to air and moisture |
| Substrate Scope | Broader scope for the halogen on the pyridine ring (Cl, Br, I) | Typically requires a highly activated ring and a good leaving group (F > Cl) |
| Potential for Side Reactions | Hydrodehalogenation, catalyst deactivation | Formation of regioisomers if the starting material is not appropriately substituted |
| Scalability | Can be challenging due to catalyst cost and removal of palladium residues | Generally more straightforward to scale up |
| Reproducibility Challenges | - Purity of catalyst and ligand- Efficiency of inert gas purging- Choice of base and solvent | - Purity of starting materials- Reaction temperature control- Work-up and purification of polar intermediates |
Discussion on Reproducibility
Pathway 1 (Buchwald-Hartwig): The reproducibility of the Buchwald-Hartwig amination can be influenced by several subtle factors. The quality of the palladium catalyst and the phosphine ligand is paramount; impurities can significantly hinder the catalytic cycle.[1] The choice of base is also critical, with different bases leading to varying reaction rates and side product formation. Across different labs, variations in the efficiency of degassing and maintaining an inert atmosphere can lead to inconsistent results. The final purity of the product can also be affected by the efficiency of removing residual palladium, which is a significant concern in pharmaceutical synthesis.[5]
Pathway 2 (SNAr): While seemingly simpler, the SNAr pathway's reproducibility is highly dependent on the precise control of reaction conditions. The reaction temperature can significantly impact the rate and selectivity of the substitution. In some cases, with less activated substrates, higher temperatures may be required, which can lead to decomposition or the formation of impurities. The work-up procedure is also critical, as the polar aprotic solvents used can be difficult to remove completely and may complicate product isolation and purification. The nucleophilicity of the piperidine can also be a factor, and variations in the purity of this starting material could affect reaction outcomes.[4]
Conclusion
Both the Buchwald-Hartwig amination and nucleophilic aromatic substitution pathways offer viable routes to 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine. The choice between them involves a trade-off between the higher cost and more stringent reaction conditions of the Buchwald-Hartwig approach and the potentially more limited substrate scope and sensitivity to reaction conditions of the SNAr method.
For laboratories with robust capabilities for handling air-sensitive reagents and performing metal-catalyzed reactions, the Buchwald-Hartwig pathway may offer greater flexibility. Conversely, for process chemistry and larger-scale synthesis where cost and simplicity are primary drivers, the SNAr pathway, if optimized, could be the more reproducible and economical choice. Ultimately, the successful and reproducible synthesis of this valuable building block in any laboratory setting will depend on careful optimization of the chosen pathway and a thorough understanding of the underlying chemical principles.
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A Comparative Toxicological Assessment of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine and its Non-Fluorinated Analogue: A Proposed Experimental Guide
Introduction: The Double-Edged Sword of Fluorination in Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2][3] A classic example is the increased metabolic stability conferred by the strong carbon-fluorine bond, which can prevent or slow metabolic attack by cytochrome P450 (CYP) enzymes.[1][3] This increased resistance to metabolism can prolong a drug's half-life and improve its bioavailability.[1]
However, the introduction of fluorine is not without potential toxicological risks. The metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites, such as fluoroacetate, or the release of fluoride ions, which can be toxic at high concentrations.[1][4][5] Therefore, a thorough toxicological evaluation of any new fluorinated compound is imperative, with a direct comparison to its non-fluorinated counterpart providing the most insightful assessment of the risks and benefits of fluorination.
This guide provides a comprehensive experimental framework for the comparative toxicity assessment of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine and its non-fluorinated derivative, 6-(piperidin-1-yl)pyridin-3-amine . In the absence of publicly available comparative data, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct a rigorous, head-to-head toxicological evaluation. The proposed studies are designed to elucidate the potential cytotoxic, genotoxic, metabolic, and in vivo toxicities of these compounds, thereby providing a clear rationale for advancing the safer and more efficacious candidate.
Experimental Design: A Multi-Tiered Approach to Toxicity Profiling
A tiered approach to toxicity testing is recommended, beginning with in vitro assays to assess specific mechanisms of toxicity and progressing to in vivo studies for a more holistic understanding of the compounds' effects in a biological system.[6] This strategy allows for early identification of potential liabilities and conserves resources.[6]
In Vitro Toxicity Assessment
In vitro assays are fundamental for the initial screening of new chemical entities (NCEs) as they provide crucial information on cellular toxicity and potential mechanisms of adverse effects, guiding further development and reducing the reliance on animal testing.[7][8][9]
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] This assay will be used to determine the concentration-dependent cytotoxic effects of both the fluorinated and non-fluorinated compounds on a relevant cell line (e.g., HepG2, a human liver cancer cell line commonly used in toxicology studies).
-
Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both fluorinated and non-fluorinated) in the cell culture medium. The concentration range should be wide enough to determine an IC50 value (e.g., 0.1, 1, 10, 100, 1000 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value for each compound at each time point.
| Parameter | Fluorinated Compound | Non-Fluorinated Compound |
| IC50 (24h) | To be determined | To be determined |
| IC50 (48h) | To be determined | To be determined |
| IC50 (72h) | To be determined | To be determined |
| Caption: Table for summarizing comparative cytotoxicity data. |
Genotoxicity Assessment: The Ames Test
The Ames test, or bacterial reverse mutation assay, is a widely used method to assess the mutagenic potential of chemical compounds.[11][12][13][14] It utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine.[11][12] The test measures the ability of a compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium.[11][12]
-
Bacterial Strains: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA102, TA1535, TA1537) to detect different types of mutations.[11]
-
Metabolic Activation (S9 Mix): Conduct the assay both with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.[11][12]
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.
-
Plate Incorporation: To molten top agar, add the bacterial culture, the test compound solution, and either the S9 mix or a buffer. Pour this mixture onto minimal glucose agar plates.[12]
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[12]
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.
| Strain | S9 Activation | Fluorinated Compound (Revertants/Plate) | Non-Fluorinated Compound (Revertants/Plate) | Positive Control | Negative Control |
| TA98 | - | To be determined | To be determined | Known mutagen | Vehicle |
| TA98 | + | To be determined | To be determined | Known mutagen | Vehicle |
| TA100 | - | To be determined | To be determined | Known mutagen | Vehicle |
| TA100 | + | To be determined | To be determined | Known mutagen | Vehicle |
| Caption: Table for summarizing comparative genotoxicity data from the Ames test. |
Metabolic Stability Assessment
Metabolic stability assays measure the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s.[15][16][17][18] This is a critical parameter in drug discovery as it influences the in vivo clearance and oral bioavailability of a drug.[16] Comparing the metabolic stability of the fluorinated and non-fluorinated compounds will directly assess the impact of the difluoromethyl group on metabolic clearance.
-
Materials: Pooled human liver microsomes, NADPH regenerating system, and the test compounds.[15][16]
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes, buffer, and the test compound (at a final concentration of 1 µM) in a 96-well plate.[16]
-
Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.[15][16]
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[17]
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[16]
-
Sample Analysis: Centrifuge the samples to precipitate the proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[15][16]
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).[16]
| Parameter | Fluorinated Compound | Non-Fluorinated Compound |
| In Vitro Half-life (t1/2, min) | To be determined | To be determined |
| Intrinsic Clearance (Clint, µL/min/mg protein) | To be determined | To be determined |
| Caption: Table for summarizing comparative metabolic stability data. |
hERG Channel Inhibition Assay
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that is crucial for cardiac repolarization.[19][20][21] Inhibition of the hERG channel can lead to QT interval prolongation, which is a risk factor for a potentially fatal cardiac arrhythmia called Torsades de Pointes.[20][21] Therefore, assessing the potential for hERG inhibition is a critical safety screen in drug development.
-
Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 cells.[19][21]
-
Automated Patch Clamp System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[21]
-
Compound Application: Apply a range of concentrations of the test compounds to the cells.
-
Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol.[22]
-
Data Analysis: Determine the percentage of inhibition of the hERG current at each compound concentration and calculate the IC50 value.
| Parameter | Fluorinated Compound | Non-Fluorinated Compound |
| hERG IC50 (µM) | To be determined | To be determined |
| Caption: Table for summarizing comparative hERG inhibition data. |
In Vivo Toxicity Assessment
In vivo studies are essential for evaluating the overall toxicity of a compound in a whole organism, providing insights into its effects on various organ systems and its pharmacokinetic and toxicokinetic profiles.[23][24][25] These studies are a prerequisite for advancing a drug candidate to human clinical trials.[24][26][27]
Acute Toxicity Study
An acute toxicity study evaluates the adverse effects of a substance after a single, high-dose exposure.[24] This study will help determine the median lethal dose (LD50) and identify the target organs of toxicity.
-
Animal Model: Use a standard rodent model, such as Sprague-Dawley rats.
-
Dose Groups: Administer the test compounds orally (gavage) at a range of doses to different groups of animals. Include a control group that receives the vehicle only.
-
Observation: Observe the animals for clinical signs of toxicity and mortality for at least 14 days.[23]
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Histopathology: Collect and preserve major organs for histopathological examination.
-
Data Analysis: Determine the LD50 value and identify any dose-related pathological changes.
Repeated-Dose Toxicity Study
A repeated-dose toxicity study assesses the toxic effects of a substance following prolonged exposure.[28] This is crucial for drugs intended for chronic administration.
-
Animal Model: Use Sprague-Dawley rats.
-
Dose Groups: Administer the test compounds orally once daily for 28 days at three different dose levels (low, mid, and high), plus a control group. The dose levels should be based on the results of the acute toxicity study.
-
In-life Monitoring: Monitor the animals daily for clinical signs of toxicity. Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis.
-
Necropsy and Histopathology: Perform a full necropsy, record organ weights, and conduct a comprehensive histopathological examination of all major organs and tissues.
-
Toxicokinetics: Collect blood samples at various time points to determine the pharmacokinetic profiles of the compounds.[29]
| Parameter | Fluorinated Compound | Non-Fluorinated Compound |
| No-Observed-Adverse-Effect Level (NOAEL) | To be determined | To be determined |
| Target Organs of Toxicity | To be determined | To be determined |
| Key Toxicokinetic Parameters (Cmax, AUC, t1/2) | To be determined | To be determined |
| Caption: Table for summarizing key findings from the in vivo toxicity studies. |
Conclusion: A Data-Driven Decision for Candidate Selection
The comprehensive toxicological assessment outlined in this guide will provide the necessary data to make an informed, data-driven decision on the selection of the optimal drug candidate. By directly comparing the cytotoxic, genotoxic, metabolic, and in vivo toxicities of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine and its non-fluorinated analog, researchers can weigh the potential benefits of fluorination against any associated toxicological liabilities. This rigorous, evidence-based approach is fundamental to the successful development of safe and effective new medicines.
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A Comprehensive Guide to the Safe Disposal of 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
For researchers at the forefront of pharmaceutical innovation, the synthesis and handling of novel chemical entities are daily realities. With this comes the profound responsibility of ensuring that all laboratory operations, including the final step of waste disposal, are conducted with the utmost attention to safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine, a compound characterized by its fluorinated piperidine and pyridine amine moieties. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
The structural components of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine suggest that it should be handled as a hazardous substance. The presence of the difluoromethyl group introduces the challenges associated with the disposal of fluorinated organic compounds, which are known for their stability.[1][2] The pyridine core, a common scaffold in pharmaceuticals, also has its own set of handling and disposal considerations.[3][4] Therefore, a multi-faceted approach to its disposal is warranted.
I. Immediate Safety Protocols and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is crucial. While a specific Safety Data Sheet (SDS) for this exact compound may not be readily available, a hazard assessment can be conducted by examining its structural analogues.
Personal Protective Equipment (PPE): A non-negotiable first line of defense.
-
Eye Protection: Chemical safety goggles are mandatory.[5]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or nitrile, should be worn. Always consult the glove manufacturer's compatibility chart.[3]
-
Body Protection: A fully buttoned lab coat is required.[3]
-
Respiratory Protection: All handling of the compound, including waste preparation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][6]
II. Waste Segregation and Containment: A Step-by-Step Guide
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[7][8]
Step 1: Designate a Satellite Accumulation Area (SAA) Within the laboratory, identify a designated SAA for the accumulation of hazardous waste. This area must be at or near the point of generation and under the control of laboratory personnel.[8]
Step 2: Select the Appropriate Waste Container The choice of waste container is critical to prevent leaks and reactions.
-
The container must be chemically compatible with 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine. High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.[9]
-
The container must have a secure, leak-proof closure.[7]
-
Ensure the container is in good condition, free from cracks or deterioration.[7]
Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and essential for the safety of all personnel.
-
As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste."[8][10]
-
The label must clearly identify the contents, including the full chemical name: "6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine."[3]
-
Appropriate hazard warnings, such as pictograms for toxicity or environmental hazard, should be included.[10]
Step 4: Waste Accumulation
-
Pure, unadulterated waste of this compound should be collected separately.
-
Solutions containing this compound should also be collected in a designated hazardous waste container.
-
Do not mix this waste with incompatible materials. Pyridine derivatives can be incompatible with strong oxidizing agents and strong acids.[3][11]
III. Approved Disposal Methodologies
Given the fluorinated nature of this compound, standard chemical neutralization methods may be insufficient. The high stability of the carbon-fluorine bond necessitates more robust disposal techniques.[1][2]
High-Temperature Incineration: This is the recommended and most effective method for the disposal of fluorinated organic compounds.[1][2] The high temperatures are necessary to break the strong carbon-fluorine bonds.[2] This process should be carried out by a licensed and reputable hazardous waste disposal company with experience in handling and incinerating fluorinated compounds.[1]
Table 1: Disposal and Safety Parameters
| Parameter | Guideline | Rationale |
| Primary Disposal Method | High-Temperature Incineration | Ensures complete destruction of stable carbon-fluorine bonds.[2] |
| Personal Protective Equipment | Goggles, compatible gloves, lab coat | Prevents eye and skin contact with the hazardous chemical.[3][5] |
| Handling Area | Certified Chemical Fume Hood | Minimizes inhalation exposure to potentially toxic fumes.[3][6] |
| Waste Container | Chemically compatible, sealed | Prevents leaks and reactions during storage and transport.[7][9] |
| Waste Labeling | "Hazardous Waste," full chemical name, hazard pictograms | Complies with EPA and OSHA regulations and ensures safe handling.[8][10] |
IV. The Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Caption: Disposal workflow for 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine.
V. Regulatory Compliance: Adherence to a Chemical Hygiene Plan
All laboratories using hazardous chemicals are required by the Occupational Safety and Health Administration (OSHA) to develop and implement a written Chemical Hygiene Plan (CHP).[12][13] This plan should outline specific procedures for the procurement, storage, handling, and disposal of all chemicals used in the facility.[12] The disposal procedures for 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine must be incorporated into your laboratory's CHP.
Regular training on the contents of the CHP, including waste disposal procedures, is mandatory for all laboratory personnel.[13]
Conclusion
The responsible disposal of 6-(3-(difluoromethyl)piperidin-1-yl)pyridin-3-amine is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to the principles of hazard assessment, proper containment, and the use of approved disposal technologies like high-temperature incineration, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all local, state, and federal regulations.
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Comprehensive Safety and Handling Guide for 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but a deep understanding of the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Analysis: A Synthesis of Structural Analogues
-
Aminopyridine Core: Aminopyridines are known to be toxic if swallowed, in contact with skin, or inhaled.[1][2] They can cause skin, eye, and respiratory irritation.[1][2][3] Some aminopyridines also have the potential for cumulative effects with repeated exposure.[1]
-
Piperidine Moiety: Piperidine and its derivatives are often flammable liquids and can be corrosive, causing severe skin burns and eye damage.[4][5][6] They are also acutely toxic.[4]
-
Difluoromethyl Group: While the difluoromethyl group itself is generally stable, related fluorinated organic compounds can pose various risks.[7] Some can be metabolized to toxic byproducts.[7][8][9] Compounds with similar structures have been shown to cause skin, eye, and respiratory irritation.[10][11][12]
Anticipated Hazards: Based on this analysis, 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine should be handled as a substance that is potentially:
-
Toxic by inhalation, ingestion, and skin contact.
-
A severe irritant to the skin, eyes, and respiratory system.[1][3][10]
-
Flammable.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is critical. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double-gloving is recommended. | To prevent skin contact, which can lead to irritation and systemic toxicity.[1][3] |
| Eye and Face Protection | ANSI-approved safety glasses or chemical splash goggles. A face shield is necessary when there is a splash hazard. | To protect eyes from dust particles and splashes, preventing serious irritation and potential damage.[1][3][6] |
| Skin and Body Protection | A fully buttoned laboratory coat, full-length pants, and closed-toe shoes are mandatory. For larger quantities or spill cleanup, a chemical-resistant suit may be necessary. | To prevent accidental skin exposure.[1][4] |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. A respirator with an appropriate cartridge may be required for high-dust conditions or during spill cleanup. | To avoid inhalation of dust or aerosols, which can cause respiratory tract irritation and systemic toxicity.[1][3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is paramount for ensuring safety.
Preparation:
-
Ensure a certified chemical fume hood is operational and available.
-
Gather all necessary PPE and inspect it for integrity.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit readily accessible.
Handling:
-
Don the appropriate PPE as detailed in the table above.
-
Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.[3][4]
-
Use the smallest practical quantities for the experiment.[3]
-
Avoid the formation of dust and aerosols.
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[10]
-
Decontaminate the work area.
-
Properly remove and dispose of contaminated PPE.[3]
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step in the chemical handling workflow.
Waste Collection:
-
Collect all waste containing 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine in a designated, properly labeled, and sealed hazardous waste container.[3][4]
-
The container must be labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols.[4]
-
Do not mix with incompatible waste streams.[3]
Contaminated Materials:
-
Any materials contaminated with the compound, such as gloves, absorbent pads, and weighing papers, must be disposed of as hazardous solid waste.[4]
-
"Empty" containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container should then be managed according to your institution's guidelines.[4]
Disposal:
-
Dispose of all hazardous waste through your institution's environmental health and safety (EHS) office.[3]
-
Ensure all necessary waste disposal forms are completed accurately.[4]
Emergency Procedures: Preparedness and Response
In the event of an emergency, a swift and informed response is crucial.
| Emergency Situation | Response Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][10] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10] |
| Spill | Evacuate the area. For small spills, use a non-combustible absorbent material to contain the spill.[4] For large spills, contact your institution's EHS office immediately. Ensure the area is well-ventilated.[4] |
Visualizing the PPE Selection Process
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling 6-(3-(Difluoromethyl)piperidin-1-yl)pyridin-3-amine.
Caption: Logical workflow for selecting appropriate PPE.
References
- Personal protective equipment for handling 4-aminopyridine-3-sulfonic Acid - Benchchem. (n.d.).
- 3-AMINOPYRIDINE (FOR SYNTHESIS) - Suvchem Laboratory Chemicals. (n.d.).
- Safety Data Sheet. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Chemwatch MSDS 2671-3 - Sdfine. (n.d.).
- Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals - Benchchem. (n.d.).
- Chemical Aspects of Human and Environmental Overload with Fluorine - PMC. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, June 26).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
- 4-AMINOPYRIDINE (FOR SYNTHESIS) (PARA-AMINO PYRIDINE) - Suvchem Laboratory Chemicals. (n.d.).
- Piperidine - SAFETY DATA SHEET. (2023, March 16).
- Safety Data Sheet - Merck Millipore. (2021, March 15).
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
- SAFETY DATA SHEET - Fisher Scientific. (2023, October 11).
- The Dark Side of Fluorine - PMC - NIH. (2019, June 20).
- PIPERIDINE HYDROCHLORIDE - Sdfine. (n.d.).
- Safety Data Sheet: Piperidine - Carl ROTH. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, July 9).
- 6-(piperidin-1-yl)pyridin-3-amine — Chemical Substance Information - NextSDS. (n.d.).
- 2-Chloro-6-(trifluoromethyl)pyridin-3-amine - SAFETY DATA SHEET. (2025, January 8).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
